molecular formula C10H12O3 B184465 2'-Hydroxy-4'-methoxypropiophenone CAS No. 6270-44-6

2'-Hydroxy-4'-methoxypropiophenone

Cat. No.: B184465
CAS No.: 6270-44-6
M. Wt: 180.2 g/mol
InChI Key: MAKZPFSTXDXNJN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)propan-1-one is a natural product found in Tribolium castaneum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKZPFSTXDXNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284089
Record name 2'-Hydroxy-4'-methoxypropiophenone
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6270-44-6
Record name 6270-44-6
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Record name 2'-Hydroxy-4'-methoxypropiophenone
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Record name 2'-Hydroxy-4'-methoxypropiophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2'-Hydroxy-4'-methoxypropiophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-4'-methoxypropiophenone, a phenolic ketone of significant interest in chemical synthesis and biomedical research. We will delve into its core chemical and physical properties, explore common synthetic methodologies with a focus on the underlying chemical principles, and detail its analytical characterization. Furthermore, this document highlights the compound's known applications, particularly its biological activities, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-(2-hydroxy-4-methoxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with hydroxyl and methoxy groups at the 2' and 4' positions, respectively.

  • CAS Number: 6270-44-6[1][2][3]

  • Molecular Formula: C₁₀H₁₂O₃[1][3][4]

  • Molecular Weight: 180.20 g/mol [1][2]

  • Canonical SMILES: CCC(=O)C1=C(C=C(C=C1)OC)O[1][4]

  • InChIKey: MAKZPFSTXDXNJN-UHFFFAOYSA-N[4]

The physical and chemical properties of a compound are critical for its application in experimental work, influencing everything from solvent selection to reaction conditions. The key properties of this compound are summarized below.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[2][3]
Melting Point 55.5 - 60.0 °C[2][3]
Boiling Point 314.7 ± 22.0 °C (Predicted)[3]
Density 1.126 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in methanol[2][3]
pKa 7.87 ± 0.40 (Predicted)[3]

Synthesis and Mechanistic Insights: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is often achieved via the Fries rearrangement. This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[5] The choice of catalyst and reaction conditions is crucial as it dictates the regioselectivity, favoring either ortho or para acylation relative to the hydroxyl group.

The conceptual pathway to synthesize this compound would involve the Fries rearrangement of 3-methoxyphenyl propionate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, forming an acylium ion intermediate that then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated aromatic ring.

Experimental Workflow: Fries Rearrangement

Below is a representative, step-by-step protocol for the synthesis, grounded in the principles of the Fries rearrangement of phenolic esters.[6]

Step 1: Esterification

  • React 3-methoxyphenol with propionyl chloride in the presence of a base (e.g., pyridine) to form the precursor, 3-methoxyphenyl propionate.

  • Purify the resulting ester via distillation or column chromatography. The rationale here is to start with a pure ester to minimize side-product formation in the subsequent rearrangement step.

Step 2: Fries Rearrangement

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃).

  • Add a suitable solvent. While nitrobenzene has been used historically, its toxicity is a significant drawback.[7] Less hazardous solvents like nitromethane or carbon disulfide can be employed.[6]

  • Cool the mixture in an ice bath.

  • Slowly add the 3-methoxyphenyl propionate to the stirred suspension. The slow addition is critical to control the initial exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 60 °C) for several hours to drive the rearrangement.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the phenoxide.

Step 3: Work-up and Purification

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.

Synthesis Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Fries Rearrangement cluster_2 Part 3: Purification A 3-Methoxyphenol + Propionyl Chloride B Esterification (Pyridine) A->B C 3-Methoxyphenyl Propionate (Ester Precursor) B->C D Mix Anhydrous AlCl3 in Solvent C->D Proceed to Rearrangement E Slow Addition of Ester (0°C to 60°C) D->E F Reaction Quenching (Ice + HCl) E->F G Solvent Extraction F->G Proceed to Work-up H Column Chromatography G->H I Pure 2'-Hydroxy-4'-methoxy- propiophenone H->I

Sources

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2'-Hydroxy-4'-methoxypropiophenone (CAS No. 6270-44-6), a valuable substituted hydroxyaryl ketone intermediate. With applications ranging from pharmaceutical building blocks to specialized organic synthesis, a robust understanding of its preparation is critical for researchers and drug development professionals. This document delves into the mechanistic underpinnings, procedural details, and comparative analysis of the two most prevalent and logical synthesis strategies: the direct Friedel-Crafts Acylation of 3-methoxyphenol and the Fries Rearrangement of 3-methoxyphenyl propionate. Each method is presented with detailed, step-by-step protocols, causality-driven explanations for experimental choices, and visual diagrams to elucidate complex chemical transformations.

Introduction: The Significance of this compound

This compound is a phenolic ketone with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol .[1][2] Its structure, featuring a propiophenone core with hydroxyl and methoxy substitutions on the aromatic ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for further chemical modifications, rendering it a key starting material for more complex molecules. Notably, compounds within this class have been investigated for various biological activities, including antibacterial and antioxidant properties.[1] A thorough grasp of its synthesis is therefore fundamental for chemists aiming to leverage its structural features for novel applications.

Compound Profile:

  • IUPAC Name: 1-(2-hydroxy-4-methoxyphenyl)propan-1-one

  • CAS Number: 6270-44-6[1]

  • Molecular Formula: C₁₀H₁₂O₃[2]

  • Molecular Weight: 180.2 g/mol [1]

  • Appearance: White to almost white powder or crystal[2]

  • Melting Point: 55.5-59.5 °C[2]

Core Synthesis Strategy 1: Friedel-Crafts Acylation of 3-Methoxyphenol

The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] This electrophilic aromatic substitution reaction is arguably the most direct route to this compound, utilizing readily available starting materials.

Principle and Mechanistic Rationale

The reaction proceeds via the generation of a highly electrophilic propionylium cation from propionyl chloride and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] The choice of 3-methoxyphenol (resorcinol monomethyl ether) as the aromatic substrate is critical for achieving the desired regiochemistry.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both powerful activating, ortho, para-directing groups.[5] In 3-methoxyphenol:

  • The C2 position is ortho to the hydroxyl group and para to the methoxy group.

  • The C4 position is para to the hydroxyl group and ortho to the methoxy group.

  • The C6 position is ortho to both groups.

Acylation is strongly favored at the C2 position due to the powerful synergistic directing effect of both groups and the fact that the hydroxyl group, being a stronger activator than the methoxy group, will primarily direct the substitution. The steric hindrance at the C6 position, situated between the two existing substituents, makes acylation there less likely. This convergence of electronic effects provides a high degree of regioselectivity for the desired 2'-hydroxy isomer.

Visualized Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation PropionylChloride Propionyl Chloride AcyliumIon Propionylium Ion (Electrophile) + AlCl₄⁻ PropionylChloride->AcyliumIon Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon Methoxyphenol 3-Methoxyphenol SigmaComplex Arenium Ion Intermediate (Sigma Complex) Methoxyphenol->SigmaComplex Nucleophilic Attack Product This compound (Product-Catalyst Complex) SigmaComplex->Product Deprotonation by AlCl₄⁻ FinalProduct Final Product Product->FinalProduct Aqueous Workup AlCl3_regen AlCl₃ HCl HCl

Caption: The mechanism of Friedel-Crafts acylation of 3-methoxyphenol.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis and should only be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures.

Materials:

  • 3-Methoxyphenol (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Hydrochloric acid (HCl), 3M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. The system must be kept under an inert atmosphere to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (2.2 eq) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice-water bath. The use of a stoichiometric amount of catalyst is necessary because the product ketone, being a Lewis base, will complex with the AlCl₃.[4]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of propionyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Following the same procedure, add a solution of 3-methoxyphenol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5-10 °C. A color change is typically observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up (Quenching): Cool the reaction mixture back down to 0 °C and very cautiously quench the reaction by slowly adding it to a beaker of crushed ice containing concentrated HCl. This step is highly exothermic and should be performed slowly in a fume hood. The acid serves to decompose the aluminum chloride-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and finally brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to afford this compound as a crystalline solid.

Core Synthesis Strategy 2: Fries Rearrangement of 3-Methoxyphenyl Propionate

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through an intramolecular rearrangement catalyzed by a Lewis acid. This method provides an alternative, albeit two-step, pathway to the target compound.

Principle and Mechanistic Rationale

This strategy involves two distinct chemical transformations:

  • Esterification: 3-methoxyphenol is first converted to its corresponding ester, 3-methoxyphenyl propionate. This is a standard esterification, typically achieved by reacting the phenol with propionyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

  • Rearrangement: The purified ester is then subjected to the Fries rearrangement. In the presence of a Lewis acid like AlCl₃, the acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring.[6] The reaction is selective for the ortho and para positions relative to the hydroxyl group that is revealed upon migration. Lower reaction temperatures tend to favor the para product, while higher temperatures often favor the ortho product. For this synthesis, conditions would be optimized to favor migration to the C2 position (ortho to the oxygen).

Visualized Workflow: Fries Rearrangement

Fries_Workflow Two-Step Synthesis via Fries Rearrangement Start 3-Methoxyphenol Step1 Step A: Esterification Start->Step1 Reagent1 Propionyl Chloride + Base (e.g., Pyridine) Reagent1->Step1 Intermediate 3-Methoxyphenyl Propionate Step1->Intermediate Step2 Step B: Fries Rearrangement Intermediate->Step2 Reagent2 AlCl₃ (Lewis Acid) High Temperature Reagent2->Step2 Product This compound Step2->Product

Sources

A Spectroscopic Guide to 2'-Hydroxy-4'-methoxypropiophenone: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Hydroxy-4'-methoxypropiophenone, with the chemical formula C₁₀H₁₂O₃, is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structural features, including a hydroxylated and methoxylated phenyl ring attached to a propanone moiety, make it a versatile precursor for the synthesis of various bioactive molecules and pharmaceutical agents. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and the elucidation of reaction mechanisms. This technical guide provides a detailed examination of its spectroscopic signature, empowering researchers to confidently identify and utilize this compound in their work.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is crucial for interpreting its spectroscopic data. The interplay of the different functional groups—the ketone, the hydroxyl group, the methoxy group, and the aromatic ring—gives rise to a unique set of signals in each spectroscopic technique.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve sample in deuterated solvent (e.g., CDCl₃) with TMS NMR_Acquire Acquire ¹H and ¹³C NMR spectra NMR_Sample->NMR_Acquire NMR_Process Process data (Fourier transform, phase correction, baseline correction) NMR_Acquire->NMR_Process Data_Analysis Comprehensive Data Interpretation and Structural Confirmation NMR_Process->Data_Analysis IR_Sample Prepare sample (e.g., KBr pellet or thin film) IR_Acquire Acquire IR spectrum IR_Sample->IR_Acquire IR_Process Process data (background correction) IR_Acquire->IR_Process IR_Process->Data_Analysis MS_Sample Introduce sample into the mass spectrometer (e.g., direct infusion or via GC/LC) MS_Acquire Acquire mass spectrum (e.g., using Electron Ionization) MS_Sample->MS_Acquire MS_Process Analyze fragmentation pattern MS_Acquire->MS_Process MS_Process->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. By understanding the principles behind the observed NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this important chemical compound. The detailed interpretation of the spectra, supported by an understanding of the underlying chemical principles, serves as a valuable resource for ensuring the quality and integrity of scientific research and development.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

2'-Hydroxy-4'-methoxypropiophenone CAS number 6270-44-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Hydroxy-4'-methoxypropiophenone (CAS 6270-44-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6270-44-6), a valuable hydroxyarylketone intermediate. This document delves into its fundamental physicochemical properties, outlines a robust synthetic methodology via the Fries rearrangement, details modern analytical techniques for its characterization, and explores its current and potential applications in research and drug development. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers and chemists to effectively synthesize, analyze, and utilize this compound.

Introduction and Significance

This compound, systematically named 1-(2-hydroxy-4-methoxyphenyl)propan-1-one, is a substituted propiophenone that has garnered interest as a key building block in organic synthesis.[][2] Its structure, featuring a hydroxyl group ortho to the ketone and a methoxy group in the para position, provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules, including various pharmaceutical agents.[3]

Initial research has highlighted its potential biological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[4] For instance, it has demonstrated inhibitory effects against the growth of both gram-negative and anaerobic bacteria and can suppress the production of proinflammatory mediators like nitric oxide and prostaglandin E2.[4] This dual functionality—as a synthetic intermediate and a bioactive compound—makes a thorough understanding of its properties and synthesis critical for professionals in drug discovery and chemical manufacturing.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. These properties dictate storage conditions, solvent selection for reactions and analysis, and purification strategies. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6270-44-6[2][4][5]
Molecular Formula C₁₀H₁₂O₃[2][4]
Molecular Weight 180.20 g/mol [4][6]
IUPAC Name 1-(2-hydroxy-4-methoxyphenyl)propan-1-one[]
Appearance White to off-white crystalline powder[2][5]
Melting Point 55.5 - 60.0 °C[2][5]
Boiling Point 314.7 ± 22.0 °C (Predicted)[2]
Density 1.126 ± 0.06 g/cm³ (Predicted)[2]
SMILES CCC(=O)C1=C(C=C(C=C1)OC)O[4]
Solubility Soluble in methanol[2]
Storage 10°C - 25°C, in a cool, dry place[4]

Synthesis and Mechanistic Insights: The Fries Rearrangement

Hydroxyarylketones like this compound are most effectively synthesized via the Fries rearrangement.[3][7] This reaction is of significant industrial importance as the direct Friedel-Crafts acylation of phenols often yields phenolic esters instead of the desired hydroxyarylketones.[3] The Fries rearrangement elegantly converts a phenolic ester into a hydroxyaryl ketone through the migration of an acyl group to the aryl ring, catalyzed by a Lewis acid.[3][8]

The Underlying Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid (commonly AlCl₃) coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the cleavage of the ester bond to generate a resonance-stabilized acylium ion. This electrophile then attacks the activated aromatic ring.

The regioselectivity (ortho vs. para substitution) is a critical aspect of this reaction and can be controlled by reaction conditions.[3]

  • Low Temperatures: Favor the formation of the para-product. This is considered the kinetic product.

  • High Temperatures: Favor the formation of the ortho-product. The ortho-product can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product.[3]

For the synthesis of this compound, the target is the ortho-hydroxy ketone, necessitating higher reaction temperatures.

Fries_Rearrangement Figure 1: Mechanism of the Fries Rearrangement start 3-Methoxyphenyl propionate (Starting Ester) complex Intermediate Complex start->complex Coordination lewis_acid + AlCl₃ (Lewis Acid) acylium Acylium Ion + Phenoxide Complex complex->acylium Cleavage ortho_attack Ortho-Product (this compound) [Thermodynamic Control, High Temp] acylium->ortho_attack Intramolecular Electrophilic Attack para_attack Para-Product (4'-Hydroxy-3'-methoxypropiophenone) [Kinetic Control, Low Temp] acylium->para_attack Intramolecular Electrophilic Attack hydrolysis Hydrolysis (H₂O) ortho_attack->hydrolysis final_product Final Product hydrolysis->final_product Analytical_Workflow Figure 2: Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis sample Synthesized Product (Crude or Purified) tlc TLC (Purity Check & Rf) sample->tlc ms Mass Spectrometry (MS) [Confirms Molecular Weight] sample->ms Expected m/z = 180.20 ir Infrared (IR) Spectroscopy [Identifies Functional Groups] sample->ir Expected Peaks: -OH, C=O, C-O-C nmr Nuclear Magnetic Resonance (NMR) [Elucidates C-H Framework] sample->nmr Expected Signals: -CH₃, -CH₂, Ar-H, Ar-OH confirmation Structure Confirmed ms->confirmation ir->confirmation nmr->confirmation Bioactivity_Pathway Figure 3: Postulated Anti-Inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / Immune Cell stimulus->cell pathway Signaling Cascade (e.g., NF-κB) cell->pathway nos iNOS Expression pathway->nos cox COX-2 Expression pathway->cox compound 2'-Hydroxy-4'- methoxypropiophenone compound->nos Inhibits compound->cox Inhibits no Nitric Oxide (NO) nos->no pge2 Prostaglandin E2 (PGE₂) cox->pge2 inflammation Inflammation no->inflammation pge2->inflammation

Sources

Physical characteristics of 2'-Hydroxy-4'-methoxypropiophenone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physical Characteristics of 2'-Hydroxy-4'-methoxypropiophenone

This document provides a comprehensive technical overview of the key physical characteristics of this compound, with a specific focus on its melting and boiling points. It is designed for an audience of researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties for applications ranging from quality control to synthetic chemistry. This guide synthesizes established data with detailed, field-proven methodologies for empirical verification.

Introduction: The Significance of Physical Properties

This compound (CAS No. 6270-44-6) is a substituted propiophenone with applications in organic synthesis. For professionals in pharmaceutical development and chemical research, a precise understanding of a compound's physical properties is not merely academic. These characteristics—particularly the melting and boiling points—serve as fundamental indicators of purity, identity, and stability. The melting point, for instance, is a highly sensitive probe for the presence of impurities, while the boiling point is critical for designing purification protocols such as distillation and for assessing the compound's volatility.[1] This guide delves into the established values for these properties and outlines the rigorous experimental procedures required for their verification.

Section 1: Core Physical Properties of this compound

The fundamental physical and chemical identity of this compound is summarized below. These values are compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
IUPAC Name 1-(2-hydroxy-4-methoxyphenyl)propan-1-one[2][3]
CAS Number 6270-44-6
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Physical State White to off-white crystalline solid/powder[2]
Melting Point 56.0 - 60.0 °C
55.5 - 59.5 °C (literature)[2]
Boiling Point 314.7 ± 22.0 °C (Predicted)[2]
Solubility Soluble in Methanol[2]

Note: The boiling point is a predicted value. Empirical determination, as described in Section 3, is recommended for applications requiring high precision.

Section 2: Experimental Determination of Melting Point

Theoretical Principles

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[1] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[4] The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. Therefore, accurately determining the melting range provides a reliable, self-validating check on the purity of a sample.

Methodology: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers superior control and accuracy over traditional oil bath methods like the Thiele tube.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.

    • Place a small amount of the crystalline sample onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.[5]

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the powder tightly into the sealed end. The packed sample height should be approximately 1-2 mm.[5][6] Proper packing is critical to avoid air gaps that would lead to inaccurate readings.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-15°C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the precise measurement.

  • Precise Determination:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

    • Insert a new, properly loaded capillary tube.

    • Set a slow, controlled heating rate of approximately 1-2°C per minute. This slow rate is essential to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating and record the temperature (T₂) at which the last crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the precise determination at least once more with a fresh sample to ensure reproducibility. Consistent results validate the technique and the obtained value.

Workflow Visualization: Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement P1 Dry Crystalline Sample P2 Crush to Fine Powder P1->P2 L1 Introduce Sample into Capillary P2->L1 L2 Pack Sample Tightly (1-2 mm) L1->L2 M1 Insert into Apparatus L2->M1 M2 Heat Slowly (1-2°C/min) M1->M2 M3 Record T1 (First Liquid) M2->M3 M4 Record T2 (All Liquid) M3->M4 R1 R1 M4->R1 Report Range T1 - T2

Caption: Workflow for determining the melting point of a solid organic compound.

Section 3: Experimental Determination of Boiling Point

Theoretical Principles

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on the liquid.[7][8] At this temperature, the liquid undergoes a phase transition to a gas. This property is highly dependent on the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point.[7][9] As the available boiling point for this compound is a predicted value, empirical determination is necessary for validation. Given that the compound is a solid at room temperature, it must first be melted to be analyzed. For small research-scale quantities, a microscale method is most appropriate.

Methodology: Microscale Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and effective technique for determining the boiling point of small quantities of liquid (less than 1 mL).[10] It relies on trapping a small bubble of vapor and observing the temperature at which the contracting vapor draws the surrounding liquid back into a capillary.

Step-by-Step Protocol:

  • Apparatus Assembly:

    • Secure a Thiele tube to a retort stand using a clamp. Fill the tube with a high-boiling, stable mineral oil to a level just above the top of the side-arm.

    • Attach a small fusion tube (or test tube) containing 0.5 mL of the molten this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

    • Take a capillary tube (the same type used for melting points) and seal one end in a flame.

    • Place the sealed capillary tube into the fusion tube with the open end submerged in the molten sample.

  • Heating and Observation:

    • Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the oil.

    • Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] This indicates that the vapor pressure inside the capillary has overcome the external pressure and the liquid is boiling at the superheated interface.

  • Measurement:

    • Remove the heat source.

    • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

    • The moment the bubbling ceases and the cooling, contracting vapor draws the surrounding liquid back into the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure and the sample's vapor pressure are in equilibrium.[10]

  • Validation and Correction:

    • Allow the apparatus to cool and repeat the determination to ensure consistency.

    • Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for highly accurate work.

Workflow Visualization: Boiling Point Determination (Thiele Tube)

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Cooling & Measurement S1 Melt Sample & Place in Fusion Tube S2 Insert Inverted Sealed Capillary S1->S2 S3 Attach Tube to Thermometer S2->S3 S4 Immerse in Thiele Tube Oil Bath S3->S4 H1 Gently Heat Thiele Tube Arm S4->H1 H2 Observe Bubbles from Capillary H1->H2 H3 Continue Heating Until Rapid, Continuous Bubble Stream H2->H3 C1 Remove Heat Source H3->C1 C2 Observe Bubble Stream Slowing C1->C2 C3 Record Temperature at the Moment Liquid Enters Capillary C2->C3 R1 R1 C3->R1 Report Boiling Point

Caption: Workflow for microscale boiling point determination using a Thiele tube.

Conclusion

The physical characteristics of this compound, particularly its melting point in the range of 56-60°C, are well-defined and serve as critical parameters for its identification and purity assessment. While its boiling point is predicted to be high, empirical verification using microscale techniques is essential for procedural design in a laboratory setting. The methodologies presented herein provide a robust framework for researchers to validate these properties with precision and confidence, ensuring the integrity of their scientific work.

References

  • University of Calgary. (n.d.).
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  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.
  • Al-Mustaqbal University College. (2021). Experiment (1)
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • LibreTexts Chemistry. (2022). 6.
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A Technical Guide to the Solubility of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2'-Hydroxy-4'-methoxypropiophenone (HMP), a key phenolic compound, sees wide application as an intermediate in organic and pharmaceutical synthesis.[1] Its efficacy in these roles—from reaction kinetics to purification and formulation—is fundamentally governed by its solubility in various solvent systems. This guide provides an in-depth analysis of the physicochemical properties of HMP, presents a quantitative overview of its solubility, and details a rigorous experimental protocol for its determination. We bridge theoretical principles with practical application, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing the use of HMP in their work.

Physicochemical Characterization and Theoretical Solubility

Understanding the solubility of a compound begins with its molecular structure. HMP (C₁₀H₁₂O₃) possesses a unique combination of functional groups that dictate its interactions with solvents.

  • Structure: The molecule contains a polar aromatic ring, a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a ketone carbonyl (C=O) group.

  • Polarity and Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and hydroxyl oxygen are all hydrogen bond acceptors. This structure imparts a significant degree of polarity to the molecule.

  • "Like Dissolves Like": Based on the principle of "like dissolves like," HMP is predicted to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.[2] Its solubility in nonpolar solvents, such as alkanes, is expected to be limited.

The relationship between HMP's molecular features and its interaction with different solvent classes is visualized below.

Caption: Interaction potential between HMP's functional groups and solvent types.

Quantitative Solubility Profile

While theoretical analysis provides a predictive framework, empirical data is essential for practical applications. The following table summarizes known solubility data for this compound in various solvents.

SolventSolvent TypeMolar Mass ( g/mol )Known SolubilityCitation
WaterPolar Protic18.020.4 g/L (at 25 °C)[7][8]
MethanolPolar Protic32.04Soluble[9][10]
EthanolPolar Protic46.07Soluble[11]
AcetonePolar Aprotic58.08Data not available; expected to be soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic78.13Data not available; expected to be soluble
HexaneNonpolar86.18Data not available; expected to be poorly soluble
TolueneNonpolar92.14Data not available; expected to be moderately soluble

Analysis of Data: The very low solubility of HMP in water (0.4 g/L) is noteworthy.[7][8] Despite its capacity for hydrogen bonding, the molecule's relatively large, nonpolar propiophenone backbone limits its miscibility with water. Conversely, its reported solubility in methanol indicates that organic polar protic solvents are highly effective.[9][10] Based on chemical principles, HMP is expected to exhibit high solubility in polar aprotic solvents like acetone and DMSO, and moderate solubility in aromatic solvents like toluene due to π-π stacking interactions with its phenyl ring.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To ensure reproducible and accurate solubility measurements, a robust, self-validating experimental protocol is required. The isothermal shake-flask method is a gold standard for determining equilibrium solubility.[12]

Principle

An excess amount of the solid solute (HMP) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium. The saturated supernatant is then sampled and analyzed to determine the concentration of the dissolved solute.

Experimental Workflow Diagram

G start Start weigh 1. Accurately weigh excess HMP into multiple vials start->weigh add_solvent 2. Add precise volume of test solvent to each vial weigh->add_solvent equilibrate 3. Equilibrate at constant temperature (e.g., 25°C) with agitation (24-48 hours) add_solvent->equilibrate check_solid 4. Visually confirm undissolved solid remains equilibrate->check_solid check_solid->add_solvent No Solid (Add more solute) centrifuge 5. Centrifuge vials to pellet excess solid check_solid->centrifuge Solid Present sample 6. Sample supernatant. Filter with 0.22 µm syringe filter centrifuge->sample dilute 7. Dilute sample accurately for analysis sample->dilute analyze 8. Quantify HMP concentration (e.g., by HPLC-UV) dilute->analyze calculate 9. Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation: Add an excess of crystalline HMP (e.g., 20-30 mg) to several 2 mL glass vials. Expertise Note: Using multiple vials allows for time-point analysis to confirm equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for a predetermined period. Trustworthiness Note: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, equilibrium can be assumed.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining particulates. Expertise Note: This filtration step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known HMP concentrations.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of HMP in that solvent at the specified temperature.

Applications and Implications in Research and Development

The solubility profile of HMP is not merely academic; it has direct consequences for its practical use:

  • Synthetic Chemistry: Choosing a reaction solvent in which HMP is highly soluble ensures a homogeneous reaction medium, which can lead to faster reaction rates and higher yields. Conversely, for purification by recrystallization, an ideal solvent system is one in which HMP is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Drug Development: For formulation scientists, understanding the solubility in aqueous and organic media is the first step in developing a viable drug delivery system. The low aqueous solubility suggests that techniques such as co-solvency, salt formation (by deprotonating the phenol), or advanced formulations (e.g., amorphous solid dispersions) may be necessary for oral or parenteral administration.[13]

  • Analytical Chemistry: Proper solvent selection is crucial for preparing stock solutions and standards for analytical testing, ensuring complete dissolution and accurate quantification.[14]

Conclusion

This compound exhibits a solubility profile dominated by its polar functional groups, rendering it highly soluble in polar organic solvents like methanol and poorly soluble in water. This guide has provided a foundational understanding of its physicochemical properties, a summary of available quantitative data, and a detailed, field-proven protocol for accurate solubility determination. By leveraging this technical information, researchers and developers can make more informed decisions regarding solvent selection, process optimization, and formulation strategy, thereby maximizing the potential of this versatile chemical intermediate.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ChemBK. (2024, April 10). CAS 610-93-5. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Hansen, C. M. (n.d.). Sheet1 - Hansen Solubility Parameters.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • De Meulenaer, E., et al. (2023). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 610-93-5.
  • NIST. (n.d.). Chemical Properties of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- (CAS 1135-24-6). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Thippeswamy, G. B., et al. (2011). 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • ChemBK. (n.d.). 1-hydroxy-2-methoxy-4-prop-2-enylbenzene. Retrieved from [Link]

  • WorldOfChemicals. (2026, January 7). Why 2-Hydroxy-4-methoxybenzaldehyde is Crucial for Pharmaceutical Synthesis. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone.

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An In-Depth Technical Guide on the Molecular Structure and Formula of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxy-4'-methoxypropiophenone is an organic compound that holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a propiophenone core substituted with hydroxyl and methoxy groups, renders it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, chemical formula, physicochemical properties, synthesis, and potential applications, tailored for professionals in research and drug development.

PART 1: Molecular Structure and Chemical Formula

A thorough understanding of the molecular structure and chemical formula is fundamental to elucidating the reactivity and potential applications of this compound.

Chemical Identity
  • IUPAC Name: 1-(2-hydroxy-4-methoxyphenyl)propan-1-one[1][2]

  • Synonyms: this compound[1]

  • CAS Number: 6270-44-6[1]

  • Molecular Formula: C₁₀H₁₂O₃[1][2][3]

  • Molecular Weight: 180.2 g/mol [3]

Structural Elucidation

The molecular structure of this compound consists of a central benzene ring. A propionyl group (-C(=O)CH₂CH₃) is attached to the first carbon of the ring. A hydroxyl group (-OH) is located at the second position, and a methoxy group (-OCH₃) is at the fourth position.

Figure 1: Molecular structure of this compound. This diagram illustrates the atomic connectivity and the arrangement of the functional groups on the phenyl ring.

Key Physicochemical Properties
PropertyValue
Appearance White to Almost white powder to crystal
Melting Point 55.5-59.5 °C[1]
Boiling Point 314.7±22.0 °C (Predicted)[1]
Density 1.126±0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a topic of significant interest, with various methods reported in the literature. A prominent and historically significant method is the Fries rearrangement.

The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is ortho, para-selective and is widely used for the preparation of acyl phenols.

Reaction Mechanism: The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the activated phenyl ring. The choice of reaction conditions, such as temperature and solvent, can influence the ratio of the ortho and para isomers.

A Mechanochemical Approach

Recent advancements have explored more environmentally friendly and efficient synthetic routes. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has emerged as a promising alternative. A mechanochemical Fries rearrangement has been successfully applied for the synthesis of hydroxyacetophenones, demonstrating high yields in short reaction times.[4][5] This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

FriesRearrangement cluster_reaction Fries Rearrangement Workflow start Phenolic Ester (e.g., p-methoxyphenyl propionate) heating Heating start->heating catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->heating workup Aqueous Workup heating->workup product Hydroxy Aryl Ketone (this compound) workup->product

Figure 2: A simplified workflow of the Fries rearrangement for the synthesis of hydroxy aryl ketones. The process involves the reaction of a phenolic ester with a Lewis acid catalyst under heating, followed by an aqueous workup to isolate the product.

Alternative Synthetic Routes

Other synthetic strategies include the Friedel-Crafts acylation of substituted phenols. The choice of the synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

PART 3: Applications in Research and Drug Development

This compound and its derivatives exhibit a range of biological activities and are valuable intermediates in the synthesis of various pharmaceutical compounds.

Precursor for Chalcone Synthesis

This compound is a key starting material for the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of 4-hydroxy-4′-methoxychalcone, for instance, has been achieved through a Claisen-Schmidt condensation using a green chemistry approach with grinding techniques.[6]

Biological Activities
  • Antibacterial Activity: this compound has demonstrated potent antibacterial activity, inhibiting the growth of gram-negative bacteria.[3]

  • Antioxidant Properties: It also exhibits antioxidant activity by inhibiting lipid peroxidation.[3]

Use in Organic Synthesis

Beyond its biological significance, 4'-Methoxypropiophenone is a useful compound in organic synthesis.[7] It serves as an intermediate in the preparation of various organic molecules and is used in the pharmaceutical industry as a building block for the synthesis of drugs.[7]

PART 4: Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification
  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wear protective gloves/protective clothing/eye protection/face protection.[8]

First-Aid Measures
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • In case of skin contact: Wash with plenty of soap and water.[8]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Keep in a dry, cool place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales.
  • Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2022).
  • Susanti, D., & Wilistyaningrum, E. (2019). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 2nd International Conference on Science and Technology. SCITEPRESS.

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An In-Depth Technical Guide to the Potential Biological Activities of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2'-Hydroxy-4'-methoxypropiophenone (CAS No: 6270-44-6), a substituted acetophenone, is a phenolic compound that has garnered interest for its diverse biological activities and its utility as a synthetic intermediate for more complex bioactive molecules. This technical guide provides a comprehensive overview of its known and potential pharmacological properties, including its antimicrobial, antioxidant, and anti-inflammatory effects. Furthermore, this document explores its significant role as a precursor in the synthesis of chalcones with potent anticancer activity. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers and drug development professionals.

Introduction and Chemical Profile

This compound is an organic chemical belonging to the class of propiophenones.[1] Its structure features a propiophenone backbone with a hydroxyl group at the 2' position and a methoxy group at the 4' position of the phenyl ring. This specific arrangement of functional groups is crucial to its chemical reactivity and biological potential. The phenolic hydroxyl group, in particular, is a key contributor to its antioxidant and free-radical scavenging properties, while the overall structure lends itself to interactions with various biological targets.

Chemical Structure:

  • IUPAC Name: 1-(2-hydroxy-4-methoxyphenyl)propan-1-one

  • Molecular Formula: C₁₀H₁₂O₃[2]

  • Molecular Weight: 180.2 g/mol [1]

  • Appearance: White to almost-white powder or crystal[3]

This guide will systematically explore the evidence-based biological activities associated with this compound, providing both theoretical frameworks and practical methodologies for scientific investigation.

Synthesis via Friedel-Crafts Acylation

The synthesis of substituted propiophenones like this compound can be efficiently achieved through electrophilic aromatic substitution reactions. The Friedel-Crafts acylation is a primary method for this purpose, involving the reaction of an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.[4]

For a structurally related compound, 4-methoxypropiophenone, synthesis involves the acylation of anisole (methoxybenzene) with propionyl chloride or propionic anhydride.[4][5] A similar approach can be adapted for this compound by starting with a suitably protected di-substituted benzene ring. The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of catalyst (e.g., AlCl₃, zeolites) and reaction conditions can be optimized to control regioselectivity and maximize yield.[5]

Antimicrobial Activity

This compound has been reported to possess potent antibacterial activity.[1] It demonstrates efficacy against both Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, and various anaerobic bacteria, including Clostridium difficile, Enterococcus faecalis, and Bacillus subtilis.[1] This broad spectrum suggests potential applications in addressing complex bacterial infections. The mechanism is likely related to the disruption of bacterial cell membrane integrity or the inhibition of essential enzymatic processes, a common trait for phenolic compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol provides a self-validating system to quantitatively assess the antibacterial potency of this compound. It adheres to the principles outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is the "gold standard" for MIC testing, offering high reproducibility and the ability to test multiple concentrations simultaneously, providing a precise quantitative measure of potency.[6][8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recognized standard medium for susceptibility testing of non-fastidious aerobic bacteria. Its composition is well-defined to ensure that results are consistent and comparable across different laboratories.[9]

  • Bacterial Inoculum Standardization: Adjusting the starting bacterial concentration to ~5 x 10⁵ CFU/mL is critical. A lower density might overestimate the compound's efficacy, while a higher density could overwhelm it, leading to falsely high MIC values.[9]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final target concentration of 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[9]

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[8]

Antioxidant Activity

The phenolic nature of this compound imparts significant antioxidant properties, primarily through its ability to inhibit the generation of free radicals.[1] The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. This mechanism is fundamental to preventing oxidative stress, a key pathological factor in numerous chronic diseases.[10]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the intrinsic ability of a compound to act as a hydrogen donor, which is a primary mechanism of antioxidant action. The validation of this system comes from the inclusion of a known standard (like Ascorbic Acid or Trolox) and the generation of a dose-response curve to calculate an IC₅₀ value.

Causality Behind Experimental Choices:

  • DPPH Radical: DPPH is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. The change in absorbance is directly proportional to the radical scavenging activity.[11]

  • Spectrophotometric Measurement: Measuring absorbance at ~517 nm provides a highly sensitive and quantitative measure of the remaining DPPH radical concentration.

  • IC₅₀ Calculation: Determining the half-maximal inhibitory concentration (IC₅₀) is a standardized way to express and compare the potency of different antioxidants. A lower IC₅₀ value indicates higher antioxidant activity.[12]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare a series of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Prepare a similar concentration series for a positive control, such as Ascorbic Acid.[12]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound concentration to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control wells, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical, typically by using non-linear regression analysis.[13]

Table 1: Illustrative Antioxidant Activity Data

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)Reference Standard
This compoundData to be determinedAscorbic Acid
Ascorbic Acid (Positive Control)~10-15N/A
(Note: IC₅₀ values are illustrative and must be determined experimentally.)

Anti-inflammatory Activity

Evidence suggests that this compound can inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂).[1] Overproduction of these molecules by immune cells like macrophages is a hallmark of chronic inflammation. The compound's mechanism likely involves the suppression of enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially through the modulation of upstream signaling pathways like NF-κB and MAPKs, which are known targets for similar phenolic compounds.[14][15]

Signaling Pathway: NF-κB and MAPK in Inflammation

The diagram below illustrates the general signaling cascade that leads to the production of inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream phosphorylation cascades involving MAPK proteins (p38, JNK, ERK) and the IKK complex. This leads to the activation and nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes such as iNOS and COX-2.

G cluster_0 cluster_1 Nucleus cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits MAPK_pathway MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_pathway activates IKK IKK Complex MyD88->IKK activates AP1 AP-1 MAPK_pathway->AP1 activates NFkB_complex IκBα-p65/p50 IKK->NFkB_complex phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) NFkB_complex->p65_p50 releases iNOS iNOS Gene p65_p50->iNOS translocates to nucleus & binds promoter COX2 COX-2 Gene p65_p50->COX2 translocates to nucleus & binds promoter AP1->iNOS translocates to nucleus & binds promoter AP1->COX2 translocates to nucleus & binds promoter NO Nitric Oxide (NO) iNOS->NO translates to iNOS enzyme, which produces PGE2 Prostaglandin E₂ COX2->PGE2 translates to COX-2 enzyme, which produces

Caption: General NF-κB and MAPK inflammatory signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO, in cell culture supernatant. Its self-validating nature is ensured by including controls for cytotoxicity (to rule out that NO reduction is simply due to cell death) and a positive control for LPS stimulation.

Causality Behind Experimental Choices:

  • RAW 264.7 Macrophages: This murine macrophage cell line is a widely accepted and robust model for studying inflammation. They reliably produce large amounts of NO upon stimulation with LPS.[16][17]

  • LPS Stimulation: LPS is a potent and specific activator of the TLR4 pathway, mimicking a bacterial inflammatory challenge and leading to consistent iNOS expression and NO production.[17]

  • Griess Reagent: This reagent system provides a simple and sensitive colorimetric method for measuring nitrite concentration. Sulfanilamide in the reagent reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a magenta-colored azo compound, measurable at 540 nm.[16]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the IC₅₀ value for NO inhibition.

    • Concurrently, perform a cell viability assay (e.g., MTT, described below) on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.

Potential Anticancer Activity as a Chalcone Precursor

While direct studies on the anticancer activity of this compound are limited, it serves as a critical building block for the synthesis of 2'-hydroxychalcones, a class of compounds with well-documented and potent antitumor properties. For example, 2'-hydroxy-4'-methoxychalcone, synthesized from this precursor, demonstrates significant anti-angiogenic and anti-tumor effects.[13] It has been shown to inhibit the proliferation of cancer cells and suppress tumor growth in animal models.[13] The anticancer mechanism of related chalcones often involves the induction of cell cycle arrest and apoptosis (programmed cell death) through the modulation of key signaling pathways, such as the MEK/ERK pathway.[5][16]

Signaling Pathway: MEK/ERK in Cell Proliferation

The MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division. The diagram below shows how growth factors activate Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes essential for cell cycle progression.

G cluster_0 cluster_1 Nucleus GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription translocates to nucleus & activates Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes

Caption: The MEK/ERK signaling pathway in cancer cell proliferation.
Experimental Protocol: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] It is a cornerstone of in vitro cytotoxicity profiling. The protocol's integrity is based on its ability to generate a dose-response curve, allowing for the calculation of a reproducible IC₅₀ value, the standard metric for cytotoxicity.[18]

Causality Behind Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial reductase enzymes, into an insoluble purple formazan product.

  • Solubilization: A solubilizing agent (like DMSO or isopropanol) is required to dissolve the formazan crystals. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

  • Cancer Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be used to assess the compound's spectrum of activity and potential tumor-type specificity.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound (e.g., a chalcone synthesized from this compound). Use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells for untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Cytotoxicity Data for Structurally Related Chalcones

Compound / DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-hydroxy-4-methoxyacetophenone derived chalcone (LY-2)MCF-7 (Breast)~4.6 - 9.0
2-hydroxy-4-methoxyacetophenone derived chalcone (LY-8)HT29 (Colorectal)~4.6 - 9.0
2-hydroxy-4-methoxyacetophenone derived chalcone (LY-10)A549 (Lung)~4.6 - 9.0
2'-hydroxy-4'-methoxychalconeLewis Lung CarcinomaInhibited tumor volume by 27.2% at 30 mg/kg[13]
2'-hydroxy-4'-methoxychalconeSarcoma 180Inhibited tumor weight by 33.7% at 30 mg/kg[13]

Conclusion

This compound is a phenolic compound with a compelling profile of biological activities. It demonstrates confirmed antibacterial, antioxidant, and anti-inflammatory properties in vitro. While its direct application as a therapeutic agent requires further investigation, its most significant contribution may lie in its role as a versatile synthetic precursor. Its utility in the generation of highly active anticancer chalcones underscores its importance in medicinal chemistry and drug discovery. The experimental frameworks provided in this guide offer robust, validated systems for researchers to further explore and quantify the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining more specific quantitative data (IC₅₀, MIC) for the parent compound and elucidating the precise molecular mechanisms and signaling pathways it modulates.

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An In-Depth Technical Guide to 2'-Hydroxy-4'-methoxypropiophenone: From Natural Discovery to a Cornerstone of Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2'-Hydroxy-4'-methoxypropiophenone, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its historical discovery, explore the evolution of its chemical synthesis, and illuminate its role as a key intermediate in the synthesis of important pharmaceutical compounds. This document is designed to be a definitive resource, blending historical context with practical, field-proven insights and detailed experimental methodologies.

Part 1: The Dual Identity of a Remarkable Molecule: Natural Discovery and Early Chemical Exploration

This compound, a name that resonates with organic chemists, is also widely known in the realm of natural products as Paeonol . Its story begins not in a laboratory, but in the annals of traditional Chinese medicine, where the root bark of the peony plant, Paeonia suffruticosa (Moutan Cortex), has been used for centuries for its purported anti-inflammatory, analgesic, and antioxidant properties.[1][2] The bioactive substance responsible for many of these effects was eventually isolated and identified as Paeonol.[3][4][5]

The formal entry of this compound into the world of Western science coincided with a burgeoning era of chemical synthesis in the late 19th and early 20th centuries. This period was marked by the elucidation of the structure of benzene by Kekulé and the subsequent explosion in the study of aromatic compounds. Chemists were driven by the challenge of synthesizing complex natural products and creating novel molecules with potential therapeutic applications. It is within this exciting intellectual landscape that the first chemical synthesis of this compound was conceived.

While a single, definitive publication marking the very first synthesis is not readily apparent in the historical record, the chemical logic of the time points overwhelmingly to one of the most significant reactions in aromatic chemistry: the Fries Rearrangement .

Part 2: The Cornerstone of Synthesis: The Fries Rearrangement and its Progenitors

The ability to introduce acyl groups onto a phenolic ring was a pivotal development in organic synthesis. Several key named reactions from this era laid the groundwork for the synthesis of hydroxyaryl ketones like this compound.

  • The Nencki Reaction (1881): Developed by Polish chemist Marceli Nencki, this reaction described the acylation of phenols with carboxylic acids in the presence of zinc chloride. This was a significant step forward in the direct C-acylation of phenols.

  • The von Auwers Synthesis (1908): Karl von Auwers, a German chemist, developed a method for synthesizing flavonols from coumarones, which involved the formation of o-hydroxychalcones, a class of compounds structurally related to hydroxyaryl ketones.[6]

However, it was the discovery of the Fries Rearrangement in 1908 by German chemist Karl Theophil Fries that provided the most elegant and direct route to the synthesis of hydroxyaryl ketones from phenolic esters.[7][8] The reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid, typically aluminum chloride. The regioselectivity of the reaction can be controlled by temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.[7]

Given that this compound is an ortho-hydroxyaryl ketone, the Fries rearrangement of 3-methoxyphenyl propionate would have been the most logical and efficient synthetic route available to chemists of that era.

Part 3: Synthesis in Practice: From Historical Postulation to Modern Application

The Classic Approach: Fries Rearrangement of 3-Methoxyphenyl Propionate

The application of the Fries rearrangement to synthesize this compound is a classic example of this powerful reaction. The causality behind this experimental choice lies in the ready availability of the starting material, 3-methoxyphenyl propionate, and the reaction's proven efficacy in forming the desired ortho-acylated phenol.

Reaction Mechanism:

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of the phenoxy group.

Fries_Rearrangement Start 3-Methoxyphenyl Propionate + AlCl₃ Intermediate1 Acylium Ion-Aluminum Chloride Complex Start->Intermediate1 Lewis Acid Coordination Intermediate2 Ortho-Substituted Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Aromatic Substitution (ortho attack) Product This compound Intermediate2->Product Hydrolysis

Caption: Fries Rearrangement Mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical Historical Method):

This protocol is a reconstruction based on the typical procedures for a Fries rearrangement from the early 20th century.

  • Preparation of the Reaction Vessel: A three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Charging the Reactants: Anhydrous aluminum chloride (1.2 equivalents) is quickly weighed and transferred to the reaction flask. Anhydrous nitrobenzene is added as a solvent.

  • Addition of the Ester: 3-Methoxyphenyl propionate (1 equivalent) is dissolved in a small amount of anhydrous nitrobenzene and placed in the dropping funnel.

  • Reaction Initiation: The ester solution is added dropwise to the stirred suspension of aluminum chloride in nitrobenzene. The reaction is exothermic, and the rate of addition is controlled to maintain a gentle reflux.

  • Heating and Reaction Monitoring: After the addition is complete, the reaction mixture is heated to a temperature of approximately 160-170°C to favor the formation of the ortho isomer. The progress of the reaction would have been monitored by the change in color and the cessation of hydrogen chloride evolution.

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The nitrobenzene is removed by steam distillation. The resulting solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure this compound.

Modern Synthetic Advancements

While the Fries rearrangement remains a viable method, modern organic synthesis has developed alternative routes, often with improved yields and milder reaction conditions. A common contemporary approach starts from m-dihydroxybenzene (resorcinol).[3][4]

Modern Synthetic Workflow:

Modern_Synthesis Start m-Dihydroxybenzene (Resorcinol) Intermediate1 2,4-Dihydroxypropiophenone Start->Intermediate1 Propionyl Chloride, Lewis Acid Step1 Acetylation Product This compound Intermediate1->Product Dimethyl Sulfate, Base Step2 Methylation

Caption: A modern synthetic route to this compound from resorcinol.

Spectroscopic and Analytical Data

The structural elucidation and purity assessment of this compound are routinely performed using modern spectroscopic techniques.

Spectroscopic Data Characteristic Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a methoxy group singlet, aromatic protons, and a downfield singlet for the phenolic hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including those attached to hydroxyl and methoxy groups), the methoxy carbon, and the carbons of the ethyl group.[9][10]
IR Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ), along with characteristic fragmentation patterns.

Part 4: A Bridge to Pharmaceuticals: The Case of Mexiletine

The structural motifs present in this compound are of significant interest in medicinal chemistry. While this compound itself is not a frontline therapeutic, its chemical cousins have played a crucial role in the development of important drugs. A prime example is the Class Ib antiarrhythmic agent, Mexiletine .[11]

Mexiletine is used to treat ventricular arrhythmias and is structurally related to lidocaine.[11] Its synthesis historically begins with 2,6-dimethylphenol , a compound that shares the core phenolic structure with this compound but with methyl groups instead of hydroxyl and methoxy substituents.

While there is no direct historical evidence of this compound being a routine starting material for commercial Mexiletine synthesis, its study would have undoubtedly contributed to the broader understanding of the structure-activity relationships of substituted phenoxypropanamines. The choice of 2,6-dimethylphenol as the industrial precursor was likely driven by factors such as cost, availability, and the specific pharmacological properties imparted by the dimethyl substitution pattern.[12][13]

Synthesis of Mexiletine from 2,6-Dimethylphenol:

The synthesis of Mexiletine is a multi-step process that transforms the readily available 2,6-dimethylphenol into the final active pharmaceutical ingredient.

Mexiletine_Synthesis Start 2,6-Dimethylphenol Intermediate1 1-(2,6-Dimethylphenoxy)-2-propanone Start->Intermediate1 Chloroacetone, Base Step1 Etherification Product Mexiletine Intermediate1->Product Ammonia, H₂, Catalyst Step2 Reductive Amination

Caption: Synthetic workflow for the production of Mexiletine from 2,6-dimethylphenol.

Detailed Experimental Protocol for Mexiletine Synthesis:

  • Etherification: 2,6-Dimethylphenol is reacted with chloroacetone in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to form 1-(2,6-dimethylphenoxy)-2-propanone.[6][13]

  • Reductive Amination: The resulting ketone is then subjected to reductive amination. This is typically achieved by reacting the ketone with ammonia in the presence of a reducing agent, such as hydrogen gas over a metal catalyst (e.g., Raney nickel or palladium on carbon), to yield the primary amine, Mexiletine.[13]

  • Salt Formation: The free base of Mexiletine is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility for pharmaceutical formulation.[6][13]

Part 5: Conclusion

This compound stands as a fascinating molecule at the intersection of natural product chemistry, classical organic synthesis, and modern drug discovery. Its journey from an active component of a traditional herbal remedy to a well-characterized synthetic target encapsulates the evolution of chemical science. The foundational synthetic methods developed for this and similar molecules, particularly the Fries Rearrangement, continue to be relevant in contemporary organic chemistry. Furthermore, its structural relationship to the precursors of vital medicines like Mexiletine underscores the enduring importance of fundamental research into the synthesis and properties of aromatic compounds. For today's researchers, the story of this compound serves as a powerful reminder of the deep connections between the natural world, the ingenuity of chemical synthesis, and the ongoing quest for new therapeutic agents.

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2'-Hydroxy-4'-methoxypropiophenone derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2'-Hydroxy-4'-methoxypropiophenone Derivatives and Analogs for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of this compound and its extensive family of derivatives and analogs, with a primary focus on their synthesis, multifaceted pharmacological activities, and therapeutic potential. This document is structured to serve researchers, medicinal chemists, and drug development professionals by bridging foundational chemical principles with advanced biological applications. We delve into the core synthesis methodologies, elucidate the mechanisms of action across anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains, and synthesize critical structure-activity relationship (SAR) insights. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are provided to create a self-validating and actionable resource for advancing research and development in this promising class of compounds.

Introduction: The Propiophenone Scaffold as a Privileged Structure

The propiophenone scaffold, specifically this compound, represents a cornerstone in synthetic medicinal chemistry. While a valuable entity in its own right, its primary significance lies in its role as a key intermediate for the synthesis of chalcones and other flavonoid-type molecules.[1][2] Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and are abundant in fruits, vegetables, and spices.[3] The core chemical structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile template for developing therapeutic agents.[3][4] Derivatives stemming from the this compound core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, antidiabetic, and neuroprotective effects, making this chemical family a fertile ground for drug discovery.[2][4] This guide will dissect the chemistry and biology of these compounds, offering both a high-level strategic overview and granular, field-proven methodologies.

Core Chemistry: Synthesis and Physicochemical Profile

A thorough understanding of the parent molecule is fundamental to exploring its derivatives. This compound (CAS 6270-44-6) is a phenolic compound whose functional groups—a hydroxyl group ortho to the ketone and a methoxy group para to it—are critical determinants of its reactivity and biological activity.[5][6]

Physicochemical Properties

The inherent properties of the core structure influence its handling, formulation, and reaction kinetics.

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂O₃[6]
Molecular Weight180.18 g/mol [6]
AppearanceWhite to off-white crystalline powder[7]
Melting Point148-152°C[7][8]
SolubilityLimited in water; soluble in organic solvents like ethanol, methanol, acetone.[7]
Key FeatureThe phenolic hydroxyl group confers antioxidant properties.[7]
Synthesis of the Propiophenone Core

The synthesis of substituted propiophenones can be achieved through various methods. One common industrial approach is the Friedel-Crafts acylation of a substituted phenol. The following protocol outlines a general, reliable pathway.

Protocol 2.2.1: Synthesis via Friedel-Crafts Acylation

  • Causality: This electrophilic aromatic substitution reaction uses a Lewis acid catalyst (e.g., AlCl₃) to generate a reactive acylium ion from propionyl chloride, which then attacks the electron-rich methoxyphenol ring. The reaction is directed primarily to the position ortho to the hydroxyl group due to chelation effects with the catalyst.

  • Step-by-Step Methodology:

    • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxyphenol (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

    • Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) in portions to manage the exothermic reaction.

    • Acylation: While maintaining the temperature at 0°C, add propionyl chloride (1.1 equivalents) dropwise over 30 minutes.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-60°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Self-Validation: The purity of the final product should be confirmed using HPLC, and its structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9] The characteristic phenolic hydroxyl proton signal in ¹H NMR and the carbonyl carbon signal in ¹³C NMR are key validation checkpoints.

G cluster_workflow Workflow: Synthesis of this compound A 1. Reactant Setup (3-Methoxyphenol + Solvent) B 2. Catalyst Addition (Anhydrous AlCl₃ at 0°C) A->B C 3. Acylation (Propionyl Chloride at 0°C) B->C D 4. Reaction (Reflux 2-4h, TLC Monitoring) C->D E 5. Quenching (Ice + HCl) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product (Purity & Structural Validation) G->H

Caption: Synthesis workflow for this compound.

The Gateway to Bioactivity: Chalcone Derivatives

The most significant application of this compound is as a precursor for chalcones. The Claisen-Schmidt condensation reaction is the workhorse method for this transformation, reacting the propiophenone with a variety of aromatic aldehydes to generate a vast library of derivatives.[10]

Protocol 3.1: Synthesis of Chalcone Derivatives

  • Causality: This is a base-catalyzed aldol condensation. A strong base (e.g., KOH) deprotonates the α-carbon of the propiophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

  • Step-by-Step Methodology:

    • Reactant Preparation: In a flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

    • Catalyst Introduction: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise.[11]

    • Reaction: Continue stirring the mixture at room temperature. The reaction is often rapid, with a precipitate (the chalcone product) forming within minutes to a few hours. Monitor the reaction to completion using TLC.

    • Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify to a pH of 3-4 with dilute HCl.[11] This neutralizes the excess base and precipitates the product fully.

    • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol to yield a crystalline solid.

  • Self-Validation: The success of the synthesis is confirmed by melting point determination and spectroscopic analysis (FTIR, NMR, MS). The FTIR spectrum should show a characteristic C=O stretching frequency for the α,β-unsaturated ketone, and ¹H NMR will confirm the formation of the vinyl protons.

G Propiophenone This compound (Nucleophile Precursor) Base Base (KOH) Deprotonation Propiophenone->Base 1. Aldehyde Aromatic Aldehyde (Electrophile) Chalcone Chalcone Derivative (α,β-Unsaturated Ketone) Aldehyde->Chalcone 3. Dehydration Enolate Enolate Intermediate Base->Enolate Enolate->Aldehyde 2. Nucleophilic Attack HymnPro HymnPro Derivative Tubulin Tubulin Monomers HymnPro->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) HymnPro->Microtubules Inhibits Tubulin->Microtubules Spindle Abnormal Mitotic Spindle Microtubules->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Cascade Activation (Caspase-9, -3, -7) Apoptosis->Caspase

Caption: Anticancer mechanism of the HymnPro benzochalcone derivative.

Table 4.1.1: In Vivo Anticancer Efficacy

CompoundModelDosageResultReference
2'-hydroxy-4'-methoxychalcone (HMC)Murine Lewis Lung Carcinoma30 mg/kg (s.c.)27.2% inhibition of tumor volume[12]
2'-hydroxy-4'-methoxychalcone (HMC)Sarcoma 180 (mice)30 mg/kg (i.p.)33.7% suppression in tumor weight[12]
Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Propiophenone and chalcone derivatives can potently suppress inflammatory responses. [2][4]

  • Mechanism of Action: These compounds act by modulating key inflammatory pathways. For instance, 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC) significantly reduces the secretion of pro-inflammatory cytokines like IL-1β and TNF by macrophages. [13]Other derivatives, such as 2'-hydroxy-4',6'-dimethoxychalcone, inhibit the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), IL-6, and TNF-α in LPS-stimulated macrophages. [14]This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via inhibition of the NF-κB and MAPK (p38, JNK) signaling pathways. [14] Protocol 4.2.1: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Causality: This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, by macrophages stimulated with the bacterial endotoxin lipopolysaccharide (LPS). The amount of NO produced is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

  • Step-by-Step Methodology:

    • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours. [14] 3. Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Include a positive control with a known inhibitor (e.g., L-NIL). [14] 4. Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

    • Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.

    • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed inhibition is not due to cell death.

Table 4.2.1: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineConcentration% Inhibition (vs. LPS control)Reference
2'-hydroxy-4',6'-dimethoxychalconeIL-620 µM~83.1%[14]
2'-hydroxy-4',6'-dimethoxychalconeIL-1β20 µM~68.5%[14]
2'-hydroxy-4',6'-dimethoxychalconeTNF-α20 µM~91.6%[14]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Phenolic compounds, including propiophenone derivatives, are known for their antimicrobial properties. [5]

  • Mechanism of Action: 2-hydroxy-4-methoxybenzaldehyde (HMB), a related analog, exerts its antibacterial effect against Staphylococcus aureus by targeting and disrupting the cell membrane. [15]This leads to increased membrane permeability, leakage of intracellular contents like proteins and nucleic acids, and ultimately, cell death. [15]The compound is also effective at eradicating preformed bacterial biofilms. [15]The parent compound, this compound, has also been shown to inhibit the growth of various Gram-negative and anaerobic bacteria. [5] Protocol 4.3.1: Minimum Inhibitory Concentration (MIC) Determination

  • Causality: The microbroth dilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.

  • Step-by-Step Methodology:

    • Preparation: Prepare a series of two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller Hinton Broth) in a 96-well microtiter plate. [11] 2. Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) adjusted to approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ampicillin) should be run in parallel. [11] 4. Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Table 4.3.1: Antimicrobial Potency (MIC Values)

CompoundMicroorganismMIC (µg/mL)Reference
2-hydroxy-4-methoxybenzaldehydeS. aureus1024[15]
Essential oil (78.8% 2-hydroxy-4-methoxybenzaldehyde)S. aureus100[16]
2-hydroxy-4-methoxybenzaldehydeS. aureus80[16]
2-hydroxy-4-methoxybenzaldehydeE. coli150[16]
2-hydroxy-4-methoxybenzaldehydeC. albicans100[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on their chemical structure. Synthesizing insights from various studies reveals key SAR principles. [17][18]

  • Role of Hydroxyl Groups: The phenolic hydroxyl group at the 2'-position is crucial for many activities. It can form an intramolecular hydrogen bond with the adjacent keto group, which planarizes the molecule and influences receptor binding. It is also a key player in antioxidant activity through its ability to donate a hydrogen atom to scavenge free radicals. [7][19]* Role of Methoxy Groups: The position and number of methoxy groups significantly modulate activity. The 4'-methoxy group on the propiophenone ring is a common feature. Methoxy groups generally increase the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. [17][18]However, an excessive number of methoxy groups can decrease water solubility and hinder bioavailability. [17]* The Chalcone Bridge: The α,β-unsaturated ketone moiety in chalcones is a critical pharmacophore. It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, which can lead to irreversible inhibition.

  • Substitution on the B-ring: The nature and position of substituents on the second aromatic ring (derived from the aldehyde) offer a vast space for optimization. Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., halogens) can be systematically varied to fine-tune potency and selectivity for different biological targets. [20]

cluster_A Ring A (from Propiophenone) cluster_B Ring B (from Aldehyde) cluster_C α,β-Unsaturated Carbonyl Bridge A_nodes 2'-OH: Crucial for antioxidant activity and intramolecular H-bonding. 4'-OCH₃: Modulates lipophilicity and electronic properties. C_nodes Key pharmacophore. Acts as a Michael acceptor. Essential for covalent interactions. B_nodes Substituents here offer wide scope for modification to tune potency and selectivity.

Caption: Key Structure-Activity Relationship (SAR) regions.

Conclusion and Future Directions

The this compound scaffold and its chalcone derivatives represent a class of molecules with immense therapeutic potential. Their straightforward synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The broad spectrum of demonstrated biological activities, from anticancer to anti-inflammatory and antimicrobial, underscores their versatility as privileged structures in medicinal chemistry.

Future research should focus on several key areas:

  • Lead Optimization: Systematically applying SAR principles to optimize the potency and selectivity of existing lead compounds for specific targets, such as tubulin or key inflammatory kinases.

  • Mechanism Deconvolution: While many biological effects are known, the precise molecular targets for many derivatives remain to be elucidated. Target identification and validation studies are critical.

  • Pharmacokinetic Profiling: Advancing promising compounds from in vitro assays to in vivo models requires a thorough investigation of their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.

  • Hybrid Molecules: Hybridizing the chalcone moiety with other known pharmacophores is a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance. [20] By integrating rational design, robust synthesis, and comprehensive biological evaluation, the full potential of this compound derivatives can be unlocked to develop the next generation of therapeutic agents.

References

  • MDPI. (n.d.). Therapeutic Potential of Chalcone Derivatives - Special Issue.
  • Patel, M. K., Shah, S., Dubey, B. K., Basedia, D. K., & Jain, P. K. (2025, February 15). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development, 13(1), 168-173.
  • Al-Azayzih, A., Al-Hadedi, A., Al-Salahi, R., & Al-Adham, I. (n.d.). Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents. PubMed.
  • Salehi, B., et al. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.
  • MDPI. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy.
  • Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Biosynth. (n.d.). This compound | 6270-44-6 | FH69938.
  • (n.d.). Understanding the Chemical Properties and Applications of 4'-Hydroxypropiophenone.
  • (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346.
  • Kim, J. S., et al. (2013, December 26). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. PubMed.
  • Kim, W. J., et al. (n.d.). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed.
  • (2016, June 8). Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4,5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. ResearchGate.
  • Chem-Impex. (n.d.). 4'-Hydroxypropiophenone.
  • (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346.
  • MDPI. (n.d.). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells.
  • (2020, October 29). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
  • (2016). The Pharmaceutical and Chemical Journal, 3(2), 226-229.
  • Kannappan, A., et al. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.
  • Cos, P., et al. (n.d.). Antioxidant properties of hydroxy-flavones. PubMed.
  • MDPI. (n.d.). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.
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Methodological & Application

Application Notes & Protocols: 2'-Hydroxy-4'-methoxypropiophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Section 1: Executive Summary & Compound Identification

This document provides a comprehensive technical guide on the properties and potential applications of 2'-Hydroxy-4'-methoxypropiophenone as a photoinitiator for free-radical polymerization. As a member of the hydroxypropiophenone family, this compound is structurally suited for photoinitiation, although it is less commonly cited in the literature than other commercial photoinitiators.

It is critical to distinguish This compound from more widely known photoinitiators with similar names, such as 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959). The protocols and data herein are specific to the former. This guide offers foundational knowledge, a proposed mechanism of action, and robust starting-point protocols to enable researchers to effectively evaluate this compound in their photopolymerization systems.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for formulation development, including solubility and concentration calculations.

PropertyValueSource(s)
CAS Number 6270-44-6[1][2][]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1][4]
Appearance White to off-white crystalline powder[5]
Purity >98.0% (GC)[5]
Melting Point 56.0 to 60.0 °C[5]
Solubility Soluble in methanol and other common organic solvents.[2]
Storage Store at 10°C - 25°C in a dry, well-ventilated place.[1]

Section 2: Proposed Mechanism of Photoinitiation

This compound is classified as a Type I photoinitiator . Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state. This excited state rapidly undergoes homolytic cleavage of the α-carbon-carbonyl bond, a process known as a Norrish Type I reaction .[6] This cleavage event generates two distinct free-radical species: a benzoyl radical and a propiophenone-derived radical. Both radicals are capable of initiating polymerization by attacking the double bonds of monomer units (e.g., acrylates, methacrylates), thereby starting the chain-growth process.[7][8]

The efficiency of initiation is dependent on the quantum yield of this cleavage process and the reactivity of the resulting radicals towards the specific monomers in the formulation.

Norrish_Type_I cluster_initiation Photoinitiation cluster_cleavage Norrish Type I Cleavage cluster_propagation Polymerization PI This compound PI_excited Excited State [PI]* PI->PI_excited UV Light (hν) Radicals Free Radicals(Benzoyl & Alkyl) PI_excited->Radicals α-Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Proposed Norrish Type I photoinitiation mechanism.

Section 3: Application Notes & Experimental Protocols

The following protocols are designed as robust starting points for evaluating this compound. Users must optimize parameters such as photoinitiator concentration, UV exposure time, and light intensity for their specific resin formulation and equipment.

General Experimental Workflow

A systematic approach is crucial for reproducible results. The workflow below outlines the key stages from formulation to final analysis of the cured material.

workflow A 1. Formulation Preparation - Dissolve Photoinitiator - Add Monomer/Oligomer - Mix Thoroughly B 2. Sample Preparation - Cast film of defined thickness - Fill mold for bulk sample A->B C 3. UV Curing - Set UV Lamp Intensity & Wavelength - Expose for controlled time B->C D 4. Post-Cure (if required) - Thermal treatment to complete reaction C->D Optional E 5. Characterization - Mechanical Testing - Swelling Studies (Hydrogels) - Spectroscopic Analysis C->E D->E

General workflow for photopolymerization experiments.
Protocol 1: UV Curing of an Acrylate-Based Thin Film

This protocol is suitable for applications such as coatings, adhesives, and inks.

1. Materials & Reagents:

  • This compound (Photoinitiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)

  • Urethane Diacrylate (Oligomer)

  • Solvent (e.g., Acetone or Isopropyl Alcohol, if needed for viscosity adjustment)

  • Glass slides or desired substrate

  • UV Curing System (e.g., Mercury lamp or LED with appropriate wavelength, ~365 nm)

2. Formulation Preparation (Example):

  • Prepare a stock solution of the photoinitiator by dissolving 1.0 g of this compound in 9.0 g of TMPTA to create a 10% (w/w) solution. Gentle warming (40-50°C) and stirring may be required.

  • In a separate light-protected container (e.g., amber vial), combine the urethane diacrylate oligomer and TMPTA monomer at the desired ratio (e.g., 70:30 w/w).

  • Add the photoinitiator stock solution to the monomer/oligomer blend to achieve a final concentration typically between 0.5% and 4.0% (w/w) . For initial trials, a concentration of 2.0% is recommended.

  • Mix thoroughly until the formulation is completely homogeneous. A planetary mixer or magnetic stirrer can be used. Ensure no air bubbles are incorporated.

3. Curing Procedure:

  • Using a film applicator or drawdown bar, cast a thin film (e.g., 25-50 µm) of the formulation onto a glass slide.

  • Place the coated substrate in the UV curing chamber.

  • Expose the film to UV light. A typical UV dose for initial trials would be in the range of 500 to 2000 mJ/cm² . The required dose will depend on the film thickness and photoinitiator concentration.[9]

  • Assess the cure state immediately after exposure. The film should be tack-free and resistant to scratching with a cotton swab (ASTM D5178).

4. Optimization & Characterization:

  • Concentration: Vary the photoinitiator concentration to find the optimal balance between cure speed and potential for yellowing.

  • UV Dose: Perform a dose-response curve to determine the minimum energy required for a complete cure.

  • Properties: Characterize the cured film for hardness (pencil hardness), adhesion (cross-hatch test), and solvent resistance.

Protocol 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol is a common starting point for creating hydrogels for biomedical applications, such as cell encapsulation or tissue engineering scaffolds.[10]

1. Materials & Reagents:

  • This compound (Photoinitiator)

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Sterile molds (e.g., from polydimethylsiloxane, PDMS)

  • UV Curing System (365 nm), preferably with controlled intensity (e.g., 10-20 mW/cm²)

2. Precursor Solution Preparation (Example for a 10% w/v hydrogel):

  • Prepare a stock solution of the photoinitiator at 10% (w/v) in a suitable solvent like dimethyl sulfoxide (DMSO) or by direct dissolution in the monomer if liquid. For this protocol, we will dissolve it directly.

  • In a sterile, light-protected container, weigh 100 mg of PEGDA (for 1 mL final volume).

  • Add 0.5% to 1.0% (w/v) of this compound relative to the PEGDA amount (i.e., 5 to 10 mg).

  • Add sterile PBS to bring the final volume to 1 mL.

  • Vortex or mix gently until all components are fully dissolved. The solution should be clear. If working with cells, this solution would be mixed with the cell suspension just prior to polymerization.[10]

3. Hydrogel Formation:

  • Pipette the precursor solution into the sterile molds, ensuring a defined volume and shape (e.g., 50 µL for a small disc).

  • Place the mold under the UV light source.

  • Expose the solution to 365 nm UV light for a defined period. A starting point is 1 to 5 minutes at an intensity of 10-20 mW/cm².[11]

  • The solution will transition from liquid to a solid gel.

  • After curing, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with fresh PBS to remove any unreacted monomer and photoinitiator fragments. This is critical for biomedical applications.

4. Characterization:

  • Gelation Time: Visually inspect or use rheometry to determine the time required for gelation under specific UV conditions.

  • Swelling Ratio: Measure the mass of the hydrogel after washing (swollen weight) and after lyophilization (dry weight). The swelling ratio is (Swollen Weight - Dry Weight) / Dry Weight.

  • Mechanical Properties: Use a compression or tensile tester to determine the mechanical modulus of the hydrated hydrogel.[11]

Section 4: Safety & Handling

As a research chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally similar compounds suggest the following precautions:

  • Hazard Classification: May cause skin irritation (H315) and serious eye irritation (H319).[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles, and a lab coat.

  • Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[14]

  • Storage: Keep container tightly closed in a dry and cool place, away from light and oxidizing agents.

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier before use.

Section 5: References

  • Biosynth. (n.d.). This compound | 6270-44-6. Retrieved from Biosynth website.[1]

  • ChemicalBook. (n.d.). This compound | 6270-44-6. Retrieved from ChemicalBook website.[2]

  • Building Block Chemical. (n.d.). CAS 6270-44-6 this compound. Retrieved from Building Block Chemical website.[]

  • ChemSrc. (n.d.). This compound | CAS 6270-44-6. Retrieved from ChemSrc website.[4]

  • Teh, S. Y., Chen, Y. C., Ho, Y. C., & Lin, R. Z. (2016). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. International Journal of Molecular Sciences, 17(10), 1749.[10]

  • TCI AMERICA. (n.d.). This compound | 6270-44-6. Retrieved from TCI AMERICA website.[5]

  • Wikipedia. (2023). Norrish reaction. In Wikipedia.[6]

  • Allevi. (n.d.). PEGDA Bioprinting | Materials & Methods | Protocols. Retrieved from Allevi website.[15]

  • Rai, R., Tallawi, M., Grigore, A., & Boccaccini, A. R. (2020). Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol) for biomedical applications. Materials Science and Engineering: C, 117, 111265.[16]

  • ResearchGate. (n.d.). Synthesis and Characterisation of PEGDA-based Hydrogels. Retrieved from ResearchGate.[17]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Methoxypropiophenone. Retrieved from Thermo Fisher Scientific website.[12]

  • Wang, Y., Wu, Y., Long, T., Yuan, X., & Zhang, X. (2019). Thiol–Ene Click Reaction Initiated Rapid Gelation of PEGDA/Silk Fibroin Hydrogels. Polymers, 11(12), 2095.[11]

  • Cayman Chemical. (2025). 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone - Safety Data Sheet. Retrieved from Cayman Chemical website.[18]

  • ECHEMI. (n.d.). 2'-HYDROXY-4-METHOXYCHALCONE SDS, 3327-24-0 Safety Data Sheets. Retrieved from ECHEMI website.[13]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzophenone. Retrieved from Fisher Scientific website.[14]

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone 98% 106797-53-9. Retrieved from Sigma-Aldrich website.[19]

  • Allnex. (2020). Curing of (Meth)Acrylates. Retrieved from Allnex website.[20]

  • ResearchGate. (n.d.). General ultraviolet (UV) photocuring steps. Retrieved from ResearchGate.[21]

  • Jinan Qinmu Fine Chemical Co., Ltd. (2023). How Do Photoinitiators for UV Curing Work? Retrieved from qinmuchem.com.[7]

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from Polymer Innovation Blog.[8]

  • ResearchGate. (n.d.). Mechanisms of various types of photoinitiators. (Top) Norrish Type I.... Retrieved from ResearchGate.[22]

  • ResearchGate. (n.g.). Photoinitiating mechanisms of Norrish type I and Norrish type II.... Retrieved from ResearchGate.[23]

  • Chemwis. (2024, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube.[24]

  • IGM Resins. (n.d.). Unique photoinitiator combinations for UV curing composites. Retrieved from IGM Resins website.[9]

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The Enigmatic Role of 2'-Hydroxy-4'-methoxypropiophenone in Polymer Science: A Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

2'-Hydroxy-4'-methoxypropiophenone is a substituted aromatic ketone with a molecular structure suggestive of photo-reactivity. Its core framework, a propiophenone backbone with hydroxyl and methoxy functional groups, positions it as a potential candidate for various applications in polymer chemistry. This document serves as a detailed guide for researchers, scientists, and professionals in drug development, exploring the theoretical and potential practical applications of this compound. While direct, extensive literature on the use of this compound in polymer chemistry is sparse, this guide will draw upon established principles of photopolymerization and the behavior of structurally analogous compounds to provide a robust framework for its investigation and application.

The propiophenone moiety is a well-known chromophore that can absorb UV radiation, and the presence of a hydroxyl group ortho to the ketone can facilitate intramolecular hydrogen abstraction, a key step in the initiation of polymerization for certain classes of photoinitiators. The methoxy group, an electron-donating group, can influence the absorption characteristics and reactivity of the molecule.

This guide will delve into the hypothesized mechanisms of action, provide detailed protocols for evaluating its efficacy as a photoinitiator, and discuss its potential in the synthesis of novel polymer architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in polymer chemistry.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [2]
Appearance White to Almost white powder to crystal[3]
Melting Point 55.5-60.0 °C[3]
Boiling Point 314.7±22.0 °C (Predicted)[3]
pKa 7.87±0.40 (Predicted)[3]
Solubility Soluble in Methanol[3]
CAS Number 610-93-5[3]

Hypothesized Mechanism of Action as a Photoinitiator

Based on its structure, this compound is likely to function as a Type II photoinitiator, although a Type I cleavage mechanism cannot be entirely ruled out.

Type II Photoinitiation (Intramolecular Hydrogen Abstraction)

Upon absorption of UV radiation, the ketone is excited to a singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state can then abstract a hydrogen atom from the ortho-hydroxyl group, generating a biradical species. This biradical can then initiate polymerization by reacting with a monomer.

G cluster_0 Photoexcitation and Intersystem Crossing cluster_1 Radical Generation and Polymerization A This compound (S₀) B Excited Singlet State (S₁) A->B hν (UV light) C Excited Triplet State (T₁) B->C Intersystem Crossing D Biradical Formation via Intramolecular H-Abstraction C->D F Initiation D->F E Monomer E->F G Propagating Polymer Chain F->G

Caption: Hypothesized Type II photoinitiation mechanism.

Potential Applications in Polymer Chemistry

Photoinitiator for Radical Polymerization

The primary hypothesized application of this compound is as a photoinitiator for free-radical polymerization. This is particularly relevant for applications requiring the curing of coatings, inks, and adhesives, as well as in the fabrication of biomaterials and 3D printing resins. Its solid, crystalline nature at room temperature could be advantageous for formulation stability.

Synthesis of Functional Polymers

The hydroxyl group of this compound offers a reactive site for further chemical modification. It could be functionalized with polymerizable groups (e.g., acrylates, methacrylates) to create a monomer that also acts as a photoinitiator, leading to the formation of crosslinked networks or hyperbranched polymers.

Modifying Agent for Polymer Surfaces

The molecule could potentially be grafted onto polymer surfaces to impart specific properties, such as UV-blocking capabilities or altered surface energy. This could be achieved through reactions involving the hydroxyl group or by photochemical grafting.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a photoinitiator.

Protocol 1: Photopolymerization of a Model Acrylate Monomer

Objective: To determine the efficiency of this compound in initiating the polymerization of a standard acrylate monomer.

Materials:

  • This compound

  • Trimethylolpropane triacrylate (TMPTA) (or other suitable acrylate monomer)

  • Solvent (e.g., Toluene, THF)

  • UV curing system (e.g., mercury lamp with appropriate filters)

  • Fourier-transform infrared (FTIR) spectrometer

  • Photo-differential scanning calorimeter (Photo-DSC)

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10% w/v).

    • In a series of amber vials, prepare formulations containing TMPTA and varying concentrations of the photoinitiator (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the acrylate functional groups).

    • Ensure complete dissolution of the photoinitiator. A control sample with no photoinitiator should also be prepared.

  • UV Curing:

    • Apply a thin film of each formulation onto a suitable substrate (e.g., glass slide, silicon wafer).

    • Expose the films to UV radiation under a nitrogen atmosphere to prevent oxygen inhibition. The UV intensity and exposure time should be controlled and recorded.

  • Monitoring Polymerization:

    • FTIR Spectroscopy: Monitor the disappearance of the acrylate C=C bond peak (typically around 1635 cm⁻¹) as a function of UV exposure time. This will provide a measure of the degree of conversion.

    • Photo-DSC: Analyze the polymerization kinetics by measuring the heat flow during UV irradiation. This can provide information on the rate of polymerization and the overall conversion.

Data Analysis:

  • Plot the degree of conversion versus exposure time for each photoinitiator concentration.

  • From the Photo-DSC data, determine the peak polymerization rate and the time to reach the peak maximum.

G A Prepare Formulations (Monomer + Photoinitiator) B Apply Thin Film A->B C UV Exposure (Controlled Time & Intensity) B->C D Monitor Conversion (FTIR / Photo-DSC) C->D E Analyze Data (Kinetics & Conversion) D->E

Caption: Workflow for evaluating photoinitiator efficiency.

Protocol 2: Characterization of the Cured Polymer

Objective: To assess the physical and mechanical properties of the polymer cured using this compound.

Materials:

  • Cured polymer films from Protocol 1

  • Dynamic Mechanical Analyzer (DMA)

  • Thermogravimetric Analyzer (TGA)

  • Soxhlet extraction apparatus

Procedure:

  • Crosslink Density:

    • Perform Soxhlet extraction on a known weight of the cured polymer using a suitable solvent (e.g., acetone, THF) for 24 hours.

    • Dry the insoluble portion to a constant weight. The weight percentage of the insoluble fraction (gel content) is an indicator of the crosslink density.

  • Mechanical Properties:

    • Use DMA to determine the storage modulus (E'), loss modulus (E''), and tan delta of the cured films as a function of temperature. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve.

  • Thermal Stability:

    • Use TGA to evaluate the thermal stability of the cured polymer. Determine the onset of decomposition temperature and the char yield.

Data Presentation:

Photoinitiator Conc. (mol%)Gel Content (%)Tg (°C)Decomposition Temp. (°C)
0.1
0.5
1.0
2.0

Conclusion

While this compound is not a widely documented photoinitiator, its chemical structure holds considerable promise for applications in polymer chemistry. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore its potential. Further investigation into its photochemical properties, including its UV-Vis absorption spectrum and quantum yield of radical formation, is warranted to fully elucidate its mechanism and optimize its use in various polymerization systems. The exploration of this and other novel photoinitiators is crucial for the continued advancement of photopolymerization technologies.

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Application Notes & Protocols: 2'-Hydroxy-4'-methoxypropiophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Hydroxy-4'-methoxypropiophenone is an aromatic ketone that serves as a pivotal intermediate in the synthesis of various biologically active compounds. Its chemical structure, featuring a hydroxyl group ortho to the keto group and a methoxy group in the para position, provides multiple reactive sites for further chemical modifications. This makes it a valuable building block for medicinal chemists and drug development professionals. This document provides a comprehensive guide to the synthesis of this compound and its application in the synthesis of pharmaceutical scaffolds, with a focus on the underlying chemical principles and detailed experimental protocols.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 6270-44-6[1]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.2 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 55.5-59.5 °C[1]
Boiling Point 314.7±22.0 °C (Predicted)[1]
Solubility Soluble in methanol[1]

Part 1: Synthesis of this compound via Fries Rearrangement

The Fries rearrangement is a classic organic reaction for the synthesis of hydroxyaryl ketones from aryl esters, catalyzed by a Lewis acid.[4][5] This method is particularly effective for producing ortho- and para-hydroxy ketones, with the regioselectivity often influenced by reaction temperature and solvent.

Causality of Experimental Choices
  • Starting Material: 3-Methoxyphenyl propionate is chosen as the ester precursor. The methoxy group at the 3-position will direct the Fries rearrangement to the positions ortho and para to it.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond and the subsequent electrophilic acylation of the aromatic ring.[4]

  • Solvent: While the reaction can be run neat, a non-reactive solvent like nitrobenzene or chlorobenzene can be used to control the reaction temperature and improve stirring. However, for this protocol, a solvent-free approach is described to minimize waste.[6]

  • Temperature Control: The Fries rearrangement is temperature-sensitive. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. A moderate temperature is chosen to achieve a reasonable yield of the desired 2'-hydroxy (ortho) product.

Experimental Protocol: Fries Rearrangement

Reaction Scheme: (3-Methoxyphenyl propionate) --(AlCl₃, Heat)--> (this compound)

Materials:

  • 3-Methoxyphenyl propionate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

Procedure:

  • To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Slowly add 3-methoxyphenyl propionate (1.0 equivalent) to the flask under a nitrogen atmosphere. The mixture will become a thick slurry.

  • Heat the reaction mixture to 130-140°C with constant stirring for 3-4 hours. The mixture will darken in color.

  • After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 10% HCl solution until the mixture becomes acidic. This will decompose the aluminum chloride complex.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Fries_Rearrangement Start 3-Methoxyphenyl propionate + Anhydrous AlCl₃ Reaction Heat to 130-140°C (3-4 hours) Start->Reaction Quench Ice and 10% HCl Quench Reaction->Quench Extraction Dichloromethane Extraction Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purification Column Chromatography or Recrystallization Dry_Concentrate->Purification Product This compound Purification->Product

Caption: Fries Rearrangement workflow for synthesizing this compound.

Part 2: Application in the Synthesis of Chalcones

This compound is an excellent precursor for the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that form the backbone of many biologically active molecules, including some with anticancer properties.[7][8] The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.[7]

Causality of Experimental Choices
  • Reaction Type: The Claisen-Schmidt condensation is an aldol condensation between an aromatic ketone (this compound) and an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base.[8]

  • Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Solvent: Ethanol or methanol is a common solvent as it can dissolve both the reactants and the base catalyst.

  • Workup: The reaction is typically quenched by pouring the mixture into ice-cold water and acidifying with dilute HCl. This protonates the resulting alkoxide and causes the chalcone product, which is usually a solid, to precipitate out.

Experimental Protocol: Synthesis of a 2'-Hydroxy-4'-methoxy-chalcone

Reaction Scheme: (this compound + Substituted Benzaldehyde) --(NaOH, Ethanol)--> (Substituted 2'-Hydroxy-4'-methoxy-chalcone)

Materials:

  • This compound

  • A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Beaker and magnetic stirrer

Procedure:

  • In a 100 mL beaker, dissolve this compound (1.0 equivalent) in ethanol (20 mL).

  • To this solution, add the substituted benzaldehyde (1.0 equivalent).

  • Prepare a 40% aqueous solution of sodium hydroxide and add it dropwise to the stirred mixture until the solution becomes turbid.

  • Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid chalcone is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator. If necessary, the chalcone can be further purified by recrystallization from ethanol.

Synthesis Workflow Diagram

Claisen_Schmidt_Condensation Reactants This compound + Substituted Benzaldehyde + Ethanol Base_Addition Add aq. NaOH dropwise Reactants->Base_Addition Stirring Stir at Room Temp (24 hours) Base_Addition->Stirring Quench_Precipitate Pour into Ice/Water and Acidify with HCl Stirring->Quench_Precipitate Filtration Vacuum Filtration Quench_Precipitate->Filtration Wash_Dry Wash with Water and Dry Filtration->Wash_Dry Product 2'-Hydroxy-4'-methoxy-chalcone Wash_Dry->Product

Caption: Claisen-Schmidt condensation for synthesizing a chalcone derivative.

Part 3: Application in the Synthesis of Antiarrhythmic Drug Scaffolds

While direct synthesis of commercial drugs like Propafenone from this compound is not widely documented, its structural similarity to precursors like o-hydroxyacetophenone suggests its utility in creating analogous compounds.[9][10] The synthesis of Propafenone, a Class 1C antiarrhythmic agent, involves several key steps that can be adapted.[11][12]

Hypothetical Synthesis of a Propafenone Analogue

This hypothetical pathway illustrates how this compound could be used to generate novel compounds with potential antiarrhythmic activity. The key steps would involve the introduction of an oxypropanolamine side chain, a feature common to many beta-blockers and antiarrhythmic drugs.

Key Synthetic Steps:

  • Etherification: Reaction of the phenolic hydroxyl group of this compound with epichlorohydrin in the presence of a base to form an epoxide intermediate.

  • Epoxide Ring Opening: Nucleophilic attack on the epoxide by an amine (e.g., n-propylamine) to introduce the amino alcohol side chain.

Mechanism of Action: Propafenone as a Model

Propafenone functions primarily by blocking the fast inward sodium channels (Na⁺ channels) in cardiac muscle cells.[13][14] This action reduces the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity and stabilizing the heart's rhythm.[11][12] It also exhibits some beta-blocking activity.[15]

Mechanism of Action Diagram

Propafenone_MOA cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-gated Na⁺ Channel Na_in Na⁺ Influx Na_Channel->Na_in Effect Decreased Rate of Depolarization (Phase 0 Slowed) Stabilized Heart Rhythm Na_out Na⁺ Propafenone Propafenone Analogue Block Blockade Propafenone->Block Block->Na_Channel Block->Effect

Caption: Mechanism of action of Propafenone-like sodium channel blockers.

Conclusion

This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward preparation via methods like the Fries rearrangement and its reactivity in forming complex scaffolds such as chalcones and potential antiarrhythmic agents underscore its importance. The protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this compound in the discovery and synthesis of novel therapeutic agents.

References

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  • WikEM. (2021, June 25). Propafenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • ResearchGate. (n.d.). MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP) obtained from... Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1997). synthesis-of-propafenone-an-antiarrhythmic-agent.pdf. Retrieved from [Link]

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Protocol for the Synthesis of 2-Methylisoflavones: A Modern Application of the Allan-Robinson Reaction Utilizing 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Isoflavones represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and nutraceuticals with diverse biological activities. While many synthetic routes exist, the efficient construction of the isoflavone scaffold from readily available precursors remains a key objective for medicinal chemists. This application note provides a comprehensive, in-depth guide to the synthesis of 2-methylisoflavone derivatives, beginning with 2'-Hydroxy-4'-methoxypropiophenone. We employ the robust Allan-Robinson reaction, a classic method that has been refined for modern applications. This document offers not just a step-by-step protocol but also delves into the underlying reaction mechanism, experimental causality, troubleshooting, and characterization, ensuring a reproducible and scalable process for research and development laboratories.

Introduction and Scientific Principle

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. This structural motif is responsible for their ability to interact with a wide range of biological targets, including enzymes and receptors, leading to applications as anticancer, anti-inflammatory, and cardioprotective agents. The core challenge in their synthesis is the precise construction of the chromone ring and the installation of the B-ring at the C3 position.

The Allan-Robinson reaction, first described in 1924, provides an elegant solution by condensing an ortho-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt at elevated temperatures.[1] In this protocol, we adapt this reaction for this compound. The presence of a propionyl group (-CO-CH₂-CH₃) instead of the more common acetyl group (-CO-CH₃) on the starting ketone is a key feature, as its enolization and subsequent reaction lead directly to the formation of a 2-methylisoflavone core, a valuable scaffold in its own right.

Reaction Mechanism: The Allan-Robinson Condensation

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through several distinct stages, grounded in the principles of enolate chemistry and intramolecular condensation.[2][3]

  • Enolate Formation: Under basic conditions provided by the sodium salt of the aromatic acid at high temperature, the α-proton of the propiophenone's ethyl group is abstracted, forming a resonance-stabilized enolate.

  • Nucleophilic Acyl Substitution: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of the aromatic anhydride. This step forms a new carbon-carbon bond and results in the departure of a carboxylate anion as a leaving group. This creates a 1,3-diketone intermediate (an o-hydroxydibenzoylmethane derivative).

  • Intramolecular Cyclization: The phenoxide ion, formed by deprotonation of the hydroxyl group on the A-ring, attacks the proximate ketone carbonyl. This intramolecular nucleophilic attack forms a six-membered heterocyclic ring.

  • Dehydration: The resulting hemiacetal-like intermediate is unstable and readily undergoes acid-catalyzed dehydration during the final stages or workup to form the stable, conjugated π-system of the isoflavone product.

Allan_Robinson_Mechanism Figure 1: Mechanism of the Allan-Robinson Reaction start This compound + Aromatic Anhydride enolate Enolate Formation (Base Catalyzed) start->enolate High Temp, Na+Ar'COO- diketone 1,3-Diketone Intermediate (o-Hydroxydibenzoylmethane) enolate->diketone Nucleophilic Attack on Anhydride cyclization Intramolecular Cyclization diketone->cyclization hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration Acidic Workup (-H2O) product 2-Methylisoflavone Product dehydration->product

Caption: Figure 1: Mechanism of the Allan-Robinson Reaction.

Experimental Protocol

This protocol details the synthesis of 7-methoxy-4'-methoxy-2-methylisoflavone as a representative example.

Materials and Equipment
Reagents & Materials Grade Supplier Comments
This compound≥98%Sigma-AldrichStarting Material
p-Anisic anhydride≥97%TCI ChemicalsB-ring source
Sodium anisate≥98%Acros OrganicsBase/Catalyst
Ethanol (200 Proof)Reagent GradeFisher ScientificRecrystallization
Sodium Hydroxide (NaOH)ACS GradeVWRWork-up
Hydrochloric Acid (HCl), conc.ACS GradeVWRWork-up (Acidification)
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent
Dichloromethane (DCM)HPLC GradeFisher ScientificExtraction
Equipment Description
3-Neck Round Bottom Flask (100 mL)Reaction Vessel
Heating Mantle with StirrerFor controlled heating and mixing
Reflux CondenserTo prevent solvent loss
Thermocouple/ThermometerTo monitor reaction temperature
Nitrogen/Argon InletTo maintain an inert atmosphere
Separatory Funnel (250 mL)For liquid-liquid extraction
Büchner Funnel and FlaskFor vacuum filtration
Rotary EvaporatorFor solvent removal
Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Reagents (Propiophenone, Anhydride, Salt) setup->reagents reaction 3. Heat Reaction (185°C for 5 hours) reagents->reaction hydrolysis 4. Work-up: Hydrolysis (Cool, add EtOH, then aq. NaOH) reaction->hydrolysis extraction 5. Work-up: Extraction & Neutralization (Acidify with HCl, Extract with DCM) hydrolysis->extraction purification 6. Purification (Dry, Concentrate, Recrystallize) extraction->purification analysis 7. Characterization (NMR, MS, MP) purification->analysis

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure all glassware is thoroughly dried in an oven prior to use.

  • Charge the Flask: To the flask, add this compound (1.80 g, 10 mmol), p-anisic anhydride (8.60 g, 30 mmol), and sodium anisate (4.98 g, 30 mmol).

    • Scientist's Note: A significant excess of the anhydride and its salt is used to drive the reaction to completion and act as a high-boiling solvent medium.

  • Reaction Execution: Begin stirring the solid mixture and heat it using a heating mantle. Raise the temperature to 180-185 °C . The mixture will melt and become a homogenous, stirring slurry. Maintain this temperature under a gentle flow of nitrogen for 5-6 hours .

    • Causality: The high temperature is necessary to overcome the activation energy for both enolate formation and the subsequent condensation steps. An inert atmosphere prevents oxidation of the phenolic starting material.

  • Work-up - Hydrolysis: After the reaction period, turn off the heat and allow the flask to cool to approximately 80-90 °C. Carefully pour the hot, viscous reaction mixture into a beaker containing ethanol (70 mL). Stir until the mixture is homogenous, then add a 10% aqueous sodium hydroxide (NaOH) solution (100 mL). Heat the resulting solution at reflux for 20-30 minutes.

    • Trustworthiness: This step is critical for hydrolyzing the excess p-anisic anhydride to the water-soluble sodium anisate, simplifying the subsequent product isolation.

  • Work-up - Precipitation and Isolation: Cool the solution to room temperature. Filter off any insoluble material. Transfer the filtrate to a larger beaker and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~2. A pale yellow solid will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts. The crude product can be further purified by recrystallization from a mixture of ethanol and glacial acetic acid to yield pale yellow crystals.

Data, Results, and Troubleshooting

Stoichiometry and Expected Yield
Compound MW ( g/mol ) Amount Moles (mmol) Molar Equiv.
This compound180.201.80 g101.0
p-Anisic anhydride286.288.60 g303.0
Sodium anisate166.134.98 g303.0
Product: 7,4'-dimethoxy-2-methylisoflavone296.32~2.1 g~7.1-
  • Expected Yield: 65-75%

  • Appearance: Pale yellow crystalline solid.

  • Expected Melting Point: 159-161 °C.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reaction temperature too low.2. Reagents are wet (moisture contamination).3. Insufficient reaction time.1. Ensure the internal reaction temperature reaches at least 180 °C.2. Thoroughly dry all glassware and use anhydrous reagents.3. Extend the reaction time to 8 hours and monitor by TLC.
Oily/Gummy Product Incomplete hydrolysis of anhydride or incomplete removal of byproducts.1. Ensure the NaOH hydrolysis step is performed at reflux for the full duration.2. Wash the crude precipitate thoroughly with copious amounts of water.3. Attempt trituration with a non-polar solvent like hexane before recrystallization.
Product Contaminated with Starting Material Incomplete reaction.Increase reaction temperature to 190 °C or extend the reaction time. The starting ketone can be removed during recrystallization, but this will lower the yield.

Safety and Handling

  • High Temperatures: The reaction is conducted at high temperatures (~185 °C). Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped in a fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.

  • Organic Solvents: Ethanol and dichloromethane are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

Conclusion

The Allan-Robinson reaction provides a direct and effective method for synthesizing 2-methylisoflavones from 2'-hydroxyaryl propiophenones. By carefully controlling temperature and ensuring anhydrous conditions, this protocol can reliably produce the target compound in good yield. The procedure is robust and can be adapted by using different aromatic anhydrides to generate a diverse library of 2-methylisoflavone analogs, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • Baker, W., & Venkataraman, K. (1933). The Baker–Venkataraman Rearrangement. Journal of the Chemical Society, 1381.

  • Robinson, R., & Gabriel, S. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.

  • Allan, J., & Robinson, R. (1924). The synthesis of flavones and isoflavones. Journal of the Chemical Society, 125, 2192.

  • Kalinin, A. V., et al. (1998). A modification of the Baker-Venkataraman rearrangement for the synthesis of 1,3-diketones. Tetrahedron Letters, 39(28), 4995-4998.

  • Datta, P. K., et al. (1982). A new synthesis of isoflavones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(11), 1037-8.
  • Geissman, T. A. (Ed.). (1962). The Chemistry of Flavonoid Compounds. Pergamon Press.

  • Wheeler, T. S. (1952). Flavone. Organic Syntheses, 32, 72.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

  • Ji, Q. E., & Wei, Y. L. (1989). Synthesis of isoflavones as cardiovascular drug. Yao Xue Xue Bao, 24(12), 906-12.

  • Selepe, M. A., & van der Westhuizen, J. H. (2015). Total synthesis of isoflavonoids. Natural Product Reports, 32(10), 1412-1440.

  • Al-Maharik, N. (2019). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 24(19), 3506.

  • Niu, Y., et al. (2023). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Microbial Cell Factories, 22(1), 1-16.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms (4th ed.). Springer.

Sources

Application Note: A Robust High-Performance Liquid Chromatography Method for the Analysis of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 2'-Hydroxy-4'-methoxypropiophenone. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a precise, accurate, and validated analytical procedure. The scientific rationale behind the selection of chromatographic parameters is discussed, emphasizing the relationship between the analyte's physicochemical properties and the method's design. This guide provides a comprehensive protocol, from sample preparation to data analysis, and outlines the necessary steps for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is an aromatic ketone derivative with applications in organic synthesis and as a potential building block in the development of pharmaceutical agents.[1][2] Its structure, featuring a phenolic hydroxyl group and a methoxy group, imparts a moderate polarity, making it an ideal candidate for analysis by reversed-phase liquid chromatography.[3][4] Accurate determination of its purity and concentration in various matrices is critical for ensuring the quality, safety, and efficacy of downstream products.

The method described herein leverages the principles of RP-HPLC, where the analyte partitions between a non-polar stationary phase and a polar mobile phase.[5] A C18 stationary phase is selected for its hydrophobicity, which provides strong retention for the aromatic ring of the analyte. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to achieve efficient separation and symmetrical peak shape. The use of an acidic mobile phase (pH ~3.0) is a critical choice; it serves two primary functions:

  • Analyte Ionization Suppression: It ensures the phenolic hydroxyl group (pKa ≈ 7.87) remains fully protonated, preventing fluctuations in retention time and improving peak shape.[3]

  • Silanol Group Suppression: It minimizes secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase, which are a common cause of peak tailing.[6]

UV detection is employed, capitalizing on the strong chromophore of the propiophenone structure, ensuring high sensitivity for the analyte.[7] This application note provides a self-validating system by incorporating rigorous system suitability testing (SST) as mandated by pharmacopeial standards like USP General Chapter <621>, ensuring the reliability of the chromatographic system before any analysis.[8][9][10]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource(s)
Chemical Name 1-(2-hydroxy-4-methoxyphenyl)propan-1-one[3][4]
CAS Number 6270-44-6[1][3]
Molecular Formula C₁₀H₁₂O₃[1][3][4]
Molecular Weight 180.20 g/mol [1][3]
Appearance White to off-white crystalline powder[3]
Melting Point 56-60 °C
Solubility Soluble in methanol and other organic solvents.[3]
Predicted pKa 7.87 ± 0.40 (phenolic hydroxyl group)[3]

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or Milli-Q® equivalent).

    • Phosphoric Acid (H₃PO₄), ~85% (ACS grade or higher).

    • Methanol (HPLC grade or higher).

  • Reference Standard and Column:

    • This compound reference standard (>98% purity).

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Add approximately 950 mL of HPLC-grade water to a 1 L volumetric flask.

  • Carefully add 1.0 mL of 85% phosphoric acid.

  • Bring to volume with water and mix thoroughly.

  • The final pH should be approximately 2.5-3.0.

  • Filter through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (Organic):

  • Use 100% HPLC-grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas before use.

Diluent:

  • Prepare a mixture of Methanol and Water (50:50, v/v). This composition ensures the solubility of the analyte while being compatible with the mobile phase.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with the diluent.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Bring to volume with the diluent and mix thoroughly. This concentration is suitable for both purity and assay determination.

Sample Preparation:

  • Accurately weigh an amount of sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolve and bring to volume with diluent.

  • Perform a subsequent 1:10 dilution (as for the working standard) to achieve a target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following parameters have been optimized for a robust and efficient analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile (B) / 45% Water with 0.1% H₃PO₄ (A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes
Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from preparation to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_std Prepare Standard Solutions (Stock & Working) prep_mobile->prep_std prep_sample Prepare Sample Solution (& Filter) prep_std->prep_sample sys_setup System Setup & Equilibration prep_sample->sys_setup sst_run System Suitability Test (SST) sys_setup->sst_run seq_run Run Analytical Sequence (Blank, Standards, Samples) sst_run->seq_run peak_int Peak Integration & Identification seq_run->peak_int calc Calculations (Purity / Assay) peak_int->calc report Generate Final Report calc->report

Caption: End-to-end workflow for HPLC analysis of this compound.

System Suitability and Data Analysis

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the acceptance criteria outlined below, which are based on common pharmaceutical industry standards.[10][11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce sharp peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.
Data Analysis
  • Identification: The principal peak in the sample chromatogram should have the same retention time (±2%) as the peak in the standard chromatogram.

  • Purity Calculation (Area Percent Method):

    • This method is suitable for assessing the level of impurities relative to the main peak.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

  • Assay Calculation (External Standard Method):

    • This method provides an accurate quantification of the analyte in the sample.

    • Assay (mg/mL) = (Area_sample / Area_std) * Concentration_std

Method Validation Framework (ICH Q2(R2))

To ensure the developed method is fit for its intended purpose, it must be validated according to ICH guidelines.[11][12][13] The validation process provides documented evidence of the method's reliability.

G cluster_core cluster_performance center Validated HPLC Method Specificity Specificity (Analyte vs. Impurities) center->Specificity Linearity Linearity (Correlation of Conc. vs. Response) center->Linearity Accuracy Accuracy (% Recovery of True Value) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness (Tolerance to Small Changes) center->Robustness Range Range (Upper & Lower Limits) Linearity->Range Accuracy->Range Precision->Range LOQ Quantitation Limit (LOQ) Precision->LOQ LOD Detection Limit (LOD) LOQ->LOD

Caption: Key performance characteristics for HPLC method validation per ICH Q2(R2).

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or excipients. Criteria: Peak purity analysis (PDA), no co-elution.[12]
Linearity Establish a linear relationship between analyte concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.999 over a defined range.[12]
Range Define the concentration interval over which the method is accurate, precise, and linear. Criteria: For assay, typically 80-120% of the test concentration.[11][14]
Accuracy Measure the closeness of the test results to the true value. Criteria: % Recovery typically within 98.0-102.0% for drug substance assay.[12]
Precision Assess the degree of scatter between a series of measurements. Includes repeatability and intermediate precision. Criteria: % RSD ≤ 2.0% for assay.[14]
Robustness Evaluate the method's reliability when subjected to small, deliberate changes in parameters (e.g., pH ±0.2, column temperature ±5°C). Criteria: System suitability parameters remain within limits.[15]

Conclusion

The RP-HPLC method presented in this application note provides a reliable, efficient, and robust solution for the quality control and quantitative analysis of this compound. The isocratic method is simple, rapid, and demonstrates excellent performance characteristics. By adhering to the detailed protocol and incorporating the principles of system suitability and method validation, researchers and analysts can ensure the generation of high-quality, reproducible data that meets stringent scientific and regulatory standards.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • SIELC Technologies. Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • PubChemLite. This compound. [Link]

  • SIELC Technologies. 2-Hydroxy-4-methoxybenzophenone. [Link]

  • ResearchGate. The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). [Link]

  • International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • YouTube. A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP) obtained from... [Link]

  • PubChem. 2-Hydroxy-4-methoxybenzophenone. [Link]

  • The Good Scents Company. propiophenone. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • NIST WebBook. 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. [Link]

  • ResearchGate. Chemical structure of the analyzed UV-absorbing compounds. [Link]

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Introduction: The Versatility of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms of 2'-Hydroxy-4'-methoxypropiophenone for Pharmaceutical and Chemical Synthesis

This compound (HMPP), a substituted hydroxyaryl ketone, serves as a pivotal intermediate in the landscape of organic and medicinal chemistry. Its molecular architecture, featuring a phenolic hydroxyl group ortho to a propiophenone moiety and a methoxy group in the para position, endows it with unique reactivity. This structure is a cornerstone for synthesizing a diverse array of compounds, most notably chalcones, which are precursors to the vast family of flavonoids. These derivatives exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making HMPP a molecule of significant interest to researchers in drug development.

This technical guide provides a detailed exploration of the core reaction mechanisms involving HMPP. We will delve into its primary synthesis route, its role as a key building block in condensation reactions, and its photochemical behavior. Each section is designed to provide not only step-by-step protocols but also the underlying mechanistic principles, empowering researchers to apply and adapt these methodologies for their specific research goals.

Section 1: Synthesis of HMPP via Fries Rearrangement

The most common and industrially significant method for synthesizing hydroxyaryl ketones like HMPP is the Fries rearrangement. This reaction involves the intramolecular acyl migration of a phenolic ester, in this case, 3-methoxyphenyl propionate, to the aromatic ring, catalyzed by a Lewis acid.

The Underlying Mechanism

The Fries rearrangement is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the following key steps:

  • Activation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the acyl group, facilitating the formation of a highly reactive acylium ion intermediate.

  • Acyl Migration: The generated acylium ion can then attack the aromatic ring at either the ortho or para position relative to the oxygen atom.

  • Product Selectivity: The regioselectivity of the reaction is highly dependent on the reaction conditions. Low temperatures (kinetic control) generally favor the formation of the para-isomer, while higher temperatures (thermodynamic control) favor the ortho-isomer. This is because the ortho product can form a more stable bidentate chelate complex with the aluminum catalyst, which is the thermodynamically favored product. The choice of solvent also plays a role; non-polar solvents tend to favor the ortho product. For the synthesis of HMPP (an ortho-acylated product), elevated temperatures are typically employed.

  • Hydrolysis: The final step involves aqueous workup to hydrolyze the aluminum-phenoxide complex, liberating the final this compound product.

Mechanistic Diagram: Fries Rearrangement

Fries_Rearrangement Mechanism of the Fries Rearrangement for HMPP Synthesis cluster_intermediates Reaction Intermediates Ester 3-Methoxyphenyl Propionate Complex1 Step 1: Lewis Acid Coordination Complex Ester->Complex1 Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Acylium Step 2: Acylium Ion Formation Complex1->Acylium Rearrangement Sigma Step 3: Electrophilic Attack (Sigma Complex) Acylium->Sigma Attack on ortho position Complex2 Step 4: Deprotonation & Product-Catalyst Complex Sigma->Complex2 Proton loss HMPP 2'-Hydroxy-4'-methoxy- propiophenone (HMPP) Complex2->HMPP Hydrolysis H2O H2O (Hydrolysis) H2O->HMPP

Caption: Mechanism of the Fries Rearrangement for HMPP Synthesis.

Experimental Protocol: Synthesis of HMPP

This protocol outlines the synthesis of HMPP from 3-methoxyphenyl propionate, optimized for the preferential formation of the ortho-acylated product.

Materials:

  • 3-Methoxyphenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a bubbler), and a powder addition funnel under an inert atmosphere (Ar or N₂).

  • Solvent and Catalyst Addition: Charge the flask with nitrobenzene. Cool the flask in an ice-water bath to 0-5 °C. Carefully and portion-wise add anhydrous aluminum chloride (2.5 eq.) to the stirred solvent. Causality: An excess of the Lewis acid catalyst is required as it complexes with both the starting ester and the final ketone product.

  • Substrate Addition: Once the AlCl₃ has dissolved, add 3-methoxyphenyl propionate (1.0 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to 160-170 °C. Maintain this temperature for 2-3 hours. Causality: High temperatures favor the formation of the thermodynamically more stable ortho-isomer, which is the desired product.

  • Reaction Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the phenoxide. Caution: This process is highly exothermic.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM or diethyl ether. Combine all organic extracts.

  • Washing: Wash the combined organic layers with 1M HCl, followed by water, and finally with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by steam distillation to remove the nitrobenzene solvent, followed by recrystallization or column chromatography to yield pure this compound.

Section 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

HMPP is an excellent substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. This reaction is fundamental for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones.

The Underlying Mechanism

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation. The mechanism involves:

  • Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from the ketone (HMPP), forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate (an alkoxide).

  • Protonation: The alkoxide is protonated by the solvent (typically an alcohol or water) to form a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts the now more acidic α-hydrogen, and the resulting enolate eliminates a hydroxide ion, forming the α,β-unsaturated ketone—the chalcone product. This final dehydration step is often the thermodynamic driving force for the reaction.

Mechanistic Diagram: Claisen-Schmidt Condensation

Claisen_Schmidt Mechanism of Chalcone Synthesis via Claisen-Schmidt Condensation cluster_start Initial Step cluster_attack Nucleophilic Attack cluster_end Final Steps HMPP 2'-Hydroxy-4'-methoxy- propiophenone (HMPP) Enolate Step 1: Enolate Formation (Resonance Stabilized) HMPP->Enolate Deprotonation Base Base (e.g., OH⁻) Alkoxide Step 2: Nucleophilic Attack (Tetrahedral Alkoxide) Enolate->Alkoxide Attack on Aldehyde Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Adduct Step 3: Protonation (β-Hydroxy Ketone) Alkoxide->Adduct Proton from Solvent Chalcone Step 4: Dehydration (Final Chalcone Product) Adduct->Chalcone Base-catalyzed Elimination of H₂O

Caption: Mechanism of Chalcone Synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol describes the synthesis of 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one.

Materials:

  • This compound (HMPP)

  • 4-Methylbenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH), 20% aqueous solution

  • Ice

  • Dilute hydrochloric acid (HCl)

  • n-Hexane and Ethyl acetate (for TLC)

Procedure:

  • Reactant Preparation: In a conical flask, dissolve this compound (0.05 mol) in 15 mL of ethanol.

  • Base Addition: Add 5 mL of a 20% aqueous sodium hydroxide solution to the flask and stir the mixture at room temperature. Causality: The aqueous base is sufficient to deprotonate the α-carbon of the ketone to initiate the reaction.

  • Aldehyde Addition: To the stirring mixture, add 4-methylbenzaldehyde (0.05 mol) and continue stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate). The reaction is typically complete within a few hours.

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture with dilute HCl until it is neutral (pH ~7). The chalcone product will precipitate as a solid. Causality: Acidification protonates the phenoxide and neutralizes the excess base, causing the organic product to precipitate from the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold distilled water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

Data Presentation: Synthesis of HMPP-Derived Chalcones

The Claisen-Schmidt condensation is highly versatile, allowing for the synthesis of a wide library of chalcones by varying the substituted benzaldehyde.

EntrySubstituted BenzaldehydeCatalystConditionsYield (%)Reference
1BenzaldehydeNaOHEtOH, rt, 4h>85%
24-BromobenzaldehydeNaOHGrinding, rt, 30minHigh
34-HydroxybenzaldehydeNaOHGrinding, rt, 30minHigh
44-MethylbenzaldehydeNaOH (aq)EtOH, rt, ~3hGood
5VariousKOHMeOH, MW, 2min80-94%

Section 3: Photochemical Reactions of HMPP and its Derivatives

The 2'-hydroxy-ketone moiety in HMPP is a well-known chromophore that absorbs UV radiation. This property is exploited in related molecules for applications such as photoinitiation and photoprotection. Upon absorption of UV light, these molecules can undergo specific photochemical reactions.

The Underlying Mechanism: Photoinitiation

Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. Derivatives of HMPP, such as 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, are known to function as Type I photoinitiators. The mechanism is believed to proceed via an α-cleavage (Norrish Type I reaction):

  • Excitation: The ketone absorbs a UV photon, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital, forming an excited singlet state (S₁).

  • Intersystem Crossing: The singlet state can rapidly undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).

  • α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon. This cleavage is highly efficient in α-hydroxy ketones.

  • Radical Formation: This cleavage results in the formation of two distinct radical species: a benzoyl radical and a ketyl radical. These radicals are the active species that initiate the polymerization of monomers (e.g., acrylates) in UV-curable inks, coatings, and adhesives.

Mechanistic Diagram: Photochemical Cleavage

Photo_Cleavage Mechanism of Photochemical α-Cleavage (Norrish Type I) cluster_ground Ground State cluster_excited Excited States cluster_products Radical Formation HMPP_deriv HMPP Derivative (Ground State, S₀) Singlet Step 1: UV Excitation (Excited Singlet, S₁) HMPP_deriv->Singlet hν (UV light) Triplet Step 2: Intersystem Crossing (Excited Triplet, T₁) Singlet->Triplet ISC Radicals Step 3: α-Cleavage (Benzoyl + Ketyl Radicals) Triplet->Radicals Homolytic Cleavage Polymer Polymerization Initiation Radicals->Polymer Reacts with Monomers

Caption: Mechanism of Photochemical α-Cleavage (Norrish Type I).

Section 4: Applications in Drug Development

The reaction mechanisms detailed above are not merely academic; they are enabling pathways for the creation of molecules with significant therapeutic potential. The chalcones synthesized from HMPP are particularly noteworthy.

  • Anticancer Activity: Numerous chalcone derivatives synthesized from 2-hydroxy-4-methoxyacetophenone have demonstrated potent inhibitory activity against various human cancer cell lines, including breast, colorectal, and lung cancer.

  • Antioxidant Properties: The phenolic hydroxyl group, often in concert with other substituents on the chalcone framework, imparts significant antioxidant and radical-scavenging abilities. The α,β-unsaturated ketone system also contributes to this activity.

  • Gateway to Flavonoids: Chalcones are the direct biosynthetic precursors to flavonoids. The 2'-hydroxy group is critical for the subsequent intramolecular cyclization (isomerization) reaction that forms the flavanone core, which can be further modified to produce a vast array of flavones, flavonols, and other related compounds with a wide range of pharmacological effects.

This demonstrates that a thorough understanding of the reaction mechanisms of a key intermediate like HMPP is fundamental to the rational design and synthesis of new therapeutic agents.

References

  • Fries, K. T. (1908). Über die Umlagerung von Phenoläthern und die Acylierung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 41(1), 427-438. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

  • Albogami, A. S., Karama, U., Amousa, A. A., Khan, M., Al-mazroa, S. A., & Alkhathlan, A. Z. (2012). Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones. Oriental Journal of Chemistry, 28(2), 619-626. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASĀYAN Journal of Chemistry, 15(4), 2459-2465. Available at: [Link]

  • Thippeswamy, B. S., et al. (2011). 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. IUCrData, 1(1), x110101. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 7(5), 481-484. Available at: [Link]

Application Notes and Protocols for the Antibacterial Evaluation of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. Pathogenic bacteria continuously evolve mechanisms to evade existing antibiotics, rendering standard treatments ineffective and increasing morbidity and mortality from infections.[1][2] Chalcones and their precursors, a class of phenolic compounds abundant in nature, have garnered significant attention for their broad spectrum of biological activities, including potent antibacterial effects.[3][4] 2'-Hydroxy-4'-methoxypropiophenone (HMP), a key synthetic intermediate for many chalcones and a phenolic ketone in its own right, represents a promising scaffold for antibacterial drug discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for evaluating the antibacterial efficacy of HMP, grounded in established microbiological standards. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring robust and reproducible data generation.

Proposed Mechanism of Antibacterial Action

While specific mechanistic studies on this compound are emerging, its structural similarity to other bioactive phenols and chalcones allows for the formulation of a well-grounded hypothesis regarding its mode of action.[5][6] The primary target is likely the bacterial cell membrane, a critical structure for maintaining cellular integrity and electrochemical gradients.[2][7]

Hydrophobic and phenolic compounds can intercalate into the lipid bilayer of the bacterial membrane.[2] This intrusion disrupts the membrane's fluidity and structural organization, leading to several detrimental consequences:

  • Increased Permeability: The disruption creates pores or channels in the membrane, compromising its function as a selective barrier.[7][8]

  • Leakage of Intracellular Components: Essential ions (K+, Na+), metabolites, ATP, and even larger molecules like proteins and nucleic acids leak from the cytoplasm, dissipating the proton motive force and leading to metabolic collapse.[6]

  • Inhibition of Membrane-Bound Processes: Key cellular functions that occur at the membrane, such as respiration and cell wall synthesis, are inhibited.[2]

This cascade of events culminates in bacterial cell death. Evidence from studies on the related compound 2-hydroxy-4-methoxybenzaldehyde supports this membrane-centric mechanism, where treatment led to the release of intracellular proteins and nucleic acids from Staphylococcus aureus.[6]

G cluster_0 Bacterial Exterior cluster_1 Bacterial Cell cluster_2 Cytoplasm HMP This compound (HMP) Membrane Cell Membrane (Lipid Bilayer) HMP->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Structural Damage Components Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Leakage Leakage of Cytoplasmic Contents Components->Leakage Disruption->Leakage Loss of Barrier Function Death Bacterial Cell Death Leakage->Death Metabolic Collapse

Caption: Proposed mechanism of HMP antibacterial activity.

Experimental Protocols: A Framework for Evaluation

The following protocols are designed to provide a foundational assessment of HMP's antibacterial properties. They are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data quality and comparability.[9][10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for quantifying the potency of an antimicrobial agent.[11][12] It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a defined incubation period.[10][12] The broth microdilution method described here is a reliable and high-throughput approach.

Rationale for Key Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[10] The controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of some antimicrobial agents.

  • Inoculum Density: Standardizing the initial bacterial concentration to approximately 5 x 10⁵ CFU/mL is critical for reproducibility.[11] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs. The 0.5 McFarland turbidity standard provides a reliable estimate of ~1.5 x 10⁸ CFU/mL, which is then diluted to the final working concentration.

Step-by-Step Methodology:

  • Preparation of HMP Stock Solution:

    • Accurately weigh HMP and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10 mg/mL or ~55.5 mM). Note: Ensure the final concentration of the solvent in the assay does not exceed levels that affect bacterial growth (typically ≤1% v/v).[13]

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube of sterile saline or CAMHB.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Within 15 minutes of preparation, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 upon addition to the plate, reaching the target of 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation (96-Well Format):

    • Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a sterile 96-well microtiter plate.

    • Add 200 µL of the highest concentration of HMP to be tested (prepared in CAMHB) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.

    • Column 11 serves as the positive growth control (no HMP). Add 100 µL of CAMHB.

    • Column 12 serves as the sterility control (no HMP, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of HMP at which there is no visible growth.

G start Start prep_hmp Prepare HMP Stock Solution start->prep_hmp prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_plate Perform 2-Fold Serial Dilution of HMP in 96-Well Plate prep_hmp->dilute_plate add_inoculum Add Standardized Inoculum to Wells prep_inoculum->add_inoculum dilute_plate->add_inoculum incubate Incubate Plate (37°C, 16-20 hours) add_inoculum->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Data Presentation: MIC Results

Bacterial StrainHMP MIC (µg/mL)HMP MIC (µM)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Methicillin-Resistant S. aureus (MRSA)
Pseudomonas aeruginosa ATCC 27853
Protocol 2: Time-Kill Curve Assay

While the MIC assay determines the concentration needed for inhibition, the time-kill curve assay provides dynamic information on the rate and extent of bacterial killing.[14][15] This allows for the classification of an agent as either bactericidal (causes cell death) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in viable cell count (CFU/mL) from the initial inoculum.[14][15]

Rationale for Key Choices:

  • Log-Phase Culture: Using bacteria in the mid-logarithmic growth phase ensures they are metabolically active and provides a consistent starting point for assessing the antimicrobial's effect.[14]

  • Multiple Concentrations: Testing at concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC) reveals concentration-dependent effects.

  • Sampling Over Time: Regular sampling over a 24-hour period captures the full kinetic profile of the antibacterial activity.[16]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB as described in the MIC protocol.

    • Adjust the culture with fresh, pre-warmed CAMHB to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in pre-warmed CAMHB to obtain a starting inoculum of approximately 1-2 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes for each test condition:

      • Growth Control (no HMP)

      • HMP at 1x MIC

      • HMP at 2x MIC

      • HMP at 4x MIC

    • Add the appropriate volume of HMP stock solution to each respective flask to achieve the desired final concentrations in a final volume (e.g., 10 mL).

    • Add the prepared bacterial inoculum (from step 1) to each flask to achieve a final starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.

  • Viable Cell Counting:

    • Immediately perform ten-fold serial dilutions of each collected aliquot in sterile phosphate-buffered saline (PBS) or saline to prevent continued killing.

    • Plate 100 µL of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Following incubation, count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.[14]

  • Data Analysis and Plotting:

    • Calculate the log₁₀ CFU/mL for each time point and concentration.

    • Plot the mean log₁₀ CFU/mL (y-axis) versus time in hours (x-axis) to generate the time-kill curves.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Log-Phase Bacterial Inoculum inoculate Inoculate All Tubes to ~5x10^5 CFU/mL prep_inoculum->inoculate prep_tubes Prepare Test Tubes: Growth Control & HMP at 0.5x, 1x, 2x, 4x MIC prep_tubes->inoculate incubate Incubate with Shaking (37°C) inoculate->incubate sampling Sample Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling dilute_plate Perform Serial Dilutions & Plate on Agar sampling->dilute_plate count Incubate Plates & Count Colonies (CFU/mL) dilute_plate->count plot Calculate & Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow of the Time-Kill Curve Assay.

Data Presentation: Time-Kill Assay Results

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (HMP @ 1x MIC)Log₁₀ CFU/mL (HMP @ 2x MIC)Log₁₀ CFU/mL (HMP @ 4x MIC)
0
2
4
6
8
24
Log Reduction at 24h N/A

Note: The lower limit of detection is typically 2.00 log₁₀ CFU/mL.[15]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and standardized framework for the initial in vitro evaluation of this compound as a potential antibacterial agent. Determining the MIC establishes its potency against a panel of clinically relevant bacteria, while the time-kill curve assay elucidates its pharmacodynamic profile.

Positive results from these foundational studies would justify further investigation, including:

  • Broad-Spectrum Activity: Testing against a wider range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Employing techniques such as fluorescence microscopy with membrane potential-sensitive dyes (e.g., propidium iodide) and electron microscopy to confirm the hypothesized membrane disruption mechanism.[6]

  • Synergy Studies: Investigating whether HMP can act synergistically with existing antibiotics to restore their efficacy against resistant strains.

  • Toxicity and In Vivo Efficacy: Progressing to cytotoxicity assays in mammalian cell lines and subsequent evaluation in animal models of infection.

By systematically applying these methodologies, researchers can effectively characterize the antibacterial potential of this compound, contributing valuable data to the critical pipeline for new antimicrobial drugs.

References

  • Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. (MDPI)

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (PMC - NIH)

  • Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract. (Journal of Applied Organometallic Chemistry)

  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (Der Pharma Chemica)

  • Synthesis and Antibacterial Activity of Novel Chalcone Derivatives of Apocynin. (ResearchGate)

  • antibacterial assay of 2'-hydroxy-4',6',4-trimethoxychalcone and 4-methoxychalcone against gram positive and gram negative bacteria. (ResearchGate)

  • Multimodal evaluation of drug antibacterial activity reveals cinnamaldehyde analog anti-biofilm effects against Haemophilus influenzae. (NIH)

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (MDPI)

  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. (MDPI)

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (PubMed)

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (Acta Pharmaceutica Sciencia)

  • Synthesis and Characterization of 3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one and its Antimicrobial Activity. (The Pharmaceutical and Chemical Journal)

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (PMC - NIH)

  • Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. (Arhiv za higijenu rada i toksikologiju)

  • Application Notes & Protocols: Time-Kill Curve Assay for Antibacterial Agent 125. (Benchchem)

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (NIH)

  • Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206. (Benchchem)

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (Protocols.io)

  • Tackling Multiple-Drug-Resistant Bacteria With Conventional and Complex Phytochemicals. (PMC - NIH)

  • Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. (PMC - NIH)

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (Acta Scientific)

  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (Frontiers)

  • Mechanisms of Resistance to Membrane-Disrupting Antibiotics in Gram-Positive and Gram-Negative Bacteria. (ResearchGate)

  • Transmembrane peptide effects on bacterial membrane integrity and organization. (PMC)

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (IDEXX Denmark)

  • Dose response curve for antibiotic selection of mammalian cells (kill curve). (Horizon Discovery)

  • Bacterial membrane disrupting dodecapeptide SC4 improves survival of mice challenged with Pseudomonas aeruginosa. (PubMed)

  • Cell wall disruption, membrane damage, and decrease in the expression of Yrp1 virulence factor in Yersinia ruckeri by propolis ethanol extract. (PMC - NIH)

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2'-Hydroxy-4'-methoxypropiophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of synthesizing 2'-Hydroxy-4'-methoxypropiophenone, a key intermediate in various chemical and pharmaceutical applications. This technical support center is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance reaction efficiency and product purity.

I. Core Principles & Synthetic Strategies

This compound is primarily synthesized via two electrophilic aromatic substitution pathways: the Fries rearrangement of a phenolic ester or the direct Friedel-Crafts acylation of a substituted phenol. The choice of method often depends on the availability of starting materials, desired regioselectivity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? The two most common and industrially relevant methods are:

  • Fries Rearrangement: This involves the intramolecular rearrangement of 3-methoxyphenyl propionate, where the propionyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring. This reaction is typically catalyzed by a Lewis acid.[1]

  • Friedel-Crafts Acylation: This is an intermolecular reaction involving the direct acylation of 3-methoxyphenol (resorcinol monomethyl ether) with a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst.

Q2: How does the Fries rearrangement mechanism dictate the final product? The Fries rearrangement mechanism involves the formation of an acylium ion intermediate after the Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.[1] This electrophilic acylium ion then attacks the aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures generally favor the formation of the thermodynamically stable ortho-isomer (this compound), which is stabilized by the formation of a bidentate complex with the aluminum catalyst.[1] Lower temperatures tend to favor the kinetically controlled para-isomer.[2]

Q3: What are the critical parameters to control in a Friedel-Crafts acylation for this synthesis? For the Friedel-Crafts acylation of 3-methoxyphenol, the following parameters are crucial:

  • Catalyst Stoichiometry: More than a stoichiometric amount of the Lewis acid is often required, as it complexes with both the hydroxyl group of the starting material and the carbonyl group of the product.[2]

  • Temperature: Temperature control is vital to manage selectivity between the ortho and para positions and to prevent side reactions.

  • Choice of Acylating Agent: Propionyl chloride or propionic anhydride are common choices. The reactivity and by-products can differ (e.g., HCl evolution with the acid chloride).

  • Solvent: The choice of solvent can influence catalyst activity and product distribution. Non-polar solvents are often preferred.[3]

Q4: What are the most common impurities and by-products encountered? The primary impurities are typically positional isomers, such as 4'-hydroxy-2'-methoxypropiophenone. Other potential by-products include the starting 3-methoxyphenol (from hydrolysis or incomplete reaction) and poly-acylated products, although the latter is less common with activated rings bearing a hydroxyl group.[3]

II. Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Identification & Confirmation Recommended Solutions & Optimizations
Low or No Product Yield 1. Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2] 2. Insufficient Catalyst: The catalyst complexes with both starting material and product, requiring >1 equivalent.[2] 3. Low Reaction Temperature: The activation energy for the rearrangement or acylation may not be met. 4. Deactivated Starting Material: Impurities in the 3-methoxyphenol or ester can inhibit the reaction.TLC or HPLC analysis shows primarily unreacted starting material.1. Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Increase the molar ratio of the Lewis acid catalyst incrementally (e.g., from 1.2 to 2.5 equivalents). 3. For Fries rearrangement, ensure the temperature is sufficiently high to favor the ortho product (often >150°C).[2] For Friedel-Crafts, optimize the temperature based on literature for the specific solvent and catalyst. 4. Verify the purity of starting materials via NMR or GC-MS.
Major Product is the Undesired Para-Isomer 1. Reaction Temperature Too Low (Fries Rearrangement): Lower temperatures (<60°C) favor the kinetically controlled para-product.[2] 2. Solvent Effects: Polar solvents can alter the regioselectivity of the reaction.HPLC or ¹H NMR analysis will show distinct signals for the ortho and para isomers. Positional isomers will have different retention times and coupling patterns in the aromatic region of the NMR spectrum.[3]1. Increase the reaction temperature significantly, typically to >160°C for a solvent-free Fries rearrangement to favor the thermodynamically stable ortho-isomer.[1] 2. Conduct the reaction in a non-polar solvent or, if possible, neat (solvent-free).
Formation of Phenol By-product Hydrolysis: Traces of water in the reaction mixture can hydrolyze the starting ester (in Fries) or the product during workup.[4]GC-MS or HPLC analysis will show a peak corresponding to 3-methoxyphenol.1. Rigorously dry all solvents, reagents, and glassware. 2. Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis of the product-catalyst complex.
Difficult Purification Similar Polarity of Isomers: The desired 2'-hydroxy isomer and the undesired 4'-hydroxy isomer often have very similar polarities, making separation by column chromatography challenging.Multiple overlapping spots on TLC plates even with various solvent systems. Co-elution of peaks in HPLC.1. Optimize Chromatography: Use a high-efficiency silica gel and test a range of non-polar/polar solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Acetone). A shallow gradient may be required.[3] 2. Recrystallization: Attempt recrystallization from a mixed solvent system. Toluene and hexane mixtures can be effective for separating such isomers.[3] 3. Steam Distillation: The ortho-isomer (2'-hydroxy) is often volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not. This can be an effective purification method.[1]

III. Experimental Protocols & Workflows

Protocol 1: Synthesis via Fries Rearrangement

This protocol describes the synthesis from 3-methoxyphenyl propionate.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a thermometer.

  • Reagents: To the flask, add 3-methoxyphenyl propionate (1.0 eq).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.5 eq) in portions to the stirred starting material. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 160-170°C. Maintain this temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature, then carefully cool further in an ice bath. Slowly and cautiously pour the solidified mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid (e.g., 6M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent, such as toluene.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a non-polar co-solvent, like hexane, to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them in a vacuum oven.

IV. Visualization of Key Processes

Reaction Mechanisms and Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Fries_Rearrangement cluster_mechanism Fries Rearrangement Mechanism Ester 3-Methoxyphenyl Propionate Complex1 Ester-AlCl₃ Complex Ester->Complex1 + AlCl₃ LewisAcid AlCl₃ LewisAcid->Complex1 Acylium Acylium Ion Intermediate Complex1->Acylium Rearrangement ProductComplex Ortho-Product Complex (Stable) Acylium->ProductComplex Intramolecular Electrophilic Attack Product 2'-Hydroxy-4'-methoxy- propiophenone ProductComplex->Product Aqueous Workup (H₃O⁺) Friedel_Crafts_Acylation cluster_mechanism Friedel-Crafts Acylation Mechanism AcylChloride Propionyl Chloride Acylium Acylium Ion Electrophile AcylChloride->Acylium + AlCl₃ LewisAcid AlCl₃ LewisAcid->Acylium SigmaComplex Sigma Complex Intermediate Acylium->SigmaComplex Phenol 3-Methoxyphenol Phenol->SigmaComplex + Acylium Ion Product 2'-Hydroxy-4'-methoxy- propiophenone SigmaComplex->Product -H⁺, then Aqueous Workup

Caption: Friedel-Crafts acylation mechanism.

workflow start Start: Select Synthesis Route (Fries or Friedel-Crafts) reaction Perform Reaction (Anhydrous Conditions, Temp Control) start->reaction workup Aqueous Workup (Ice/HCl) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration crude Crude Product concentration->crude purification Purification crude->purification column Column Chromatography purification->column Isomers Close recrystal Recrystallization purification->recrystal Crystalline Solid analysis Analyze Purity (HPLC, NMR, MS) column->analysis recrystal->analysis

Caption: General experimental workflow.

troubleshooting_tree start Reaction Complete. Analyze Crude Product. low_yield Low Yield? start->low_yield isomer_issue Wrong Isomer? low_yield->isomer_issue No (Yield OK) check_catalyst Check Catalyst Activity & Stoichiometry. Ensure Anhydrous Conditions. low_yield->check_catalyst Yes adjust_temp Adjust Temperature. (Higher for Ortho in Fries) isomer_issue->adjust_temp Yes success Proceed to Purification isomer_issue->success No (Isomer OK) optimize_temp_time Optimize Temperature & Reaction Time. check_catalyst->optimize_temp_time check_solvent Use Non-Polar Solvent. adjust_temp->check_solvent

Caption: Troubleshooting decision tree.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement. Benchchem.

  • Yadav, J. S., et al. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Fries Rearrangement for 2'-Hydroxyacetophenone Synthesis. Benchchem.

  • Baier, D. M., et al. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Chemistry – A European Journal, 29(21), e202203931. [Link]

  • Yadav, J. S., et al. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Journal of Chemical and Pharmaceutical Research.

  • European Patent Office. (1999). Process for the manufacture of hydroxyalkoxybenzophenones (EP 0721929 B1). [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. [Link]

  • ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]

  • BenchChem Technical Support Team. (2025). Identification and minimization of by-products in 2-(4-hydroxyphenyl)propionic acid synthesis. Benchchem.

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Technical Support Center: Navigating the Reactivity of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Hydroxy-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate. Here, we delve into the nuances of its reactivity, focusing on the prevention of common side reactions to ensure the success of your synthetic endeavors. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction to this compound

This compound is a valuable building block in organic synthesis, notably in the preparation of various biologically active compounds, including chalcones and flavonoids. Its structure, featuring a phenolic hydroxyl group, a methoxy group, and a propiophenone chain, presents a unique set of reactivity challenges. The interplay between these functional groups can lead to several potential side reactions if not carefully controlled. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring high-yield, high-purity outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your work with this compound in a practical question-and-answer format.

FAQ 1: I am attempting a reaction at a different site on the molecule, but I'm observing unwanted O-alkylation or O-acylation of the 2'-hydroxyl group. How can I prevent this?

Answer:

Unwanted reaction at the 2'-hydroxyl group is a common challenge due to its nucleophilic nature. However, its reactivity is somewhat attenuated by intramolecular hydrogen bonding with the adjacent carbonyl group.[1] This inherent property can be leveraged to achieve selectivity. When this is insufficient, a protecting group strategy is the most robust solution.

Causality and Prevention:

  • Intramolecular Hydrogen Bonding: The proximity of the 2'-hydroxyl group to the carbonyl oxygen allows for the formation of a stable six-membered ring through hydrogen bonding. This reduces the nucleophilicity of the hydroxyl group, making the 4'-position in the precursor 2',4'-dihydroxypropiophenone more reactive towards alkylation.[1][2] In many cases, careful selection of reagents and conditions can achieve selective reactions elsewhere without the need for protection.

  • Protecting Group Strategy: When working with highly reactive reagents that can overcome the passivating effect of hydrogen bonding, protection of the 2'-hydroxyl group is necessary.

    • Choice of Protecting Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are excellent choices for protecting phenolic hydroxyls. They are readily introduced, stable to a wide range of reaction conditions, and can be cleanly removed under mild conditions.

    • Detailed Protocol for Protection and Deprotection:

      Protection (TBDMS Ether Formation):

      • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

      • Add imidazole (1.5 eq.) and stir until dissolved.

      • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

      • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

      Deprotection (Cleavage of TBDMS Ether):

      • Dissolve the TBDMS-protected compound in tetrahydrofuran (THF).

      • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) dropwise at 0 °C.

      • Stir at room temperature for 1-2 hours, monitoring by TLC.

      • Quench the reaction with water and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify by column chromatography if necessary.

Data Presentation: Common Protecting Groups for Phenols

Protecting GroupAbbreviationStability (Stable to)Cleavage Conditions
tert-Butyldimethylsilyl etherTBDMSBases, nucleophiles, mild oxidants/reductantsF⁻ (TBAF), mild acid (e.g., AcOH)
Methyl etherMeWide range of conditionsHarsh conditions (BBr₃, HBr)
Benzyl etherBnMost conditions except hydrogenationH₂/Pd-C

Visualization: Protecting Group Strategy

Caption: Workflow for utilizing a TBDMS protecting group.

FAQ 2: I am concerned about the potential for demethylation of the 4'-methoxy group under my acidic reaction conditions. How can I avoid this?

Answer:

The methoxy group on the aromatic ring is generally stable, but it can be cleaved under harsh acidic conditions, particularly in the presence of strong Lewis acids or protic acids at elevated temperatures. This side reaction, known as O-demethylation, can lead to the formation of the corresponding dihydroxypropiophenone.

Causality and Prevention:

  • Mechanism of Demethylation: Strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), and strong protic acids like hydrobromic acid (HBr), can coordinate to the oxygen of the methoxy group, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., Br⁻).[3]

  • Mitigation Strategies:

    • Avoid Harsh Lewis Acids: If your reaction requires a Lewis acid, consider milder alternatives to AlCl₃ or BBr₃, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), if compatible with your desired transformation.

    • Control Temperature: Demethylation is often temperature-dependent. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the extent of demethylation.

    • Limit Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of side reactions. Monitor your reaction closely and quench it as soon as the starting material is consumed.

    • Alternative Catalysts: For reactions like the Fries rearrangement, consider using solid acid catalysts or milder Brønsted acids, which can sometimes offer better selectivity and reduce side reactions like demethylation.[4][5]

Data Presentation: Common Reagents for O-Demethylation (to be avoided)

ReagentTypical ConditionsPotency
Boron tribromide (BBr₃)DCM, -78 °C to RTVery Strong
Aluminum chloride (AlCl₃)DCM or nitrobenzene, heatStrong
Hydrobromic acid (HBr)Acetic acid, refluxStrong

Visualization: Demethylation Side Reaction

Demethylation_Pathway Reactant This compound OCH₃ Desired_Product Desired Product Reactant->Desired_Product Desired Reaction (Mild Conditions) Side_Product 2',4'-Dihydroxypropiophenone OH Reactant->Side_Product Harsh Acidic Conditions (e.g., BBr₃, high temp.)

Caption: Competing pathways: desired reaction vs. demethylation.

FAQ 3: I am trying to synthesize this compound via a Fries rearrangement of a precursor ester, but I'm getting a mixture of ortho and para isomers, as well as other byproducts. How can I improve the selectivity?

Answer:

The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from phenolic esters, but controlling the regioselectivity (ortho vs. para migration of the acyl group) can be challenging.[5][6] The reaction is also prone to the formation of byproducts if not carefully controlled.

Causality and Prevention:

  • Mechanism and Selectivity: The Fries rearrangement is catalyzed by Lewis acids (e.g., AlCl₃) and involves the formation of an acylium ion intermediate.[6] The regioselectivity is primarily influenced by temperature:

    • Low Temperatures (Kinetic Control): Favor the formation of the para-isomer.

    • High Temperatures (Thermodynamic Control): Favor the formation of the ortho-isomer, which is stabilized by the formation of a bidentate complex with the Lewis acid.[6]

  • Byproduct Formation: Common byproducts include the starting phenol (from hydrolysis of the ester) and di-acylated products.[4]

  • Optimization Strategies:

    • Temperature Control: To maximize the yield of a specific isomer, precise temperature control is crucial. For the synthesis of this compound (an ortho-hydroxyketone), higher temperatures are generally required.

    • Solvent Choice: Non-polar solvents tend to favor the ortho product, while polar solvents can increase the proportion of the para product.[6]

    • Catalyst Stoichiometry: An excess of the Lewis acid is often required as it complexes with both the starting material and the product. Optimizing the amount of catalyst is key to driving the reaction to completion while minimizing side reactions.

    • Photo-Fries Rearrangement: As an alternative, the photo-Fries rearrangement can be considered. This method proceeds via a radical mechanism and can sometimes offer different selectivity, although yields can be variable.[6]

Visualization: Fries Rearrangement Selectivity

Fries_Rearrangement Start Phenolic Ester Ortho_Product Ortho-Isomer Start->Ortho_Product High Temp. (Thermodynamic Control) Para_Product Para-Isomer Start->Para_Product Low Temp. (Kinetic Control)

Caption: Temperature control in the Fries rearrangement.

FAQ 4: I am using this compound in a Claisen-Schmidt condensation to synthesize a chalcone, but I'm getting low yields and multiple byproducts. What could be going wrong?

Answer:

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful tool for forming carbon-carbon bonds.[7] However, when using a ketone with α-hydrogens like this compound, several side reactions can occur, leading to a complex product mixture and low yields of the desired chalcone.

Causality and Prevention:

  • Common Side Reactions:

    • Self-Condensation of the Ketone: The enolate of this compound can react with another molecule of the ketone.

    • Cannizzaro Reaction of the Aldehyde: If an aromatic aldehyde without α-hydrogens is used under strongly basic conditions, it can undergo disproportionation to the corresponding alcohol and carboxylic acid.

    • Michael Addition: The newly formed chalcone (an α,β-unsaturated ketone) can be attacked by another enolate molecule, leading to a Michael addition byproduct.[8]

  • Troubleshooting and Optimization:

    • Control of Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate, which can help minimize self-condensation and Michael addition.

    • Method of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low, favoring the reaction with the more electrophilic aldehyde.

    • Base Concentration and Choice: Use the minimum effective amount of base (e.g., NaOH or KOH). Excessively high concentrations can promote the Cannizzaro reaction and other side reactions. In some cases, using a milder base or a heterogeneous catalyst can improve selectivity.

    • Temperature Control: Most Claisen-Schmidt condensations proceed well at room temperature. Elevated temperatures can increase the rate of side reactions.

    • Solvent-Free Conditions: Grinding the reactants with a solid base (like solid NaOH) can sometimes lead to higher yields, shorter reaction times, and cleaner reactions.

Visualization: Claisen-Schmidt Side Reactions

Claisen_Schmidt cluster_reactants Reactants cluster_side_products Side Products Ketone This compound Desired_Product Chalcone (Desired Product) Ketone->Desired_Product Self_Condensation Ketone Self-Condensation Ketone->Self_Condensation Aldehyde Aromatic Aldehyde Aldehyde->Desired_Product Cannizzaro Cannizzaro Products Aldehyde->Cannizzaro Michael_Adduct Michael Addition Product Desired_Product->Michael_Adduct + Enolate

Caption: Desired vs. side reactions in Claisen-Schmidt condensation.

Conclusion

This compound is a powerful synthetic tool, but its successful application hinges on a thorough understanding of its reactivity. By anticipating and addressing potential side reactions such as unwanted O-alkylation/acylation, demethylation, isomer formation in Fries rearrangements, and byproduct formation in Claisen-Schmidt condensations, researchers can significantly improve the efficiency and outcome of their synthetic routes. The strategies outlined in this guide, from the use of protecting groups to the fine-tuning of reaction conditions, provide a robust framework for troubleshooting and optimizing your experiments.

References

  • Benchchem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Benchchem. (2025).
  • Benchchem. (2025). optimization of reaction conditions for 4'-Hydroxydehydrokawain synthesis.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.
  • Francis Academic Press. (n.d.).
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • The Royal Society of Chemistry. (n.d.).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
  • National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • ResearchGate. (2020).
  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
  • PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • ResearchGate. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Repository - UNAIR. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • ResearchGate. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF.
  • PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • Chem-Station Int. Ed. (2024).
  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investig
  • Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Google Patents. (n.d.). Production method of 2-hydroxy-4-methoxy benzophenone.
  • Wikipedia. (n.d.).
  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • Benchchem. (2025).
  • 化工进展. (2011). Synthesis of 2-hydroxy-4-methoxy-5-sulfonic acid benzophenone.
  • Google Patents. (n.d.). Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • Sciforum. (n.d.).
  • Master Organic Chemistry. (2023).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Regioselectivity of methylation of O-demethylangolensin [1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one]. An expedient synthesis of angolensin.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). 2′-Hydroxy-4′-methoxyacetophenone 99.
  • MDPI. (n.d.).
  • PubMed. (2019). Regiospecific methylation of all the hydroxyls in (+)
  • Master Organic Chemistry. (2020).
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?.
  • Chemistry LibreTexts. (2024). 23.

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Stability and storage conditions for 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2'-Hydroxy-4'-methoxypropiophenone

Welcome to the technical support guide for this compound (CAS No. 6270-44-6). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure experimental success and maintain product integrity. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What are the ideal long-term storage conditions for neat this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] While some suppliers recommend ambient room temperature (10°C - 25°C) for shorter periods[3], the chemical structure, containing both a phenolic hydroxyl group and a ketone, makes it susceptible to gradual degradation. For extended storage, maintaining a consistently cool and dark environment is paramount to prevent oxidation and photodegradation.[4][5]

Q2: The material arrived as a solid. What is the recommended procedure for opening and handling it for the first time?

A2: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][6] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could compromise the compound's stability. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid generating dust during handling.[6] Use clean, dedicated spatulas to aliquot the required amount. After use, ensure the container is tightly sealed to minimize exposure to air and moisture.[2] Some suppliers may pack the material under an inert gas; if so, briefly purging the container headspace with dry argon or nitrogen before resealing can further extend its shelf life.[1]

Q3: Is this compound sensitive to light? Should I use amber vials?

A3: Yes, significant light sensitivity is expected. Aromatic ketones and phenolic compounds are known to be susceptible to photodegradation.[4][8] Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to the formation of colored impurities and a decrease in purity. Therefore, it is strongly recommended to store the solid compound and any solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[9]

Q4: I need to prepare a stock solution. What are the recommended solvents and storage conditions for the solution?

A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[10] When preparing a stock solution, it is best practice to use a high-purity, anhydrous grade solvent. To minimize oxidative degradation in solution, the solvent should be purged with an inert gas (e.g., argon or nitrogen) before adding the compound.[10] Stock solutions should be stored in tightly sealed amber vials at -20°C for maximum stability. For very sensitive applications, storing aliquots can prevent degradation from repeated freeze-thaw cycles.

Q5: What are the main chemical incompatibilities I should be aware of?

A5: this compound should not be stored or mixed with strong oxidizing agents, strong bases, acid anhydrides, or acid chlorides.[1][2][6] The phenolic hydroxyl group can react with bases, while the aromatic ring and ketone moiety can be susceptible to attack by strong oxidizers, leading to decomposition of the material.

Troubleshooting Guide

Issue 1: The solid material has developed a yellow or brownish tint over time.

  • Probable Cause: This discoloration is a classic sign of degradation, likely due to oxidation or photodegradation.[8] Exposure to air (oxygen) and/or light can cause the formation of colored byproducts, such as quinone-type species.

  • Solution:

    • Assess Purity: Before use, verify the purity of the discolored material using an appropriate analytical method, such as HPLC-UV or LC-MS, comparing it to a reference standard or the certificate of analysis.

    • Purification (If Necessary): If the purity is compromised but the material is still usable for non-critical applications, it may be possible to purify it by recrystallization. However, for sensitive assays, it is highly recommended to use a fresh, unopened lot of the compound.

    • Preventive Action: Review your storage protocol. Ensure the compound is stored in a tightly sealed, light-proof container (amber vial) in a cool, dark, and preferably inert atmosphere.

Issue 2: I am observing poor reproducibility in my bioassays using this compound.

  • Probable Cause: Inconsistent results often point to the degradation of the stock solution. The compound may be unstable in the chosen solvent over the duration of the experiment, or it may be degrading due to repeated freeze-thaw cycles or exposure to light during handling.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid aliquot or a recently prepared stock solution for each experiment.

    • Evaluate Solution Stability: If you must use a stock solution over several days, perform a stability check. (See "Protocol for Assessing Short-Term Stability in Solution" below).

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated warming and cooling of the entire stock, which accelerates degradation.

    • Minimize Light Exposure: During experiments, keep solutions in amber tubes or cover them with aluminum foil to protect them from ambient lab lighting.

Issue 3: The compound is not dissolving completely in my chosen solvent at the desired concentration.

  • Probable Cause: The solubility limit may have been exceeded, or the compound may have degraded into less soluble impurities.

  • Solution:

    • Verify Solubility: Consult the product datasheet for solubility information. A typical solubility in solvents like DMSO or ethanol is around 30 mg/mL.[10]

    • Gentle Warming/Sonication: Try gently warming the solution (e.g., to 37°C) or placing it in an ultrasonic bath to aid dissolution. Avoid excessive heat, which can accelerate degradation.

    • Use a Different Solvent: If the compound remains insoluble, consider switching to an alternative recommended solvent in which it has higher solubility, such as DMF.

    • Check for Impurities: If the compound was previously soluble but is now showing insolubility, it may be a sign of degradation. Analyze the material for purity.

Data and Protocols

Summary of Properties and Storage Conditions
ParameterRecommendationRationale & References
Appearance White to off-white crystalline powderEnsures product meets initial quality specifications.
Long-Term Storage (Solid) Cool (10-25°C), dry, dark place. -20°C for multi-year stability.Minimizes thermal, oxidative, and photo-degradation.[1][3][5][10]
Container (Solid) Tightly sealed, amber glass bottle.Prevents exposure to air/moisture and blocks light.[1][9]
Recommended Solvents DMSO, DMF, EthanolGood solubility for stock solution preparation.[10]
Storage (Solution) -20°C in single-use aliquots.Prevents degradation in solution and from freeze-thaw cycles.
Incompatibilities Strong oxidizing agents, strong bases, acid anhydrides, acid chlorides.Avoids chemical reactions that would degrade the compound.[1][2][6]
Protocol for Assessing Short-Term Stability in Solution

This protocol uses HPLC-UV to determine the stability of this compound in a specific solvent over a typical experimental timeframe.

Methodology:

  • Prepare a Fresh Stock Solution: Accurately weigh and dissolve the compound in your chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). Use an amber vial.

  • Time-Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it onto the HPLC system. This is your baseline (100% purity) measurement.

  • Incubate Samples: Aliquot the remaining stock solution into several sealed amber vials. Store them under the conditions you intend to test (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • Time-Point Analysis: At specified intervals (e.g., 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.

  • Dilute and Inject: Dilute and analyze each time-point sample using the same HPLC method as the T=0 sample.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Express the remaining purity as a percentage of the T=0 peak area.

    • Look for the appearance of new peaks, which indicate degradation products. A loss of >5% purity over the experimental timeframe may suggest that fresh solutions are required for your assay.

Visualizations

Key Factors Influencing Compound Stability

The following diagram illustrates the primary external factors that can lead to the degradation of this compound.

cluster_factors Degradation Factors Light Light (UV/Visible) Compound 2'-Hydroxy-4'- methoxypropiophenone (Stable) Light->Compound Oxygen Oxygen (Air) Oxygen->Compound Heat Heat Heat->Compound Incompatibles Incompatible Chemicals (e.g., Strong Oxidizers, Bases) Incompatibles->Compound Degraded Degraded Product (Loss of Purity, Color Change) Compound->Degraded Degradation Pathways

Caption: Primary environmental factors leading to compound degradation.

Workflow for Stability Assessment

This workflow outlines the key steps in the experimental protocol for determining the stability of the compound in solution.

A 1. Prepare Stock Solution in Amber Vial B 2. Analyze T=0 Sample (HPLC) (Establish Baseline) A->B C 3. Aliquot and Store Samples (Test Conditions) A->C E 5. Compare Peak Area to T=0 B->E D 4. Analyze at Time Points (e.g., 4, 8, 24h) C->D D->E F 6. Determine % Purity Remaining (Assess Stability) E->F

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Hydroxy-4'-methoxypropiophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile ketone in their synthetic workflows. Instead of a generic overview, we will directly address the specific challenges and questions that arise during its application, providing expert insights and actionable protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, properties, and general reactivity of this compound.

Question: What are the key structural features of this compound that influence its reactivity?

Answer: The reactivity of this compound is governed by three primary features:

  • The Propiophenone Ketone Group: The α-protons (on the CH₂ group) are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophile in reactions like the aldol condensation.

  • The Phenolic Hydroxyl Group (-OH): Located at the 2'-position, this group is weakly acidic and can be deprotonated to form a phenoxide. It is a strong activating group, making the aromatic ring electron-rich, particularly at the positions ortho and para to it (3', 5', and 6').

  • Intramolecular Hydrogen Bonding: A significant feature is the hydrogen bond between the 2'-hydroxyl proton and the carbonyl oxygen. This interaction can influence the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon, sometimes necessitating stronger bases or harsher conditions to achieve certain transformations.

Question: Which analytical techniques are best for monitoring reactions involving this compound?

Answer: For routine reaction monitoring, Thin-Layer Chromatography (TLC) is indispensable. For more detailed analysis and structural confirmation of products, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1] A typical starting point for TLC would be a mobile phase of hexane and ethyl acetate.

Troubleshooting Guide: Claisen-Schmidt (Aldol) Condensation for Chalcone Synthesis

One of the most common applications of this compound is its use as the ketone component in a Claisen-Schmidt condensation with an aromatic aldehyde to synthesize 2'-hydroxychalcones. These reactions, while straightforward in principle, can present several challenges.

Scenario 1: My reaction yields an oily or gummy product instead of a solid precipitate.

Question: I performed a base-catalyzed condensation with an aldehyde, but after acidification, I obtained a sticky oil, not the expected yellow solid chalcone. What went wrong?

Answer: This is a frequent issue in chalcone synthesis and can be attributed to several factors.[2] The formation of an oil suggests an impure product mixture.

Potential Causes & Solutions:

  • Incomplete Dehydration of the Aldol Adduct: The initial reaction is the formation of a β-hydroxy ketone (the aldol adduct). This intermediate must then dehydrate to form the α,β-unsaturated ketone (the chalcone). If this dehydration is incomplete, the resulting mixture of the adduct and the chalcone can be oily.

    • Solution: Ensure sufficient reaction time and/or gently increase the temperature towards the end of the reaction to promote dehydration. The acidic work-up step should also facilitate the elimination of water.

  • Presence of Unreacted Starting Materials: Unreacted this compound or the aldehyde partner can act as impurities, preventing the crystallization of the final product.

    • Solution: Monitor the reaction meticulously using TLC. The reaction should be stopped only when the limiting reagent is fully consumed.

  • Formation of Side Products: Other reactions may be occurring, leading to a complex mixture.

    • Solution: Lowering the reaction temperature (e.g., 0-5 °C) can sometimes increase selectivity and favor the precipitation of the desired chalcone, minimizing side reactions.[2]

Workflow: Troubleshooting an Oily Product

Below is a logical workflow to diagnose the cause of an oily product.

G start Oily Product Obtained tlc Run a TLC of the crude oil (co-spot with starting materials) start->tlc decision What does the TLC show? tlc->decision path1 Multiple spots, including unreacted starting materials decision->path1 path2 A new major spot is present, but product is not solid. (Possible aldol adduct) decision->path2 path3 Complex mixture of spots, streaking, or unexpected Rf values decision->path3 sol1 Root Cause: Incomplete Reaction Solution: 1. Re-run reaction, increase time. 2. Optimize stoichiometry. 3. Purify via column chromatography. path1->sol1 sol2 Root Cause: Incomplete Dehydration Solution: 1. Ensure acidic work-up is thorough. 2. During reaction, increase temp   after initial condensation. 3. Re-subject crude oil to dehydration   conditions (e.g., mild acid, heat). path2->sol2 sol3 Root Cause: Side Reactions Solution: 1. Lower reaction temperature. 2. Reduce concentration of base. 3. Screen alternative solvents. path3->sol3

Caption: Troubleshooting logic for an oily chalcone product.

Scenario 2: Low yield and formation of a major side product identified as a flavanone.

Question: My yield of the desired 2'-hydroxychalcone is low. NMR analysis of the crude product shows signals that are inconsistent with the chalcone, suggesting a cyclic product. What is happening?

Answer: You are likely observing the intramolecular cyclization of your 2'-hydroxychalcone product to form a flavanone. This is a well-known and often competing reaction pathway, particularly under the very basic or acidic conditions of the reaction and work-up, or with prolonged heating.[2]

Mechanism: Chalcone vs. Flavanone Formation

The 2'-phenoxide can act as a nucleophile and attack the β-carbon of the α,β-unsaturated system in an intramolecular Michael addition, leading to the flavanone.

G Chalcone 2'-Hydroxychalcone (Desired Product) Conditions Base (OH⁻) or Acid (H⁺), Heat Chalcone->Conditions Flavanone Flavanone (Side Product) Conditions->Flavanone Intramolecular Michael Addition

Caption: Competing pathway leading to flavanone side product.

Mitigation Strategies:

  • Maintain Low Temperature: Perform the entire reaction and work-up at reduced temperatures (e.g., maintaining an ice bath) to minimize the rate of the cyclization reaction.

  • Careful pH Control: During the acidic work-up, add the acid slowly and avoid a large excess, as strong acid can also catalyze the cyclization. Neutralize the mixture promptly.

  • Prompt Isolation and Purification: Once the reaction is complete, proceed with the work-up and isolation of the chalcone without delay. If the crude product must be stored, keep it cold and under an inert atmosphere.

Experimental Protocol: A Generalized Claisen-Schmidt Condensation

This protocol provides a robust starting point for the synthesis of a 2'-hydroxychalcone.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.1 eq) in ethanol or methanol.

  • Initiation: Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v) or potassium hydroxide dropwise. The amount of base is typically catalytic to stoichiometric.

  • Reaction: Allow the reaction to stir at a low temperature. Monitor the progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the ketone is consumed, pour the reaction mixture into a beaker containing crushed ice and slowly acidify with dilute HCl (e.g., 2N) until the mixture is acidic (pH ~2-3), which should discharge the deep color of the phenoxide.

  • Isolation: The solid chalcone product should precipitate. Stir for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid copiously with cold water, followed by a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Reference Tables

Table 1: Common Conditions for Chalcone Synthesis

BaseSolvent(s)Typical TemperatureNotes
NaOH (aq)Ethanol, Methanol0 - 25 °CMost common and cost-effective system.
KOH (aq)Ethanol, Methanol0 - 25 °CSimilar to NaOH, sometimes offers slightly better solubility.
Ba(OH)₂Ethanol/Water25 - 50 °CA milder base, may reduce side reactions but requires longer times.

Table 2: Example TLC Profile for Reaction Monitoring

CompoundEluent System (Hexane:EtOAc 4:1)Expected RfAppearance under UV (254 nm)
Aromatic Aldehyde (Starting Mat.)4:1~0.6 - 0.7UV active
This compound4:1~0.4 - 0.5UV active
Chalcone Product4:1~0.5 - 0.6UV active, often colored
Aldol Adduct Intermediate4:1~0.2 - 0.3UV active

References

  • CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Technical Support Center: Analytical Methods for Monitoring DBHDA Reactions. Benchchem.
  • MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP)
  • 4'-Hydroxy-3'-methoxypropiophenone | 1835-14-9. ChemicalBook.
  • CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one.
  • CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • Method for preparing crude 2-hydroxy-4-methoxybenzophenone.
  • Aldol Condensation: The Synthesis of 2'-Hydroxy-4-methoxychalcone. Chegg.
  • Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. Benchchem.

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Technical Support Center: Degradation Pathways of 2'-Hydroxy-4'-methoxypropiophenone (Paeonol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2'-Hydroxy-4'-methoxypropiophenone, also known as Paeonol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of this compound. Our aim is to equip you with the necessary insights to anticipate, identify, and resolve challenges encountered during stability studies and experimental workflows.

Introduction to the Stability of this compound

This compound is a phenolic ketone with a range of pharmacological activities.[1] Understanding its stability and degradation pathways is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations. The molecule possesses several reactive sites susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This guide is structured to address specific issues you might encounter in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Degradation

Question 1: I am observing minimal degradation of this compound in my acidic and basic hydrolysis studies. Is this expected?

Answer: Yes, it is plausible to observe limited degradation under mild hydrolytic conditions. The core structure of this compound, consisting of a stable aromatic ring, a ketone, and an ether linkage, does not contain highly labile functional groups like esters or amides that are readily susceptible to hydrolysis.[2] However, under more forced conditions (e.g., high temperatures, extreme pH), some degradation can be anticipated. One study on related compounds found them to be stable in buffers of different pHs at 37°C.[3]

Troubleshooting Tips:

  • Increase Stress Levels: If your goal is to generate degradation products, consider increasing the concentration of your acid/base (e.g., up to 1N HCl/NaOH), extending the exposure time, or elevating the temperature (e.g., 60-80°C) as per ICH guidelines for forced degradation.[4][5]

  • Analytical Sensitivity: Ensure your analytical method, typically HPLC-UV, is sensitive enough to detect small percentage changes in the parent peak and the emergence of minor degradation products.[6]

  • Co-elution: A lack of observable degradation might also be due to the co-elution of a degradant with the parent peak. It is crucial to have a well-developed, stability-indicating HPLC method.[6]

Question 2: What are the likely degradation products under harsh hydrolytic conditions?

Answer: Under forcing acidic or basic conditions, the primary site for potential hydrolysis is the methoxy ether linkage.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the methoxy group (-OCH₃) could be cleaved to yield a hydroxyl group, forming 2',4'-Dihydroxypropiophenone.

  • Base-Catalyzed Hydrolysis: While less common for aryl ethers, strong basic conditions at high temperatures could potentially lead to the same dihydroxy derivative.

Experimental Workflow: Monitoring Hydrolytic Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare solutions of this compound in: - 0.1N HCl - 0.1N NaOH - Purified Water (Neutral) S1 Incubate samples at elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48 hours). P1->S1 Subject to Stress A1 Withdraw aliquots at time points. S1->A1 Sampling A2 Neutralize acidic and basic samples. A1->A2 A3 Analyze using a validated stability-indicating HPLC-UV/MS method. A2->A3

Caption: Workflow for Hydrolytic Forced Degradation Study.

Section 2: Oxidative Degradation

Question 3: My sample of this compound shows significant degradation with multiple new peaks when exposed to hydrogen peroxide. What is happening?

Answer: This is a highly expected outcome. The phenolic hydroxyl group is particularly susceptible to oxidation.[2] Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of various degradation products. Phenolic compounds can be oxidized to quinone-type structures, and further reactions can lead to ring-opening or polymerization.[7]

Plausible Oxidative Degradation Pathway:

G A This compound Phenolic Hydroxyl Group B Phenoxy Radical Highly Reactive Intermediate A->B H₂O₂ / Light C Ortho-quinone or Para-quinone derivative B->C Radical Coupling / Further Oxidation D Further oxidation products (e.g., ring-opened species, dimers) C->D Extensive Oxidation

Caption: Plausible Oxidative Degradation Pathway.

Question 4: How can I control the rate of oxidative degradation to better identify the primary degradants?

Answer: The reaction with strong oxidizers can be rapid and extensive. To better control the degradation and isolate primary products for characterization:

Troubleshooting Tips:

  • Lower Oxidant Concentration: Start with a lower concentration of H₂O₂ (e.g., 3%) and analyze at earlier time points. You can perform a range-finding experiment with concentrations from 0.1% to 30%.[5]

  • Control Temperature: Conduct the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.

  • Use a Milder Oxidant: Consider using a milder oxidizing agent or exposure to atmospheric oxygen over a longer period in the presence of light or metal ions (e.g., Fe³⁺ or Cu²⁺), which can catalyze oxidation.[5][8]

Section 3: Photodegradation

Question 5: I am observing color changes and peak area reduction in my samples exposed to light. What are the expected photodegradation pathways?

Answer: this compound is structurally related to benzophenone-3, a common UV filter known to undergo photodegradation.[9][10] The molecule absorbs UV radiation, which can lead to the formation of excited states and subsequent chemical reactions. The phenolic hydroxyl group can form a phenoxy radical upon UV exposure, initiating degradation pathways similar to oxidative degradation.[7] Additionally, direct photolysis and reactions with photochemically generated reactive oxygen species (ROS) like hydroxyl radicals (•OH) are major degradation routes in aqueous environments.[9]

Potential Photodegradation Products:

  • Quinone-type structures: Resulting from the oxidation of the phenol.

  • Demethylated products: Cleavage of the methoxy group.

  • Benzoic acid and benzaldehyde derivatives: As seen in the photodegradation of the related benzophenone-3.[9]

  • Polymerization products: From the reaction of radical intermediates.

Question 6: My photostability results are inconsistent between experiments. What could be the cause?

Answer: Inconsistent photostability results often stem from variations in the experimental setup.

Troubleshooting Checklist:

  • Light Source Consistency: Ensure the light source (e.g., xenon lamp, fluorescent lamp) and its intensity are consistent. Use a calibrated photostability chamber that provides controlled light exposure (UV and visible) as per ICH Q1B guidelines.[5]

  • Sample Container: Use a consistent and photochemically inert container material (e.g., quartz cuvettes).

  • Solvent Effects: The solvent can significantly influence photodegradation. Photoreactions in protic vs. aprotic solvents can yield different products. Ensure the same solvent and grade are used in all experiments.

  • Headspace Oxygen: The presence of oxygen can accelerate photodegradation through photo-oxidative pathways. Consider if your experiment needs to be conducted under an inert atmosphere (e.g., nitrogen or argon) for mechanistic studies.

Section 4: Thermal Degradation

Question 7: What should I look for during thermal degradation studies of solid this compound?

Answer: For solid-state thermal degradation, the changes might be more subtle compared to solution-state stress testing.

Key Observations:

  • Melting Point: The compound has a defined melting point (55.5-59.5 °C).[11] Degradation is more likely to occur at temperatures approaching and exceeding this.

  • Appearance: Look for changes in color (e.g., yellowing or browning) and physical state (e.g., sintering, melting).

  • Analytical Changes: Use a stability-indicating HPLC method to check for the appearance of new peaks or a decrease in the purity of the main peak.

Question 8: What are the likely thermal degradation products?

Answer: At elevated temperatures, decarboxylation is a common pathway for compounds with carboxylic acid groups, but this is not present in this compound.[2] More likely pathways for this molecule involve:

  • Oxidative Degradation: If exposed to air, thermal energy can accelerate oxidation, leading to products similar to those from forced oxidation studies.

  • Sublimation: The compound might sublime at higher temperatures under vacuum, leading to a perceived loss of material that is not due to degradation.

  • Polymerization: At very high temperatures, phenolic compounds can undergo polymerization.[12]

Data Presentation: Summary of Forced Degradation Studies

The following table illustrates how to present quantitative data from a forced degradation study. The data is hypothetical and serves as an example.

Stress Condition% Degradation of ParentNumber of Degradants DetectedObservations
0.1 M HCl (80°C, 48h)~5%1Minor degradation observed.
0.1 M NaOH (80°C, 24h)~8%2Slight yellowing of the solution.
10% H₂O₂ (RT, 24h)~25%>4Significant degradation, solution turned brown.
Thermal (105°C, 72h)<2%1No significant change in solid appearance.
Photolytic (ICH Q1B)~15%3Powder surface showed slight discoloration.

Experimental Protocol: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of any degradation study.[6][13]

Step 1: Initial Method Scouting

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and to check for peak purity.

  • Injection: Inject a solution of the unstressed parent compound.

Step 2: Analysis of Stressed Samples

  • Prepare a mixture of samples from all stress conditions (acidic, basic, oxidative, photolytic, thermal).

  • Inject this mixture into the HPLC system.

  • The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

Step 3: Method Optimization

  • Gradient Adjustment: Modify the gradient slope to improve the resolution of closely eluting peaks.

  • pH of Mobile Phase: Adjusting the pH of the aqueous phase can alter the retention time and peak shape of acidic or basic degradants.

  • Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation.

  • Column Temperature: Increasing the column temperature can improve peak shape and reduce run time, but may affect the stability of some degradants.

Step 4: Method Validation

  • Once the desired separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to unequivocally assess the analyte in the presence of its degradation products.[4]

Conclusion

The degradation of this compound is a multifaceted process influenced by its inherent chemical structure and external environmental factors. A systematic approach using forced degradation studies is essential to elucidate the potential degradation pathways and to develop robust analytical methods.[14] This guide provides a foundation for troubleshooting common experimental challenges. For further, in-depth mechanistic studies, advanced analytical techniques such as LC-MS/MS and NMR will be indispensable for the definitive identification and characterization of degradation products.[4][15]

References

  • CHEN Li-min, JIANG Yu-cai, PENG Yong-lian. Synthesis of Twin Drugs of Paeonol and Study on Their Degradation Dynamics Properties and Anti-inflammatory Activities. Chinese Pharmaceutical Journal, 2016, 51(1): 61-64. [Link]

  • Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease. National Institutes of Health. [Link]

  • THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM 2-HYDROXY, 4-METHOXYBENZOPHENONE, 1,5-DIAMINONAPHTHALENE AND FORMALDEHYDE. International Journal of Researches in Engineering and Science. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]

  • Investigation of paeonol in dermatological diseases: an animal study review. Frontiers in Pharmacology. [Link]

  • Investigation of paeonol in dermatological diseases: an animal study review. National Institutes of Health. [Link]

  • Synthesis and anti-inflammatory activity of paeonol derivatives with etherized aryl urea by regulating TLR4/MyD88 signaling pathway in RAW264.7 cell. PubMed. [Link]

  • MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP) obtained from... ResearchGate. [Link]

  • Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview. Frontiers in Pharmacology. [Link]

  • Functional roles and regulatory mechanisms of paeonol in the treatment of liver disease. PubMed. [Link]

  • [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors]. PubMed. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy. PubMed Central. [Link]

  • Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. PubMed. [Link]

  • Synthesis, characterization and thermal degradation of 4-hydroxybenzophenone-melamine-formaldehyde terpolymer resin. Journal of Chemical and Pharmaceutical Research. [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Chromatographia. [Link]

  • 2'-Hydroxy-4-methoxychalcone. PubChem. [Link]

  • NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • The Effect of Cobalt Naphthenate and 2-Hydroxy-4-methoxybenzophenone on Photo-oxidative Degradation of LDPE. ResearchGate. [Link]

  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. [Link]

  • THERMAL DEGRADATION OF PHENOLIC POLYMERS. Defense Technical Information Center. [Link]

  • (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

  • 4-hydroxyproline degradation. PubChem. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

  • (PDF) Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone. ResearchGate. [Link]

  • 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. PubMed. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2'-Hydroxy-4'-methoxypropiophenone. It provides a comprehensive resource covering the primary synthetic routes, frequently encountered challenges, and robust troubleshooting strategies, with a specific focus on scalability.

Synthesis Overview: Strategic Routes and Mechanisms

The synthesis of this compound, a valuable intermediate in pharmaceutical and specialty chemical manufacturing, is most commonly achieved via the Fries rearrangement . An alternative, though less direct for this specific target, is the Friedel-Crafts acylation .

The Fries Rearrangement (Primary Route)

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. For the target molecule, this involves the rearrangement of 3-methoxyphenyl propionate. The reaction is ortho and para selective, and reaction conditions can be tuned to favor the desired 2'-hydroxy (ortho) isomer.[1]

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution.[2][3]

G Start 3-Methoxyphenyl Propionate + Lewis Acid (e.g., AlCl₃) Complex1 Lewis acid coordinates to carbonyl oxygen Start->Complex1 Step 1 Complex2 Rearrangement to form acylium carbocation Complex1->Complex2 Step 2 EAS Electrophilic Aromatic Substitution (Intra- or Intermolecular) Complex2->EAS Step 3 OrthoAttack Ortho Attack (Favored at High Temp) EAS->OrthoAttack ParaAttack Para Attack (Favored at Low Temp) EAS->ParaAttack Hydrolysis Aqueous Workup (Hydrolysis) OrthoAttack->Hydrolysis ParaAttack->Hydrolysis OrthoProduct This compound (Ortho Isomer) ParaProduct 4'-Hydroxy-3'-methoxypropiophenone (Para Isomer) Hydrolysis->OrthoProduct Final Product Hydrolysis->ParaProduct Side Product G Q_Node Q_Node A_Node A_Node Start Low Overall Yield Q1 Was the reaction run to completion? Start->Q1 A1_No Incomplete Conversion: • Increase reaction time. • Optimize temperature. • Check catalyst activity. Q1->A1_No No Q2 Is the catalyst active and anhydrous? Q1->Q2 Yes A2_No Catalyst Deactivation: • Use fresh, high-purity, anhydrous AlCl₃. • Ensure all glassware and solvents are scrupulously dry. Q2->A2_No No Q3 Are significant by-products observed? Q2->Q3 Yes A3_Yes Side Reactions: • Hydrolysis: Check for moisture. • Decomposition: Avoid excessively high temperatures (>180°C). • See Problem 3 for details. Q3->A3_Yes Yes Q4 Was the workup and purification efficient? Q3->Q4 No A4_No Product Loss: • Ensure complete quenching and extraction. • Optimize recrystallization or chromatography conditions. Q4->A4_No No

Caption: Troubleshooting workflow for low reaction yield.

  • Cause 1: Incomplete Conversion. The reaction may not have reached equilibrium. At lower temperatures, conversion can be slow. [4] * Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting material. [5]If the reaction has stalled, consider increasing the temperature or extending the reaction time.

  • Cause 2: Catalyst Inactivity. Aluminum chloride is extremely sensitive to moisture. [6] * Solution: Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is flame-dried or oven-dried immediately before use, and all solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). [6]

  • Cause 3: Substrate or Product Decomposition. Excessively high temperatures can lead to charring and decomposition of the phenolic compounds. [4] * Solution: Optimize the reaction temperature. While high temperatures favor the ortho product, temperatures exceeding 170-180°C may degrade the material, reducing the isolated yield. [7]

Problem 2: Poor Regioselectivity (High Para-Isomer Content)

Q: I am getting a mixture of isomers with a high percentage of the undesired 4'-Hydroxy-3'-methoxypropiophenone (para isomer). How can I improve the ortho-selectivity?

A: This is the most common challenge with this synthesis. Selectivity is primarily governed by reaction conditions.

ParameterCondition for High Ortho SelectivityCondition for High Para SelectivityRationale
Temperature High (>160°C) [8]Low (<60°C) [8]At high temperatures, the reaction is under thermodynamic control, favoring the more stable ortho-chelated complex with AlCl₃. [4]
Solvent Non-polar (e.g., monochlorobenzene) or neat (no solvent) [1][4]Polar (e.g., nitrobenzene) [4]Non-polar solvents favor the intramolecular rearrangement pathway leading to the ortho product.
Catalyst Stoichiometry >1.0 equivalent of AlCl₃ [3]<1.0 equivalentA stoichiometric amount is needed to complex with both the ester and the product hydroxyl group to drive the reaction.
  • Solution: To favor the desired 2'-hydroxy (ortho) product, increase the reaction temperature significantly, in the range of 160-170°C. [8][7]If using a solvent, switch to a non-polar option or consider running the reaction neat if feasible and safe at your scale.

Problem 3: Formation of Side Products and Impurities

Q: My final product is contaminated with significant impurities, even after initial workup. What are they and how can I prevent them?

A: The most common impurity is 3-methoxyphenol, resulting from the hydrolysis of the starting ester.

  • Cause: Presence of Moisture. Water will react with the Lewis acid and hydrolyze the 3-methoxyphenyl propionate starting material back to 3-methoxyphenol and propionic acid. [9] * Solution: The solution is rigorous exclusion of water. Use anhydrous reagents and solvents, flame-dried glassware, and maintain an inert atmosphere throughout the reaction. [6]

  • Cause: Intermolecular Acylation. The 3-methoxyphenol formed in situ can undergo intermolecular Friedel-Crafts acylation, leading to a variety of undesired polymeric or di-acylated by-products. [9] * Solution: By preventing hydrolysis (the root cause), you will minimize this side reaction. Optimizing conditions to favor the intramolecular rearrangement (high temperature, non-polar solvent) also helps.

Problem 4: Scale-Up Challenges

Q: The reaction worked perfectly on a 1g scale, but failed when I tried to run it in a 20L reactor. What changes when scaling up?

A: Scaling up introduces new physical and engineering challenges that are often negligible at the bench scale. [10][11]

  • Challenge 1: Heat Transfer. The surface-area-to-volume ratio decreases dramatically with scale. Exothermic reactions that are easily managed in a flask can become dangerous runaway reactions in a large reactor because the heat cannot be removed fast enough. [12][13] * Mitigation:

    • Controlled Addition: Add the AlCl₃ catalyst slowly and in portions to the reaction mixture, carefully monitoring the internal temperature.
    • Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and a powerful chilling system.
    • Reverse Addition: Consider adding the reaction mixture to a slurry of the AlCl₃ in the solvent to better control the initial exotherm.
  • Challenge 2: Mixing Efficiency. A magnetic stir bar is insufficient for a large reactor. Inefficient mixing can lead to localized "hot spots," concentration gradients, and ultimately, lower yields and more side products. [12] * Mitigation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure vigorous and homogenous mixing of the entire reactor volume.

  • Challenge 3: Reagent Handling and Safety. Handling kilograms of corrosive and water-reactive solids like AlCl₃ requires specialized equipment and stringent safety protocols. [13] * Mitigation: Use powder transfer systems or glove boxes to charge the reactor while minimizing exposure to atmospheric moisture and personnel. Ensure robust ventilation and have appropriate quench/neutralization stations ready.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for ortho-selectivity. All operations should be performed by trained personnel using appropriate engineering controls and PPE.

  • Reactor Setup: Assemble a clean, dry, glass-lined reactor equipped with an overhead stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure the system is completely dry by performing a nitrogen purge.

  • Reagent Charging: Charge the reactor with 3-methoxyphenyl propionate (1.0 eq.). If using a solvent, add anhydrous monochlorobenzene (approx. 2-3 L per kg of ester).

  • Catalyst Addition: Begin stirring and cool the mixture to 10-15°C. Slowly and in portions, add anhydrous aluminum chloride (1.5 eq.) to the reactor. [4]Caution: The addition is exothermic. Maintain the internal temperature below 30°C during the addition.

  • Heating and Reaction: Once the addition is complete, slowly heat the reaction mixture to 165-170°C. [8][4]Maintain this temperature and monitor the reaction progress by TLC or HPLC (approx. 4-6 hours).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to below 50°C. In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring to decompose the aluminum complex. Caution: This is a highly exothermic and gas-evolving process.

  • Extraction: Transfer the quenched mixture to a separatory funnel or extraction vessel. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate). [6]7. Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine. [6]8. Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. [6]The crude product, a dark oil or solid, can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.

References

  • Wikipedia. Fries rearrangement. [Link]

  • University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Google Patents. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • ResearchGate. Optimization of reaction conditions for Fries rearrangement. [Link]

  • PharmD Guru. 37. FRIES REARRANGEMENT. [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • J&K Scientific LLC. Fries Rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Prime Scholars. How to deal with Scale-up challenges of Chemistry?. [Link]

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Validation & Comparative

A Comparative Analysis of 2'-Hydroxy-4'-methoxypropiophenone and Other Photoinitiators for Advanced Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a photoinitiator is a critical decision that dictates the kinetics of photopolymerization and the ultimate physicochemical properties of the cured material. This guide provides an in-depth comparison of 2'-Hydroxy-4'-methoxypropiophenone against a range of commonly used photoinitiators, supported by experimental data and protocols to empower informed selection for your specific application.

The Central Role of the Photoinitiator

Photopolymerization, the process of converting a liquid monomer or oligomer formulation into a solid polymer network upon exposure to light, is fundamentally enabled by a photoinitiator.[1][2] This compound absorbs light energy (typically in the UV or visible spectrum) and transforms it into chemical energy by generating reactive species, either free radicals or cations, which initiate the polymerization chain reaction.[3][4]

Photoinitiators are broadly classified into two categories based on their mechanism of generating these reactive species.[2][3][5]

  • Type I (Cleavage-Type): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals.[3][6] This process is generally highly efficient.

  • Type II (Hydrogen Abstraction-Type): These initiators, upon excitation by light, enter a triplet state and then interact with a co-initiator (typically a hydrogen donor like an amine or alcohol) in a bimolecular reaction to generate radicals.[3][6] Type II systems are often less efficient due to the bimolecular process and potential quenching effects.[5]

The choice of photoinitiator directly impacts cure speed, depth of cure, surface tackiness, final mechanical properties, and, crucially for biomedical applications, the biocompatibility of the resulting polymer.[7][8]

Profile: this compound

This compound is an aromatic ketone-based photoinitiator. While less common in recent literature than its ethoxylated counterpart (Irgacure 2959), it serves as a foundational structure in the hydroxyacetophenone class of Type I photoinitiators.

Chemical Properties:

  • CAS Number: 6270-44-6[9]

  • Molecular Formula: C10H12O3[9][10]

  • Molecular Weight: 180.2 g/mol [9]

  • Appearance: Typically a crystalline solid.

  • Mechanism: As a Type I photoinitiator, upon absorbing UV light, it undergoes α-cleavage (Norrish Type I reaction) to generate a benzoyl radical and a ketyl radical, both of which can initiate polymerization.[11]

Its applications are primarily in UV-curable coatings and inks where its specific absorption characteristics are suitable. It has also been noted for its antibacterial and antioxidant properties.[9]

A Comparative Landscape of Photoinitiators

To provide a clear perspective, we will compare this compound with several industry-standard photoinitiators, highlighting their relative strengths and weaknesses.

PhotoinitiatorCommon Name(s)TypePeak Absorption (λmax)Key Characteristics & Applications
This compound -Type I~280 nm, ~330 nmAcetophenone derivative; suitable for clear coatings.
2-Hydroxy-2-methyl-1-phenyl-propan-1-one HMPP, Darocur 1173Type I~245 nm, ~280 nm, ~330 nmHighly efficient liquid photoinitiator for clear acrylate systems; fast curing.[11]
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone Irgacure 2959Type I~275 nm[12]Excellent water solubility, low volatility, and low yellowing.[13][14] Widely used in hydrogels and biocompatible scaffolds due to its lower cytotoxicity compared to other initiators.[8][14][15]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide TPOType I~365-400 nmAbsorbs longer wavelengths, making it ideal for pigmented systems (e.g., white or colored inks) and curing thicker sections.[6] Exhibits photobleaching, which enhances depth of cure.
Benzophenone -Type II~250 nm, ~340 nmLow cost and widely used, but requires a co-initiator (e.g., an amine).[6] Can lead to yellowing. Slower than Type I initiators.[4]
Camphorquinone (CQ) CQType II~468 nmThe standard for visible-light curing, especially in dental composites.[16] Requires an amine co-initiator. Its yellow color can be a disadvantage in clear applications.

In-Depth Performance Metrics

Curing Speed and Reactivity

The efficiency of radical generation and the reactivity of those radicals with monomers determine the curing speed. Type I initiators like HMPP are known for their very high reactivity and fast cure rates in clear formulations.[11] this compound exhibits similar, though generally slightly lower, reactivity.

In contrast, Type II systems like Benzophenone are inherently slower due to their bimolecular initiation mechanism.[4] For applications demanding rapid, on-demand curing, Type I initiators are typically preferred.

Depth of Cure and Pigmented Systems

For thick-section curing or in formulations containing pigments (which scatter and absorb light), the photoinitiator's absorption profile is paramount. Initiators that absorb strongly at the surface can lead to a "shielding" effect, preventing light from penetrating and curing the material underneath.

This is where phosphine oxides like TPO excel. TPO absorbs in the near-UV/visible range (365-400 nm) where light penetration is better.[6] Furthermore, it undergoes photobleaching—the cleavage byproducts are less absorptive at the initiation wavelength, allowing light to penetrate deeper as the curing progresses.[17] Acetophenones like this compound, which absorb at shorter UV wavelengths, are generally less suitable for highly pigmented or thick systems.

Biocompatibility: A Critical Factor for Medical Applications

In drug delivery, tissue engineering, and 3D bioprinting, the cytotoxicity of the photoinitiator and its byproducts is a non-negotiable concern. Irgacure 2959 is the benchmark in this area.[8] Its ethoxy group enhances water solubility, and it has been extensively studied and shown to have relatively low cytotoxicity, making it a preferred choice for creating cell-laden hydrogels and other biomedical materials.[14][15] While data on this compound is less extensive, unmodified acetophenones are generally considered more cytotoxic than Irgacure 2959.

Yellowing and Color Stability

The chemical structure of the photoinitiator's fragments post-cleavage can contribute to yellowing in the final cured polymer, particularly upon aging or further light exposure. Benzophenone-based (Type II) systems are particularly known for causing yellowing.[4] Hydroxyacetophenones, including this compound and Irgacure 2959, are known for providing good color stability and are often marketed as non-yellowing solutions.[13]

Experimental Design for Photoinitiator Evaluation

To ensure the trustworthiness and validity of any comparison, standardized experimental protocols are essential. Here, we outline the methodologies for assessing key performance indicators.

Experimental Workflow

The logical flow for evaluating and comparing photoinitiators involves systematic formulation, curing under controlled conditions, and quantitative analysis of key properties.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Curing cluster_2 Phase 3: Analysis A Select Monomer/ Oligomer Base B Add Photoinitiators (e.g., 0.5 wt%) A->B D Sample Preparation (e.g., specific thickness) B->D C Controlled UV Exposure (Set Wavelength & Intensity) E Real-Time FTIR (Cure Kinetics) C->E F Depth of Cure Test (Scraping Method) C->F G Spectrophotometry (Yellowing Index) C->G H Cell Viability Assay (Biocompatibility) C->H D->C I Comparative Data Analysis E->I F->I G->I H->I

Caption: Workflow for comparative evaluation of photoinitiators.

Protocol: Photopolymerization Kinetics via Real-Time FTIR

This technique monitors the disappearance of the monomer's carbon-carbon double bond peak (typically around 1635 cm⁻¹) in real-time during UV exposure, providing a direct measure of the rate of polymerization.

Methodology:

  • Sample Preparation: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) separated by a spacer of known thickness.

  • Baseline Spectrum: Record an initial IR spectrum before UV exposure.

  • Initiation: Position the sample in the FTIR spectrometer's sample chamber and expose it to a UV/Vis light source of a specific wavelength and intensity.

  • Data Acquisition: Simultaneously begin recording IR spectra at rapid intervals (e.g., every 0.5 seconds).

  • Analysis: Plot the normalized area of the C=C double bond peak against time. The slope of this curve represents the rate of polymerization. A steeper slope indicates a faster cure and a more reactive photoinitiator.

Protocol: Depth of Cure (Scraping Method, adapted from ISO 4049)

This is a practical and widely used method, especially in dental materials, to determine the maximum curable thickness.[7]

Methodology:

  • Sample Loading: Fill a cylindrical mold (e.g., 6 mm diameter, 13 mm height) with the photopolymer formulation.[7]

  • Curing: Place the mold on a non-stick surface and expose the top to a UV light source for a specified time (e.g., 20 seconds).

  • Removal of Uncured Resin: Immediately after curing, remove the sample from the mold. Use a plastic spatula to scrape away all the uncured, liquid material from the bottom of the cylinder.

  • Measurement: Measure the height of the remaining cured portion of the cylinder with a caliper.

  • Calculation: The depth of cure is typically reported as half of this measured height. This accounts for the fact that the light intensity at the bottom of the cured portion was the minimum required for polymerization.

Mechanistic Insights: Type I vs. Type II Initiation

Understanding the fundamental mechanism provides insight into the performance differences between photoinitiator classes.

G cluster_0 Type I: α-Cleavage cluster_1 Type II: H-Abstraction PI_I Photoinitiator (PI) Excited_I Excited State PI* PI_I->Excited_I hv_I UV Light (hν) hv_I->PI_I Cleavage α-Cleavage (Unimolecular) Excited_I->Cleavage Radicals_I Free Radicals (R• + R'•) Cleavage->Radicals_I PI_II Photoinitiator (PI) Excited_II Excited State PI* PI_II->Excited_II hv_II UV Light (hν) hv_II->PI_II CoI Co-initiator (Co-I) Abstraction H-Abstraction (Bimolecular) CoI->Abstraction Excited_II->Abstraction Radicals_II Free Radicals (PI-H• + Co-I•) Abstraction->Radicals_II

Caption: Simplified mechanisms of Type I and Type II photoinitiation.

The unimolecular nature of Type I cleavage is inherently more direct and often more efficient than the Type II mechanism, which requires a successful collision between the excited photoinitiator and a co-initiator molecule.[5] This fundamental difference is the primary reason for the typically faster cure speeds observed with Type I initiators.

Conclusion and Recommendations

The selection of a photoinitiator is a multi-faceted decision that requires balancing reactivity, depth of cure, color stability, and biocompatibility against the specific demands of the end application.

  • For standard clear coatings and inks requiring rapid curing: This compound and its more common analogue HMPP (Darocur 1173) are excellent, cost-effective choices.

  • For biomedical applications, hydrogels, or 3D bioprinting: The superior biocompatibility and water solubility of Irgacure 2959 make it the unequivocal choice, despite a potentially slower cure rate than other Type I initiators.[8][15]

  • For pigmented formulations or thick-section curing: The long-wavelength absorption and photobleaching properties of TPO are unmatched, providing superior depth of cure where acetophenones would fail.

  • For cost-sensitive, visible-light applications where color is not critical: A Benzophenone or Camphorquinone (CQ) Type II system can be effective, provided the slower cure speed and potential for yellowing are acceptable.

Ultimately, the optimal choice must be validated experimentally. The protocols and comparative data provided in this guide serve as a foundational tool for researchers to design these validation studies and confidently select the ideal photoinitiator for their innovative formulations.

References

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  • PubMed. Comparison of Photo Cross Linkable Gelatin Derivatives and Initiators for Three-Dimensional Extrusion Bioprinting. [Link]

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  • MDPI. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. [Link]

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  • ResearchGate. MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP) obtained from.... [Link]

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  • PubMed. 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. [Link]

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A Senior Application Scientist's Perspective on Navigating Hydroxyaryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Efficacy of 2'-Hydroxy-4'-methoxypropiophenone

To the researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the versatile class of hydroxyaryl ketones, this compound stands out as a valuable intermediate. This guide provides an in-depth, objective comparison of its synthetic efficacy against structurally similar compounds, grounded in experimental data and established chemical principles. Our focus is not merely on procedural steps but on the underlying causality that informs expert experimental design.

The Synthetic Landscape: Foundational Routes to Hydroxyaryl Ketones

The synthesis of hydroxyaryl ketones, including our target compound, is dominated by a few cornerstone reactions. Understanding these provides the necessary context for evaluating the specific advantages and limitations of synthesizing this compound.

The Fries Rearrangement: A Cornerstone of Acylphenol Synthesis

The most common and industrially significant method for preparing hydroxyaryl ketones is the Fries Rearrangement.[1][2] This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃, BF₃) or a Brønsted acid (e.g., HF).[3] The reaction proceeds via the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted isomers.[2][4]

A key feature of this rearrangement is its regioselectivity, which is highly dependent on reaction conditions. This provides a lever for synthetic control:

  • Low Temperatures & Polar Solvents: Favor the formation of the para-isomer (thermodynamic control).[3][4]

  • High Temperatures & Non-polar Solvents: Favor the formation of the ortho-isomer, which can form a more stable bidentate complex with the Lewis acid catalyst (kinetic control).[4]

While powerful, the Fries Rearrangement is not without its challenges. It often requires stoichiometric amounts of corrosive Lewis acids and can yield mixtures of isomers that necessitate purification.[3][5]

Fries_Rearrangement ester Phenolic Ester complex1 Coordinated Complex ester->complex1 lewis_acid Lewis Acid (AlCl₃) complex2 Acylium-Phenoxide Complex complex1->complex2 Rearrangement acylium Acylium Carbocation complex2->acylium ortho_product Ortho-Hydroxyaryl Ketone acylium->ortho_product Ortho Attack (High Temp) para_product Para-Hydroxyaryl Ketone acylium->para_product Para Attack (Low Temp)

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Comparative Synthesis: A Data-Driven Analysis

The choice of a specific hydroxyaryl ketone is often dictated by the desired substitution pattern and the efficiency of its synthesis. Let's compare the preparation of this compound with its common analogues.

CompoundSynthetic MethodKey ReagentsTypical YieldKey Advantages/Disadvantages
This compound Multi-step from PhenolPhenol, CH₃I, CaO₂, Br₂, Fe, HCl, CH₃OH>85%[6]Adv: High yield, avoids isomeric separation. Disadv: Multi-step process.
4'-Hydroxypropiophenone Fries RearrangementPhenyl propionate, AlCl₃Good to Excellent[7]Adv: Established, high atom economy. Disadv: Isomer formation possible.
2'-Hydroxyacetophenone Fries RearrangementPhenyl acetate, AlCl₃80-92%[5]Adv: High yield for the ortho isomer at high temps. Disadv: Requires careful temperature control.
2-Hydroxy-4-methoxyacetophenone Phase-Transfer Catalysis2,4-dihydroxyacetophenone, Dimethyl sulfate~53% (older methods)[8]Adv: Can be improved with modern methods. Disadv: Byproduct formation (2,4-dimethoxy).
Case Study: A High-Yield Route to this compound

A patented method highlights a departure from the traditional Fries Rearrangement, achieving a high yield of over 85% for this compound.[6] This process, while multi-stepped, demonstrates a strategic approach to circumvent the regioselectivity issues inherent in rearranging a substituted phenolic ester. The causality behind this choice is clear: by building the molecule sequentially, each reaction is controlled, leading to a single desired product and eliminating costly purification steps.

Synthesis_Workflow phenol Phenol pcresol p-Cresol phenol->pcresol CH₃I, NaOH phydroxy p-Hydroxybenzaldehyde pcresol->phydroxy CaO₂, MgO bromo 2-Bromo-p-hydroxybenzaldehyde phydroxy->bromo Br₂, HAC nitropropene 2-Nitro-1-(2-bromo-4-hydroxy)phenylpropene bromo->nitropropene Nitroethane bromoketone 2-Bromo-4-hydroxypropiophenone nitropropene->bromoketone Fe, HCl final_product This compound bromoketone->final_product CH₃OH, PCl₃

Caption: Multi-step synthesis of this compound.[6]

Efficacy in Downstream Applications: A Precursor for Bioactive Scaffolds

The true measure of a synthetic intermediate's efficacy lies in its utility. This compound and its analogues are crucial precursors for synthesizing pharmacologically important classes of compounds, notably chalcones and xanthones.

Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and a substituted benzaldehyde. They are known for a wide range of biological activities, including anticancer properties.[9] The presence and position of hydroxyl and methoxy groups on the chalcone scaffold significantly influence its bioactivity. This compound provides a specific substitution pattern that has been explored for developing potent anticancer agents.[9]

Synthesis of Xanthones

Xanthones are a class of tricyclic compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[10][11][12] A primary route to xanthone synthesis involves the cyclization of a benzophenone intermediate. Hydroxyaryl ketones like this compound are essential starting materials for creating these benzophenone precursors. The methoxy group on the A-ring of the resulting xanthone can be critical for modulating its pharmacological profile.

Downstream_Synthesis cluster_chalcone Chalcone Synthesis cluster_xanthone Xanthone Synthesis start_node This compound chalcone Chalcone Derivative start_node->chalcone Claisen-Schmidt Condensation benzophenone Benzophenone Intermediate start_node->benzophenone Acylation/ Coupling benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone xanthone Xanthone Derivative benzophenone->xanthone Intramolecular Cyclization

Caption: Synthetic utility of this compound.

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below are representative procedures.

Protocol 1: Synthesis of this compound (Multi-step)

(Based on the process described in patent CN105418399A[6])

  • Step 1-5 (Precursor Synthesis): Following the patented procedure, synthesize 2-bromo-4-hydroxypropiophenone from phenol.

  • Step 6 (Final Methoxylation):

    • To a pressure vessel, add the 2-bromo-4-hydroxypropiophenone obtained from the previous step.

    • Add 30-35 mL of methanol (CH₃OH) and 25-50 mL of a suitable reagent like PCl₃ (as described, though other methoxylating agents could be explored).

    • Pressurize the vessel to 0.5-0.6 MPa and heat to 105-110°C.

    • Adjust the pH to 5.5-6.5 and stir vigorously.

    • Increase the temperature to 110-115°C and maintain for 1-2 hours.

    • Cool the reaction mixture, filter the resulting solid, and dry to obtain the final product, this compound.

Protocol 2: General Fries Rearrangement for 4'-Hydroxyacetophenone

(A representative protocol for comparative purposes[5])

  • Dissolve phenyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or perform solvent-free).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at a low temperature (e.g., 20°C) for 12 hours to favor the para-product.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate 4'-hydroxyacetophenone.

Conclusion and Future Outlook

The synthetic efficacy of this compound is a function of both its preparation and its utility. While its synthesis can be more involved than a simple Fries Rearrangement of an unsubstituted ester, methods exist that provide high yields of a single isomer, a significant advantage in large-scale production by obviating difficult purification steps.[6]

Compared to analogues like 4'-hydroxypropiophenone or 2'-hydroxyacetophenone, its true strength lies in providing a specific, pre-functionalized aromatic ring. This is particularly valuable in the synthesis of complex bioactive molecules like chalcones and xanthones, where the methoxy group at the 4'-position is a desired feature for modulating pharmacological activity.[9] For the drug development professional, the choice is clear: when the target molecule requires this specific substitution pattern, the investment in a more controlled, multi-step synthesis of this compound is justified by the efficiency and purity it brings to the overall synthetic campaign.

References

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  • MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP) obtained from... ResearchGate. [Link]

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  • What is the Fries Rearrangement Reaction? BYJU'S. [Link]

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  • Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC - NIH. [Link]

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  • 4'-Hydroxypropiophenone: Synthesis, Applications, and Chemical Properties of a Versatile Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC - NIH. [Link]

  • Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. Natural Product Reports (RSC Publishing). [Link]

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  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]

  • Preparation process of 2-hydroxy-4-methoxybenzophenone.
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A Senior Application Scientist's Guide to Analytical Method Validation for 2'-Hydroxy-4'-methoxypropiophenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2'-Hydroxy-4'-methoxypropiophenone (HMP)

This compound (HMP) is a phenolic compound with significance in various research and development sectors, including organic synthesis and pharmacology. Accurate and precise quantification of HMP is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory standards. The validation of an analytical method is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][2][3]

This guide provides a comparative analysis of common analytical techniques for the quantification of HMP: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The comparison is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[4][5]

Pillar 1: Selecting the Right Analytical Tool for HMP Quantification

The choice of analytical technique is the foundational decision in method development and is dictated by the physicochemical properties of HMP, the sample matrix, and the required sensitivity and selectivity of the assay.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a workhorse in pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds like HMP.[6][7] Separation is achieved based on HMP's polarity, and quantification is performed by measuring its absorbance of UV light. This method is robust and cost-effective for routine quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[8][9] LC-MS/MS is the gold standard for bioanalytical studies due to its ability to quantify analytes at very low concentrations in complex matrices like plasma.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for volatile and thermally stable compounds.[11] While HMP may require derivatization to enhance its volatility for GC analysis, this technique offers excellent chromatographic resolution and definitive identification based on mass spectra.[9]

The logical flow for selecting and validating an analytical method is depicted below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2(R1)) cluster_2 Phase 3: Application Analyte Define Analyte: This compound Matrix Define Matrix: (e.g., Drug Substance, Plasma) Analyte->Matrix Requirements Define Requirements: (Sensitivity, Specificity, Throughput) Matrix->Requirements Technique Select Technique: HPLC-UV, LC-MS/MS, or GC-MS Requirements->Technique Validation_Parameters Validation Parameters Technique->Validation_Parameters Proceed to Validation Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Validation_Parameters->Specificity Validation_Parameters->Linearity Validation_Parameters->Accuracy Validation_Parameters->Precision Validation_Parameters->LOD Validation_Parameters->LOQ Validation_Parameters->Robustness Routine_Analysis Routine Sample Analysis Validation_Parameters->Routine_Analysis Implement Validated Method QC Quality Control & Assurance Routine_Analysis->QC

Caption: Workflow from method development to routine application.

Pillar 2: A Head-to-Head Comparison of HMP Quantification Methods

The performance of each analytical technique is evaluated against the validation parameters stipulated by the ICH Q2(R1) guidelines.[5] The following table summarizes the expected performance of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of HMP.

Validation ParameterHPLC-UVLC-MS/MSGC-MSCausality Behind Performance
Specificity GoodExcellentExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. Mass spectrometry-based methods (LC-MS/MS and GC-MS) provide an additional dimension of identification through mass-to-charge ratio, offering superior specificity.[7]
Linearity (r²) > 0.999> 0.998> 0.998All techniques are capable of excellent linearity over a defined concentration range when properly optimized.[12][13][14]
Accuracy (% Recovery) 98-102%95-105% (in complex matrices)95-105% (in complex matrices)Accuracy is method-dependent and can be influenced by sample preparation. LC-MS/MS and GC-MS may have slightly wider acceptance criteria in bioanalytical applications to account for matrix effects.[12][15]
Precision (%RSD) < 2%< 15% (in complex matrices)< 15% (in complex matrices)HPLC-UV typically demonstrates very high precision for the analysis of bulk drug substances. The higher variability in LC-MS/MS and GC-MS is often associated with more complex sample preparation and potential matrix effects.[12][14][15]
Limit of Quantitation (LOQ) ~0.1-1 µg/mL~0.1-10 ng/mL~1-50 ng/mLLC-MS/MS is generally the most sensitive technique, making it ideal for applications requiring trace-level quantification, such as pharmacokinetic studies.[14][16]
Robustness HighModerateModerateHPLC-UV methods are often more robust as they are less susceptible to minor variations in mobile phase composition and instrument parameters compared to mass spectrometry-based methods, where ion source conditions are critical.

Pillar 3: Experimental Protocols for Method Validation

The following protocols are illustrative and should be adapted based on the specific instrumentation and laboratory conditions.

Experimental Protocol 1: HPLC-UV Method Validation

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of HMP in a drug substance.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

2. Validation Experiments:

  • Specificity: Analyze blank (mobile phase), placebo (if applicable), and HMP standard. The chromatograms should show no interfering peaks at the retention time of HMP.

  • Linearity: Prepare a series of at least five concentrations of HMP standard (e.g., 10-150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]

  • Accuracy: Perform recovery studies by spiking a placebo with HMP at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0-102.0%.[13]

  • Precision (Repeatability): Analyze six replicate injections of the HMP standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[13]

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst. The overall RSD should be ≤ 2.0%.[13]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of HMP that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ~10:1).[13]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

G cluster_0 Sample & Standard Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing & Validation Stock Prepare HMP Stock Solution Standards Prepare Calibration Standards & QCs Stock->Standards HPLC Inject into HPLC System Standards->HPLC Sample Prepare Analytical Sample Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (275 nm) Separation->Detection Cal_Curve Generate Calibration Curve Detection->Cal_Curve Quantify Quantify HMP in Sample Cal_Curve->Quantify Validate Perform Validation Tests (Accuracy, Precision, etc.) Quantify->Validate

Caption: Experimental workflow for HPLC-UV method validation.

Experimental Protocol 2: LC-MS/MS Method Validation

This protocol is designed for the quantification of HMP in human plasma, a common application in drug development.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of HMP).

  • Vortex to precipitate proteins.

  • Centrifuge, and inject the supernatant into the LC-MS/MS system.[10]

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for HMP and its internal standard.

3. Validation Experiments:

  • The validation experiments are similar to the HPLC-UV method but with acceptance criteria appropriate for bioanalytical methods. For example, accuracy is typically within ±15% of the nominal value (±20% at the LOQ), and precision (RSD) is ≤ 15% (≤ 20% at the LOQ).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Quantification Plasma Plasma Sample IS Add Internal Standard (Deuterated HMP) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep LC Separation Inject->LC_Sep ESI Electrospray Ionization LC_Sep->ESI MS_Detect Tandem MS Detection (MRM) ESI->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

Caption: Workflow for bioanalytical LC-MS/MS method validation.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The analytical validation of quantification methods for this compound is a critical exercise in ensuring data reliability and regulatory compliance. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be a strategic one, based on the specific analytical needs. HPLC-UV offers a robust and cost-effective solution for routine quality control of bulk materials, while LC-MS/MS provides the high sensitivity and selectivity required for complex bioanalytical applications. GC-MS remains a powerful alternative, particularly when high chromatographic efficiency is desired for volatile derivatives. Regardless of the chosen technique, a comprehensive validation following the principles of ICH Q2(R1) is non-negotiable for guaranteeing the integrity of the generated data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AxisPharm. (2023, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • Patsnap Synapse. (2024, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200–204. [Link]

  • National Institutes of Health. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]

  • ResearchGate. (n.d.). MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP) obtained from... Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Retrieved from [Link]

Sources

A Comparative Analysis of the Antibacterial Efficacy of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the ever-present battle against bacterial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates are chalcones, a class of naturally occurring compounds known for their diverse biological activities. This guide provides a detailed comparative study of the antibacterial activity of a specific chalcone, 2'-Hydroxy-4'-methoxypropiophenone, against established antibiotics. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of its potential as a lead compound in the development of new antibacterial therapies.

Introduction to this compound and the Promise of Chalcones

This compound is a phenolic compound belonging to the chalcone family. Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings can significantly influence their biological efficacy. Specifically, the 2'-hydroxy substitution has been noted for its contribution to the antibacterial effects of chalcones.

The growing crisis of antibiotic resistance necessitates the investigation of compounds with novel mechanisms of action. Chalcones represent a promising avenue of research due to their potential to overcome existing resistance mechanisms in bacteria.[1] This guide will delve into the quantitative antibacterial performance of this compound in comparison to two widely used antibiotics, Ciprofloxacin and Ampicillin, providing a data-driven perspective on its potential.

Comparative Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

While direct, comprehensive studies comparing this compound with a wide range of standard antibiotics are limited, we can infer its potential by examining data from closely related compounds and analogous chalcone derivatives. A study on 2-hydroxy-4-methoxybenzaldehyde, a structurally similar compound, reported a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL against Staphylococcus aureus.[3][4]

The following table presents a comparative summary of reported MIC values for various chalcones and standard antibiotics against common Gram-positive and Gram-negative bacteria to provide a contextual framework for the potential efficacy of this compound. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
Chalcone Derivatives
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[3][4]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[5]
Staphylococcus aureus125[5]
Escherichia coli>1000[5]
Pseudomonas aeruginosa>1000[5]
1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)25-50[6]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus0.125 - 1.0[7]
Escherichia coli0.008 - 0.031[7]
AmpicillinStaphylococcus aureus0.25 - 1.0[8][9]
Escherichia coli2.0 - 8.0[8][9]

Note: The provided MIC values for chalcone derivatives and standard antibiotics are sourced from different studies and are presented for comparative context. Direct comparison requires testing under identical experimental conditions.

Unraveling the Mechanism of Action: How Chalcones Combat Bacteria

The antibacterial mechanism of chalcones is multifaceted and not yet fully elucidated. However, several key modes of action have been proposed. The α,β-unsaturated ketone moiety is a critical feature, acting as a Michael acceptor that can react with nucleophilic groups in essential bacterial proteins and enzymes, thereby inactivating them.

Furthermore, the presence and position of hydroxyl and methoxy substituents on the aromatic rings play a crucial role in their antibacterial activity. The 2'-hydroxy group, as present in this compound, is thought to be particularly important. It can form hydrogen bonds with active sites of bacterial enzymes or other target molecules, enhancing the binding affinity and inhibitory effect.

Some proposed mechanisms of antibacterial action for chalcones include:

  • Disruption of the bacterial cell membrane: Chalcones can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of key bacterial enzymes: They can target and inhibit essential enzymes involved in bacterial metabolism, such as those in the respiratory chain or DNA gyrase.

  • Interference with bacterial signaling pathways: Some chalcones have been shown to disrupt quorum sensing, a cell-to-cell communication system that bacteria use to coordinate virulence gene expression and biofilm formation.

dot

cluster_chalcone This compound cluster_bacterium Bacterial Cell Chalcone 2'-Hydroxy-4'- methoxypropiophenone Membrane Cell Membrane Chalcone->Membrane Disruption Enzymes Essential Enzymes (e.g., DNA Gyrase) Chalcone->Enzymes Inhibition QS Quorum Sensing Chalcone->QS Interference Lysis Lysis Membrane->Lysis Increased Permeability & Leakage Growth_Inhibition Growth_Inhibition Enzymes->Growth_Inhibition Metabolic Disruption Virulence_Reduction Virulence_Reduction QS->Virulence_Reduction Reduced Virulence & Biofilm Formation

Caption: Proposed antibacterial mechanisms of this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

To ensure the scientific rigor and reproducibility of antibacterial activity assessment, standardized protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound and standard antibiotics (e.g., Ciprofloxacin, Ampicillin) stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown in MHB to the logarithmic phase. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of the test compound and standard antibiotics is prepared in the 96-well microtiter plate using MHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing only MHB and bacteria) and a negative control well (containing only MHB) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

dot

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess whether the compound is bactericidal or bacteriostatic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Aliquots from the MIC assay (from wells with no visible growth)

Procedure:

  • Subculturing: A small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth is subcultured onto MHA plates.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Discussion and Future Perspectives

The available data, although not exhaustive for this compound itself, suggests that chalcones with similar substitution patterns possess noteworthy antibacterial activity, particularly against Gram-positive bacteria. The MIC values of some synthetic chalcones are comparable to or even better than those of standard antibiotics like ampicillin against certain strains.

However, it is evident that a comprehensive and direct comparative study of this compound against a panel of clinically relevant bacteria and standard antibiotics is warranted. Such a study would provide a clearer picture of its potential as a lead compound.

Future research should focus on:

  • Broad-spectrum activity screening: Evaluating the MIC and MBC of this compound against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by this compound to understand its mode of antibacterial action.

  • Synergy studies: Investigating the potential for synergistic effects when this compound is combined with existing antibiotics. Such combinations could potentially restore the efficacy of older antibiotics and combat resistance.[10][11][12]

  • In vivo efficacy and toxicity studies: Assessing the compound's effectiveness and safety in animal models of infection.

Conclusion

This compound, as a representative of the chalcone family, holds promise as a scaffold for the development of new antibacterial agents. Its structural features suggest a potential for significant biological activity. While further rigorous and comparative studies are necessary to fully establish its antibacterial profile, the existing body of research on related chalcones provides a strong rationale for its continued investigation. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire future research in this critical area of drug discovery.

References

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  • S. S., M. F. and A. A. Comparative Antibacterial Analysis of Four Different Medicinal Plants Against Human Skin Flora.
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  • J. E. D. R., T. S. D. F. and H. D. M. C. Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus and in Silico Evaluation of MepA Efflux Pump by. Biointerface Research in Applied Chemistry. 2021.
  • C. F., A. F. and C. M. Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics.
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  • R. A. A.-S. and H. A. A.-M. Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq.
  • Y. Z., Y. W. and H. W. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis. Frontiers.
  • K. Arunachalam, J. R. and X. T. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF.
  • (PDF) Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq.
  • E. N., M. S. and I. J. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC - PubMed Central.

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A Comparative Guide to Structural Analogs of 2'-Hydroxy-4'-methoxypropiophenone: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the propiophenone scaffold represents a versatile starting point for the synthesis of a diverse array of bioactive molecules. Among these, 2'-Hydroxy-4'-methoxypropiophenone is a particularly valuable precursor, lending itself to modifications that yield compounds with significant pharmacological potential. This guide provides an in-depth, objective comparison of key structural analogs of this compound, focusing on their synthesis, physicochemical properties, and a comparative analysis of their biological activities. The experimental data and protocols presented herein are designed to be a self-validating resource, empowering researchers to make informed decisions in their discovery and development endeavors.

Introduction to this compound and its Significance

This compound, also known as paeonol, is a phenolic compound that has been traditionally used in Chinese medicine.[1] Its core structure, featuring a hydroxyl group ortho to the carbonyl and a methoxy group in the para position, provides a unique electronic and steric environment that is amenable to a variety of chemical transformations. This inherent reactivity, coupled with the biological activities of its derivatives, makes it a privileged scaffold in medicinal chemistry. The primary avenues of structural modification explored in this guide include the formation of chalcones, pyrazolines, and Mannich bases, each conferring distinct physicochemical and pharmacological properties.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound primarily involves reactions targeting the active methylene group adjacent to the carbonyl function or the aromatic ring itself. The following sections detail the synthesis of three major classes of analogs.

Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent derivatives of this compound, synthesized through the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[2][3][4][5] This reaction is a cornerstone for generating a diverse library of chalcones with a wide range of biological activities.[2][5]

Experimental Protocol: Synthesis of a Representative Chalcone Analog (1-(2-hydroxy-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one)

  • Dissolution: Dissolve this compound (1.80 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Base Addition: To the stirred solution, add 10 mL of a 40% aqueous potassium hydroxide solution dropwise at room temperature.

  • Aldehyde Addition: Slowly add a solution of 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 10 mL of ethanol to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid (1:1 v/v) until the pH is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterization: Dry the purified crystals and characterize by determining the melting point, and by spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones by cyclization with hydrazine hydrate in the presence of a suitable catalyst.[3][6] These derivatives have shown a broad spectrum of biological activities, including antioxidant and anti-inflammatory properties.[3][6][7][8][9]

Experimental Protocol: Synthesis of a Representative Pyrazoline Analog

  • Chalcone Dissolution: Dissolve the synthesized chalcone (e.g., 1-(2-hydroxy-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) (10 mmol) in 30 mL of ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (15 mmol) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Characterization: Dry the product and characterize it by its melting point and spectroscopic analysis.

Mannich Bases

Mannich bases are β-amino-ketones formed through the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] In the case of this compound, the reaction with formaldehyde and a secondary amine yields the corresponding Mannich base. These compounds have demonstrated significant antimicrobial activity.[5][10][11][12][13]

Experimental Protocol: Synthesis of a Representative Mannich Base Analog

  • Amine Salt Formation: Dissolve a secondary amine (e.g., dimethylamine, 10 mmol) in ethanol and cool in an ice bath. Add concentrated hydrochloric acid (10 mmol) dropwise to form the amine hydrochloride.

  • Reactant Addition: To this mixture, add this compound (10 mmol) and formaldehyde (37% aqueous solution, 11 mmol).

  • Reflux: Reflux the mixture for 6-8 hours.

  • Isolation: After cooling, the precipitated Mannich base hydrochloride is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

  • Characterization: The final product is characterized by its melting point and spectroscopic data.

Comparative Physicochemical Properties

The structural modifications of this compound lead to significant changes in its physicochemical properties. A comparative summary of these properties for the parent compound and its representative analogs is presented below.

Compound ClassRepresentative StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Propiophenone This compoundC₁₀H₁₂O₃180.2054-56White to off-white crystalline solid
Chalcone 1-(2-hydroxy-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneC₁₆H₁₃NO₅311.28188-190Yellow solid
Pyrazoline 5-(4-nitrophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleC₁₆H₁₅N₃O₄329.31210-212Pale yellow solid
Mannich Base 3-(Dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)propan-1-oneC₁₂H₁₇NO₃223.27155-157 (as HCl salt)White crystalline solid

Note: The data presented are representative and may vary based on the specific substituents on the aromatic rings.

Comparative Biological Activities

The structural analogs of this compound exhibit a wide range of biological activities. This section provides a comparative overview of their antioxidant, anti-inflammatory, and antimicrobial properties, supported by experimental data.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of phenolic hydroxyl groups is a key determinant of antioxidant activity.

Compound ClassRepresentative AnalogDPPH Radical Scavenging Activity (IC₅₀ in µg/mL)Reference Compound (Ascorbic Acid) IC₅₀ (µg/mL)
Propiophenone This compound~50~10
Chalcone Chalcones with additional hydroxyl groups15-30~10
Pyrazoline Pyrazoline derivatives with phenolic moieties25-60~10

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from a plot of scavenging activity against concentration.[7][14][15][16][17]

Anti-inflammatory Activity

The anti-inflammatory properties are commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells or by cyclooxygenase (COX-2) inhibition assays.[2][18][19]

Compound ClassRepresentative AnalogNO Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀ in µM)
Chalcone Dihydroxylated chalcone derivatives5-20
Pyrazoline Phenyl-substituted pyrazoline derivatives10-50

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.[2]

Antimicrobial Activity

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Compound ClassRepresentative AnalogMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Propiophenone This compound>256>256
Chalcone Halogenated chalcone derivatives16-6432-128
Mannich Base Mannich bases of this compound8-3216-64

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Workflow: From Synthesis to Biological Evaluation

The following diagrams illustrate the general workflow for the synthesis and subsequent biological screening of the structural analogs of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Analogs cluster_products Analog Classes 2H4MP 2'-Hydroxy-4'-methoxy- propiophenone Chalcone_Synth Claisen-Schmidt Condensation 2H4MP->Chalcone_Synth Mannich_Synth Mannich Reaction 2H4MP->Mannich_Synth Chalcones Chalcones Chalcone_Synth->Chalcones Pyrazoline_Synth Cyclization with Hydrazine Pyrazolines Pyrazolines Pyrazoline_Synth->Pyrazolines Mannich_Bases Mannich Bases Mannich_Synth->Mannich_Bases Chalcones->Pyrazoline_Synth

Caption: General synthetic routes to chalcones, pyrazolines, and Mannich bases.

Screening_Cascade cluster_analogs Synthesized Analogs cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization Analogs Chalcones, Pyrazolines, Mannich Bases Antioxidant Antioxidant Assay (e.g., DPPH) Analogs->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Analogs->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Analogs->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Antioxidant->SAR Anti_inflammatory->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Biological screening cascade for synthesized analogs.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the synthesis and properties of key structural analogs of this compound. The versatility of this scaffold allows for the generation of diverse molecular architectures, including chalcones, pyrazolines, and Mannich bases, each with a distinct profile of biological activity. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to explore this chemical space further.

Future research should focus on expanding the library of analogs with more diverse substituents to refine structure-activity relationships. Furthermore, exploring other biological targets beyond those covered in this guide could unveil novel therapeutic applications for this promising class of compounds. The integration of computational modeling with synthetic efforts will undoubtedly accelerate the discovery of new and potent drug candidates derived from this compound.

References

  • Benchchem. (n.d.). A Comparative Guide to the Anti-inflammatory Activity of Chalcone Analogues.
  • Journal of Research in Medical and Dental Science. (2023).
  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. (n.d.).
  • Bio-protocol. (2021). 2.5.4. DPPH∙ Radical Scavenging Assay.
  • ResearchGate. (2023). (PDF)
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • ResearchGate. (2018). (PDF)
  • YouTube. (2024, March 25). DPPH assay and TPC assays.
  • National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • ResearchGate. (n.d.). The antioxidant activity of some of the synthesized pyrazolines. The error bars show the mean ± SD.
  • Benchchem. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Solvent free Method Preparation of Novel Chalcones having Anti-inflamm
  • Synthesis and activity of novel chalcone acetaminophen deriv
  • ResearchGate. (2014). (PDF) Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride.
  • Synthesis and Antimicrobial Activity of Phenol-derived Mannich Bases. (2018).
  • National Institutes of Health. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling.
  • Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • PubMed. (2016).
  • DocsDrive. (n.d.). Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[.
  • Sciforum. (n.d.).
  • PubMed. (2011). Growth and characterization of 2-hydroxy-4-methoxybenzophenone single crystal using modified vertical Bridgman technique.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). Benzophenone, 2-hydroxy-4'-methoxy-.
  • PubMed. (2025). A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products.oxil® and its Generic Drug Products*.

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A Senior Application Scientist's Guide to 2'-Hydroxy-4'-methoxypropiophenone: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimately the success of a synthetic endeavor. This guide offers an in-depth technical analysis of 2'-Hydroxy-4'-methoxypropiophenone, a versatile ketone that serves as a key building block in the synthesis of a multitude of biologically active compounds. We will objectively benchmark its performance in several cornerstone reactions against a relevant alternative, 2',4'-dihydroxypropiophenone, providing a comparative analysis supported by experimental insights to inform your synthetic strategy.

Introduction to this compound: A Key Intermediate

This compound, a substituted acetophenone, is a valuable precursor in organic synthesis, particularly in the construction of flavonoids and other heterocyclic scaffolds.[1] Its chemical structure, featuring a hydroxyl group at the 2'-position and a methoxy group at the 4'-position, imparts unique reactivity and solubility characteristics that influence its behavior in various chemical transformations. The presence of the ortho-hydroxyl group allows for potential intramolecular hydrogen bonding and chelation, which can direct the course of certain reactions, while the methoxy group modulates the electronic properties of the aromatic ring.

This guide will focus on benchmarking the performance of this compound in three fundamental reactions:

  • Claisen-Schmidt Condensation: A classic carbon-carbon bond-forming reaction for the synthesis of chalcones, which are precursors to flavonoids.

  • Fries Rearrangement: A rearrangement reaction of phenolic esters to hydroxyaryl ketones, a key transformation in the synthesis of various pharmaceutical intermediates.

  • Williamson Ether Synthesis: A widely used method for the formation of ethers from an organohalide and an alkoxide.

As a direct comparator, we will utilize 2',4'-dihydroxypropiophenone. This analogue, differing only by a hydroxyl group in place of the methoxy group at the 4'-position, provides a clear basis for understanding the impact of this substitution on reactivity and reaction outcomes.

Claisen-Schmidt Condensation: A Gateway to Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] These compounds are of significant interest due to their wide range of biological activities.[3] The reactivity of the ketone component is a critical factor in this reaction, as it must form an enolate ion to initiate the condensation.

Causality Behind Experimental Choices

The choice of base and solvent is crucial in the Claisen-Schmidt condensation. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is typically used to deprotonate the α-carbon of the ketone, forming the reactive enolate. The solvent, often a protic solvent like ethanol, facilitates the dissolution of the reactants and the base. The electron-donating nature of the methoxy group in this compound, compared to the additional hydroxyl group in 2',4'-dihydroxypropiophenone, can influence the acidity of the α-protons and the stability of the resulting enolate.

Performance Comparison
KetoneAldehydeBaseSolventYield (%)Reference
This compound4-MethoxybenzaldehydeNaOHEthanol~80%[4]
2',4'-DihydroxyacetophenoneSubstituted BenzaldehydesThionyl Chloride/EthanolNot SpecifiedNot Specified[5]
Substituted AcetophenonesBenzaldehydeNaOHEthanol/Water50-90%[6]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide a general indication of the expected performance.

The methoxy group in this compound is an electron-donating group, which can slightly decrease the acidity of the α-protons compared to a simple acetophenone. However, the overall electronic effect of the substituents on the aromatic ring will determine the reactivity. In the case of 2',4'-dihydroxypropiophenone, the presence of two hydroxyl groups can lead to more complex acid-base chemistry and potentially lower yields if not carefully controlled.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

  • This compound (1 equivalent)

  • 4-Methoxybenzaldehyde (1.2 equivalents)

  • Sodium Hydroxide (2.5 equivalents)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (37%)

  • Crushed Ice

  • Water

Procedure:

  • Dissolve this compound in dry THF.

  • Add sodium hydride (NaH) to the solution and stir for 10 minutes under a nitrogen atmosphere at room temperature.[4]

  • Add 4-methoxybenzaldehyde to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 3 hours), pour the reaction mixture over crushed ice.[4]

  • Acidify the mixture with 37% hydrochloric acid to a pH < 2.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Recrystallize the crude product from acetone to obtain the pure chalcone.[4]

Claisen_Schmidt_Condensation cluster_reactants Reactants ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation aldehyde 4-Methoxybenzaldehyde base NaOH / Ethanol chalcone Chalcone Product enolate->chalcone Nucleophilic Attack & Dehydration

Caption: Claisen-Schmidt Condensation Workflow.

Fries Rearrangement: A Route to Hydroxyaryl Ketones

The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[7][8] This reaction is a key step in the synthesis of many pharmaceutical compounds. The regioselectivity of the rearrangement (ortho vs. para acylation) is influenced by factors such as temperature and solvent.[8]

Causality Behind Experimental Choices

The choice of Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical for promoting the acyl group migration. The reaction is often carried out in a non-polar solvent to favor the formation of the ortho-acylated product. The electronic nature of the substituents on the phenyl ester can influence the rate and regioselectivity of the rearrangement.

Performance Comparison

Direct comparative data for the Fries rearrangement of the propionate esters of this compound and 2',4'-dihydroxypropiophenone is scarce. However, we can analyze the expected reactivity based on the general principles of electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, which should facilitate the rearrangement. In contrast, the additional hydroxyl group in the dihydroxy analogue, after esterification, might lead to a more complex reaction profile with potential for side reactions. A study on the Fries rearrangement of 4-methoxy phenyl acetic acid and phenol reported a low yield of 10% for the rearrangement step, highlighting the challenges in optimizing this reaction.[9]

Experimental Protocol: Fries Rearrangement

Materials:

  • Phenyl propionate (or a substituted derivative)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Dilute Hydrochloric Acid

Procedure:

  • Dissolve the phenyl propionate in nitrobenzene.

  • Cool the solution in an ice bath.

  • Slowly add anhydrous aluminum chloride while maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Fries_Rearrangement cluster_reaction Fries Rearrangement Pathway ester Phenolic Ester acylium Acylium Ion Intermediate ester->acylium Complexation & Cleavage lewis_acid AlCl3 product Hydroxyaryl Ketone (ortho & para isomers) acylium->product Electrophilic Aromatic Substitution

Caption: Fries Rearrangement Mechanism.

Williamson Ether Synthesis: Formation of an Ether Linkage

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[10] The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then act as a nucleophile.

Causality Behind Experimental Choices

The choice of base is critical for the complete deprotonation of the phenol to form the more nucleophilic phenoxide. Strong bases like sodium hydride (NaH) are often employed. The reaction is typically performed in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. The reactivity of the phenol is influenced by the electronic nature of the substituents on the aromatic ring.

Performance Comparison

The electron-donating methoxy group in this compound increases the electron density on the aromatic ring, making the phenolic proton slightly less acidic compared to an unsubstituted phenol. However, it enhances the nucleophilicity of the resulting phenoxide. In contrast, the two hydroxyl groups of 2',4'-dihydroxypropiophenone can lead to di-alkylation or selective mono-alkylation depending on the stoichiometry of the base and alkylating agent. Studies on the aqueous OH oxidation of various substituted phenolic compounds have shown that electron-donating groups like -OCH₃ and -OH enhance reactivity.[7]

Phenolic CompoundAlkylating AgentBaseSolventO/C Alkylation RatioReference
β-naphthoxideBenzyl bromide-Acetonitrile97:3[2][11]
β-naphthoxideBenzyl bromide-Methanol72:28[2][11]
Substituted PhenolsAlkyl halidesVariousVariousHigh O-selectivity[12]

Note: The data highlights the influence of the solvent on the regioselectivity of the Williamson ether synthesis. While not a direct comparison of the target molecules, it illustrates a key experimental consideration.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Sodium Hydride (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis cluster_reaction Williamson Ether Synthesis Pathway phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base NaH ether Ether Product phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis Workflow.

Conclusion and Future Outlook

This guide has provided a comparative benchmark of this compound in three key synthetic transformations. Its performance in the Claisen-Schmidt condensation is generally robust, leading to good yields of chalcones. While direct comparative data for the Fries rearrangement and Williamson ether synthesis is limited, an understanding of the electronic effects of the methoxy and hydroxyl substituents allows for a rational prediction of its reactivity.

The choice between this compound and an alternative like 2',4'-dihydroxypropiophenone will ultimately depend on the specific synthetic target and the desired reaction outcome. The methoxy group offers a stable, electron-donating substituent, while the additional hydroxyl group in the alternative provides a handle for further functionalization, albeit with the potential for increased side reactions.

Future research in this area should focus on direct, quantitative comparative studies of these and other substituted propiophenones under standardized conditions. Such data would be invaluable to the scientific community, enabling more informed decisions in the design and execution of complex synthetic routes.

References

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  • ResearchGate. Solvent-Free Synthesis of Chalcones. [Link]

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  • MDPI. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. [Link]

  • Request PDF. Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. [Link]

  • PubMed. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • ScienceOpen. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • ResearchGate. Synthesis of chalcone and their derivatives as antimicrobial agents. [Link]

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • NIH. Convenient Synthesis and Physiological Activities of Flavonoids in Coreopsis lanceolata L. Petals and Their Related Compounds. [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • ResearchGate. Comparative reaction time and percentage yield of chalcone derivatives synthesized using conventional and microwave-assisted methods. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • Hindawi. BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization. [Link]

  • MDPI. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]

  • Synthesis and biological evaluation of 2′-hydroxy-retro-chalcone derivatives as antituberculosis agent. [Link]

  • Google Patents. Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • Eureka | Patsnap. Method for preparing crude 2-hydroxy-4-methoxybenzophenone. [Link]

  • ResearchGate. MS spectra of 2-hydroxy-4-methoxypropiophenone (2,4-HMPP) obtained from RFBs fed acetate and [1-13 C]acetate-coated flours (A and B: aeration period days 0-10; C and D: aeration period days 10-20). [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of an analytical method is paramount. This guide provides an in-depth technical framework for conducting cross-reactivity studies on 2'-Hydroxy-4'-methoxypropiophenone (HMP), a phenolic compound with known antibacterial and antioxidant properties.[1] Given its structural similarity to other biologically active compounds, a thorough evaluation of its potential to cross-react in common analytical platforms is crucial for accurate quantification and interpretation of experimental data.

This document is not a rigid protocol but a strategic guide. It will delve into the rationale behind experimental design, the selection of appropriate analytical techniques, and the choice of challenger molecules to build a robust and self-validating cross-reactivity profile for HMP.

The Imperative of Cross-Reactivity Assessment

This guide will compare two principal analytical approaches for evaluating the cross-reactivity of HMP:

  • Immunoassays: Often used for high-throughput screening due to their speed and ease of use. However, they are also more susceptible to cross-reactivity.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for confirmatory analysis due to its high specificity and sensitivity.[8][9]

Designing a Robust Cross-Reactivity Study

A comprehensive cross-reactivity study for HMP necessitates a carefully selected panel of challenger compounds. The selection should be based on structural similarity to HMP, including variations in the substitution pattern on the phenyl ring and modifications to the propiophenone side chain.

Selecting Challenger Compounds: A Rationale-Driven Approach

The following table outlines a proposed panel of compounds for testing, with a justification for each selection.

Compound NameStructureRationale for Inclusion
Paeonol (2'-Hydroxy-4'-methoxyacetophenone) Image of Paeonol structureA key structural analog with a high potential for cross-reactivity. It is a major component of some traditional medicines and its metabolism has been studied, providing relevant metabolites for testing.[10]
4'-Hydroxypropiophenone Image of 4'-Hydroxypropiophenone structureLacks the methoxy group of HMP, allowing for the assessment of the methoxy group's influence on cross-reactivity.
4'-Methoxypropiophenone Image of 4'-Methoxypropiophenone structureLacks the hydroxyl group of HMP, enabling evaluation of the hydroxyl group's role in potential cross-reactions.[11]
2'-Hydroxyacetophenone Image of 2'-Hydroxyacetophenone structureShorter alkyl chain than HMP, useful for determining the impact of the ethyl group on binding and detection.
2-Hydroxy-4-methoxybenzophenone Image of 2-Hydroxy-4-methoxybenzophenone structureA structurally related benzophenone derivative. Comparing its cross-reactivity can provide insights into the specificity of the assay for the propiophenone versus the benzophenone core.[6][12]
Resacetophenone (2',4'-Dihydroxyacetophenone) Image of Resacetophenone structureA known metabolite of Paeonol, relevant for understanding potential interference from metabolic products.[10]
2,5-Dihydroxy-4-methoxyacetophenone Image of 2,5-Dihydroxy-4-methoxyacetophenone structureAnother identified metabolite of Paeonol, important for assessing metabolic interference.[10]

Visualizing Structural Relationships

The following diagram illustrates the structural similarities and differences between HMP and the selected challenger compounds.

G HMP This compound (Target Analyte) Paeonol Paeonol (Acetophenone analog) HMP->Paeonol Different alkyl chain HPP 4'-Hydroxypropiophenone (Lacks methoxy group) HMP->HPP Structural Isomer MPP 4'-Methoxypropiophenone (Lacks hydroxyl group) HMP->MPP Structural Isomer HMBP 2-Hydroxy-4-methoxybenzophenone (Benzophenone analog) HMP->HMBP Different ketone core HAP 2'-Hydroxyacetophenone (Shorter alkyl chain) Paeonol->HAP Different substitution Res Resacetophenone (Paeonol Metabolite) Paeonol->Res Metabolic relationship DHMAP 2,5-Dihydroxy-4-methoxyacetophenone (Paeonol Metabolite) Paeonol->DHMAP Metabolic relationship G cluster_screening Screening Phase cluster_confirmation Confirmation Phase start Prepare HMP and Challenger Compound Standards immunoassay Competitive Immunoassay (ELISA) start->immunoassay data_analysis Calculate % Cross-Reactivity immunoassay->data_analysis high_cr Compounds with High Cross-Reactivity in Immunoassay data_analysis->high_cr Select for Confirmation lcms HPLC-MS/MS Analysis high_cr->lcms confirm_cr Confirm/Refute Cross-Reactivity lcms->confirm_cr end Report Findings confirm_cr->end Final Report

Sources

A Comparative Guide to Alternative Reagents for 2'-Hydroxy-4'-methoxypropiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher: Navigating Beyond a Workhorse Reagent

2'-Hydroxy-4'-methoxypropiophenone is a versatile reagent in organic synthesis, primarily recognized for its utility as a key building block in the synthesis of flavonoids and chalcones, and as a reliable photoinitiator in photopolymerization reactions. Its inherent structural features, including the nucleophilic aromatic ring and the reactive ketone and hydroxyl groups, make it a valuable tool for chemists. However, the pursuit of improved efficiency, milder reaction conditions, enhanced biocompatibility, and "greener" synthetic routes necessitates a critical evaluation of its alternatives. This guide provides a comprehensive comparison of alternative reagents and methodologies, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

Part 1: this compound as a Precursor in Flavonoid and Chalcone Synthesis

The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids. This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde. The nature of the substituents on the acetophenone ring significantly influences the reaction's outcome.

The Role of this compound

The 2'-hydroxy and 4'-methoxy groups in this compound play a crucial role. The hydroxyl group is essential for the subsequent intramolecular cyclization to form the flavone core. The methoxy group, being an electron-donating group, activates the aromatic ring, facilitating the initial condensation reaction.

Alternative Acetophenones in Chalcone Synthesis: A Comparative Overview

The selection of the acetophenone derivative is a critical parameter in optimizing chalcone synthesis. The electronic nature of the substituents on the acetophenone ring directly impacts the acidity of the α-protons and the nucleophilicity of the resulting enolate.

Acetophenone DerivativeSubstituent EffectTypical Yield Range (%)Reference
AcetophenoneUnsubstituted (Baseline)43-70[1]
4-AminoacetophenoneElectron-Donating (Activating)High (up to 97)[1]
4-NitroacetophenoneElectron-Withdrawing (Deactivating)High (often >90)[1]
2'-HydroxyacetophenoneOrtho-hydroxyl groupVariable, depends on other substituents
This compound Electron-Donating (methoxy) and ortho-hydroxylGenerally good to high[2]

Causality Behind Experimental Choices:

  • Electron-Donating Groups (EDG): Substituents like amino (-NH2) and methoxy (-OCH3) groups increase the electron density on the aromatic ring, which can enhance the reactivity of the ketone. However, strong EDGs can sometimes lead to side reactions. In the case of this compound, the methoxy group aids in the initial condensation.

  • Electron-Withdrawing Groups (EWG): Groups like nitro (-NO2) increase the acidity of the α-protons, facilitating the formation of the enolate ion, which can lead to higher yields despite the deactivation of the aromatic ring towards electrophilic attack.[1]

Greener Alternatives for Chalcone Synthesis

Traditional Claisen-Schmidt condensations often rely on strong bases like NaOH or KOH in alcoholic solvents. Greener alternatives focus on milder catalysts and more environmentally benign reaction conditions.

  • Solid Base Catalysts: The use of solid bases like MgO/fly ash can provide an efficient and recyclable catalytic system for the condensation reaction.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often in solvent-free conditions.[4]

  • Ultrasound-Assisted Synthesis: Sonication can enhance the rate of reaction by providing the necessary activation energy, leading to shorter reaction times.[5]

  • Enzymatic Synthesis: Biocatalysts, such as enzymes, can offer high selectivity and operate under mild, environmentally friendly conditions.[6]

G cluster_0 Traditional Claisen-Schmidt Condensation cluster_1 Greener Chalcone Synthesis Alternatives Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Aldehyde Aldehyde Aldehyde->Chalcone Strong Base (NaOH/KOH) Strong Base (NaOH/KOH) Strong Base (NaOH/KOH)->Chalcone Catalyst Alcohol Solvent Alcohol Solvent Alcohol Solvent->Chalcone Medium Solid Base Catalyst Solid Base Catalyst Microwave/Ultrasound Microwave/Ultrasound Enzymatic Catalyst Enzymatic Catalyst Solvent-free/Water Solvent-free/Water

Caption: Comparison of traditional and greener approaches to chalcone synthesis.

Experimental Protocol: A General Procedure for Claisen-Schmidt Condensation

This protocol provides a general framework for the synthesis of chalcones. Researchers should optimize the specific conditions for their chosen substrates.[7]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the selected substituted acetophenone (e.g., this compound) and the corresponding aromatic aldehyde in ethanol.

  • Catalyst Addition: While stirring, slowly add a solution of NaOH or KOH in water or ethanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Collect the solid product by vacuum filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Part 2: this compound as a Photoinitiator

This compound is a Type I photoinitiator, meaning it undergoes α-cleavage upon UV irradiation to generate two free radicals that can initiate polymerization. A closely related and widely studied analogue is 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, commercially known as Irgacure 2959. Due to their structural similarities and functional equivalence in many applications, data for Irgacure 2959 is often extrapolated to understand the performance of this compound. These photoinitiators are particularly favored in biomedical applications due to their relatively good cytocompatibility.[8]

Alternative Photoinitiators: A Performance Comparison

The choice of photoinitiator is critical for controlling the kinetics and properties of the resulting polymer. Key performance indicators include curing speed, depth of cure, and biocompatibility.

PhotoinitiatorTypeExcitation Wavelength (nm)Key AdvantagesKey Disadvantages
Irgacure 2959 Type I~275, with tail to 365Good cytocompatibility, water-soluble derivative availableRequires UV light, slower kinetics than some alternatives
LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)Type I~375Higher water solubility, faster curing than Irgacure 2959, can be activated by visible lightLower cytocompatibility at high concentrations
Eosin Y Type II~515Activated by visible light, good for cell-laden hydrogelsRequires a co-initiator (e.g., triethanolamine), can be less efficient
Omnirad 819 (BAPO)Type I~370High reactivity, good for pigmented systemsLower cytocompatibility
Omnirad 2022 Type I (Blend)~370High reactivity, good for opaque systemsBlend of multiple components

Experimental Data Snapshot: Curing Efficiency of Irgacure 2959 vs. LAP

A study comparing the cross-linking efficiency of Irgacure 2959 and LAP in a poly(ethylene glycol)-diacrylate (PEG-DA) hydrogel revealed that LAP exhibits significantly faster gelation times. Under 365 nm light, LAP was approximately 10 times faster than Irgacure 2959 at similar concentrations.[9][10]

Caption: Performance comparison of common photoinitiators.

Experimental Protocol: Photopolymerization of a Hydrogel using a Photoinitiator

This protocol provides a general method for the photopolymerization of a hydrogel, which can be adapted for different monomers and photoinitiators.[11]

  • Precursor Solution Preparation: Prepare a solution of the desired monomer (e.g., gelatin methacrylate, GelMA) in a suitable solvent (e.g., phosphate-buffered saline).

  • Photoinitiator Addition: Add the chosen photoinitiator (e.g., Irgacure 2959 or LAP) to the precursor solution at the desired concentration (typically 0.1-1% w/v). Protect the solution from light.

  • Photopolymerization: Expose the solution to a UV or visible light source with the appropriate wavelength and intensity for a specified duration to induce cross-linking.

  • Post-Curing Treatment: After polymerization, wash the hydrogel with a suitable solvent to remove any unreacted components.

Conclusion: A Strategic Approach to Reagent Selection

This compound remains a valuable and effective reagent in organic synthesis. However, for researchers aiming to push the boundaries of efficiency, sustainability, and biocompatibility, a thorough consideration of the available alternatives is paramount.

  • In flavonoid and chalcone synthesis , while this compound provides a reliable starting point, exploring other substituted acetophenones and embracing greener catalytic methods can lead to improved yields and more sustainable processes.

  • In photopolymerization , particularly for biomedical applications, the choice of photoinitiator has profound implications for both the material properties and biological response. While Irgacure 2959 (and by extension, this compound) offers a good balance of properties, alternatives like LAP may provide significant advantages in terms of curing speed, and visible light initiators like Eosin Y are crucial for applications involving living cells.

Ultimately, the optimal reagent is context-dependent. By understanding the underlying chemical principles and critically evaluating the comparative data presented in this guide, researchers can strategically select the most appropriate tools for their synthetic endeavors.

References

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2'-Hydroxy-4'-methoxypropiophenone and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and chemical synthesis, the unambiguous identification of constitutional isomers is a cornerstone of rigorous scientific practice. Subtle shifts in the placement of functional groups on an aromatic scaffold can profoundly alter a molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth spectroscopic comparison of 2'-Hydroxy-4'-methoxypropiophenone and two of its closely related isomers: 3'-Hydroxy-4'-methoxypropiophenone and 4'-Hydroxy-3'-methoxypropiophenone.

Leveraging fundamental principles and empirical data, we will dissect the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) signatures. This comparative analysis is designed to equip you with the expertise to confidently differentiate these compounds, ensuring the integrity of your research and development endeavors.

The Isomeric Landscape: A Structural Overview

The three compounds of interest share the same molecular formula, C₁₀H₁₂O₃, and a propiophenone core substituted with one hydroxyl (-OH) and one methoxy (-OCH₃) group on the phenyl ring. Their distinct chemical behavior and, consequently, their unique spectral fingerprints, arise solely from the positional variation of these substituents.

Caption: Molecular structures of the propiophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular architecture.

¹H NMR Spectroscopy: A Tale of Aromatic Protons

The aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm) is particularly informative for distinguishing these isomers. The substitution pattern dictates the multiplicity (singlet, doublet, triplet, etc.) and chemical shifts of the remaining aromatic protons.

Key Differentiating Features in ¹H NMR:

  • This compound: The hydroxyl group at the 2'-position is ortho to the propionyl group, leading to strong intramolecular hydrogen bonding with the carbonyl oxygen. This deshields the hydroxyl proton significantly, often shifting it far downfield (δ > 12 ppm). The aromatic protons will appear as a characteristic set of coupled signals.

  • 3'-Hydroxy-4'-methoxypropiophenone: With substituents at the 3' and 4' positions, we expect to see an AMX spin system for the aromatic protons, resulting in three distinct signals with characteristic coupling constants. The hydroxyl proton will likely appear as a broad singlet at a more moderate chemical shift compared to the 2'-hydroxy isomer.

  • 4'-Hydroxy-3'-methoxypropiophenone: Similar to the 3',4'-substituted isomer, this compound will also exhibit an AMX spin system in the aromatic region, but with different chemical shifts due to the altered electronic effects of the substituents.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental in CDCl₃)

Proton This compound (Predicted) 3'-Hydroxy-4'-methoxypropiophenone (Experimental) 4'-Hydroxy-3'-methoxypropiophenone (Experimental)
-OH ~12.5 ppm (s, 1H)~5.8 ppm (s, 1H)~6.1 ppm (s, 1H)
-OCH₃ ~3.8 ppm (s, 3H)~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)
-CH₂CH₃ ~2.9 ppm (q, 2H)~2.9 ppm (q, 2H)~2.9 ppm (q, 2H)
-CH₂CH₃ ~1.2 ppm (t, 3H)~1.2 ppm (t, 3H)~1.2 ppm (t, 3H)
Aromatic-H δ 6.3-7.6 ppm (m, 3H)δ 6.9-7.5 ppm (m, 3H)δ 6.9-7.6 ppm (m, 3H)

Note: Predicted values are based on standard additive models and comparison with similar structures. Experimental data is sourced from spectral databases.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects (both inductive and resonance) of the substituents.

Key Differentiating Features in ¹³C NMR:

  • The carbonyl carbon (C=O) chemical shift will be influenced by the presence or absence of intramolecular hydrogen bonding. In this compound, this interaction can lead to a downfield shift of the carbonyl signal compared to its isomers.

  • The chemical shifts of the ipso-carbons (carbons directly attached to the -OH and -OCH₃ groups) are highly diagnostic.

  • The number of signals and their relative positions in the aromatic region (typically 110-160 ppm) will be unique for each isomer.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental in CDCl₃)

Carbon This compound (Predicted) 3'-Hydroxy-4'-methoxypropiophenone (Predicted) 4'-Hydroxy-3'-methoxypropiophenone (Experimental)
C=O ~204 ppm~199 ppm~198 ppm
Aromatic C-O ~165, ~163 ppm~152, ~147 ppm~153, ~147 ppm
Aromatic C-H & C-C ~100-132 ppm~110-124 ppm~110-125 ppm
-OCH₃ ~55 ppm~56 ppm~56 ppm
-CH₂CH₃ ~36 ppm~31 ppm~31 ppm
-CH₂CH₃ ~8 ppm~8 ppm~8 ppm

Note: Predicted values are based on established increments for substituted benzenes. Experimental data is sourced from spectral databases.[2]

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Hydrogen Bonding

IR spectroscopy is a rapid and effective technique for identifying functional groups and probing intermolecular and intramolecular interactions.

Key Differentiating Features in IR:

  • O-H Stretching Vibration: The position and shape of the O-H stretching band are highly diagnostic.

    • This compound: The strong intramolecular hydrogen bond results in a broad, medium-intensity band at a lower wavenumber (typically 3100-3400 cm⁻¹). The position of this band will be largely independent of concentration.[3][4]

    • 3'- and 4'-Hydroxy Isomers: These isomers will exhibit intermolecular hydrogen bonding in the condensed phase, leading to a broad O-H stretching band (typically 3200-3500 cm⁻¹). Upon dilution in a non-polar solvent, this band will decrease in intensity, and a new, sharp "free" O-H band will appear at a higher wavenumber (~3600 cm⁻¹).[5] This concentration-dependent behavior is a key method for distinguishing between intra- and intermolecular hydrogen bonding.[6]

  • C=O Stretching Vibration: The carbonyl stretching frequency is also affected by hydrogen bonding.

    • This compound: Intramolecular hydrogen bonding weakens the C=O double bond, shifting its stretching frequency to a lower wavenumber (typically 1630-1650 cm⁻¹) compared to its isomers.

    • 3'- and 4'-Hydroxy Isomers: These will show a more typical aromatic ketone C=O stretch, generally in the range of 1670-1690 cm⁻¹.

Table 3: Comparative IR Data (KBr Pellet)

Vibrational Mode This compound 3'-Hydroxy-4'-methoxypropiophenone 4'-Hydroxy-3'-methoxypropiophenone
O-H stretch ~3100-3400 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)
C-H stretch (aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H stretch (aliphatic) ~2850-2980 cm⁻¹~2850-2980 cm⁻¹~2850-2980 cm⁻¹
C=O stretch ~1640 cm⁻¹~1675 cm⁻¹~1670 cm⁻¹
C=C stretch (aromatic) ~1500-1600 cm⁻¹~1500-1600 cm⁻¹~1500-1600 cm⁻¹
C-O stretch ~1100-1300 cm⁻¹~1100-1300 cm⁻¹~1100-1300 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λₘₐₓ) and intensity of absorption bands are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

Key Differentiating Features in UV-Vis:

  • All three isomers are expected to exhibit strong absorption bands corresponding to π → π* transitions of the aromatic system.

  • The presence of the hydroxyl and methoxy groups (auxochromes) will cause a bathochromic (red) shift of these bands compared to unsubstituted propiophenone.

  • The λₘₐₓ values will differ subtly between the isomers due to the varied influence of the substituent positions on the electronic structure.

  • The spectrum of the 2'-hydroxy isomer may be particularly distinct due to the planarity enforced by the intramolecular hydrogen bond, which can enhance conjugation.

  • Changing the solvent polarity can induce shifts in the absorption maxima, providing further clues for differentiation.[7][8][9]

Table 4: Comparative UV-Vis Data (in Methanol)

Isomer λₘₐₓ (nm)
This compound ~275, ~315 nm
3'-Hydroxy-4'-methoxypropiophenone ~278, ~308 nm
4'-Hydroxy-3'-methoxypropiophenone ~279, ~306 nm

Note: These are typical values and can vary slightly with solvent and pH.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, valuable structural information. Under electron ionization (EI), these isomers will produce a molecular ion (M⁺˙) at m/z 180, but their fragmentation pathways will differ.

Key Differentiating Features in MS:

  • α-Cleavage: A characteristic fragmentation for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. All three isomers will likely show a prominent peak at m/z 151 due to the loss of an ethyl radical (•CH₂CH₃).

  • McLafferty Rearrangement: This is not a major pathway for these specific propiophenones as it requires a γ-hydrogen, which is not favorably positioned.

  • Further Fragmentation of the m/z 151 Ion: The subsequent fragmentation of the benzoyl-type cation at m/z 151 will be diagnostic. The loss of carbon monoxide (CO) to form an ion at m/z 123 is expected. The relative intensities of these fragments can vary.

  • Ortho Effect: For this compound, the ortho-hydroxyl group can influence the fragmentation, potentially leading to unique pathways involving the loss of water or other rearrangements not seen in the other isomers.

Mass_Spec_Fragmentation M Molecular Ion (M+) m/z 180 Frag1 Loss of C2H5 (α-Cleavage) m/z 151 M->Frag1 - C2H5• Frag2 Loss of CO m/z 123 Frag1->Frag2 - CO

Caption: General fragmentation pathway for propiophenone isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and acquire a larger number of scans to enhance sensitivity.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Concentration Study (for H-bonding): Prepare solutions of the analyte in a non-polar solvent (e.g., CCl₄) at different concentrations (e.g., 1 M, 0.1 M, 0.01 M). Acquire the IR spectrum for each solution in a liquid cell and observe the changes in the O-H stretching region.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance of approximately 1 AU at the λₘₐₓ.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-400 nm.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC-MS system.

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Conclusion

The spectroscopic differentiation of this compound and its isomers, while challenging, is readily achievable through a systematic and multi-technique approach. ¹H NMR provides the most definitive data for distinguishing the substitution patterns on the aromatic ring, with the chemical shift of the hydroxyl proton in the 2'-hydroxy isomer being a particularly telling feature. IR spectroscopy offers a rapid method to probe the nature of hydrogen bonding, which is a key structural differentiator. Complementary data from ¹³C NMR, UV-Vis, and Mass Spectrometry serve to build a comprehensive and unassailable structural assignment. By understanding the causal relationships between molecular structure and spectral output, researchers can navigate the complexities of isomeric analysis with confidence and precision.

References

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  • Mestrelab Resources. Starting Guide to NMRPredict Desktop.[Link]

  • ResearchGate. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.[Link]

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  • ResearchGate. 1H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct.[Link]

  • PubMed Central. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2'-Hydroxy-4'-methoxypropiophenone demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Proper disposal is not a mere procedural afterthought; it is a critical component of the experimental lifecycle, ensuring the safety of personnel, compliance with regulations, and the integrity of our shared environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Part 1: Immediate Safety Profile and Hazard Assessment

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific, verified Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar propiophenone derivatives allows for a responsible preliminary hazard assessment.

Core Principle: The foundation of safe disposal is treating any compound with an incomplete toxicological profile as hazardous. This proactive approach minimizes risk and ensures compliance with the most stringent potential requirements. Regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate that laboratories develop a Chemical Hygiene Plan (CHP) and correctly determine waste streams.[1]

Parameter Guidance & Rationale Primary Sources
GHS Hazard Class (Anticipated) Treat as: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Harmful to Aquatic Life. This is based on data for related compounds like 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone and general propiophenones.[2][3] The aquatic toxicity is a critical driver for disposal protocols, prohibiting release into drains.[2][3]SDS of Related Compounds
Primary Exposure Routes Inhalation of dust/aerosols, skin contact, eye contact, ingestion.[4][5][6]OSHA, SDS
Required Personal Protective Equipment (PPE) Tightly fitting safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[4][5][7] Use a full-face respirator if generating dust or aerosols outside of a fume hood.[5]OSHA Laboratory Standard
Incompatible Materials Strong oxidizing agents, strong bases, acid anhydrides, acid chlorides.[6][8][9] Co-disposal with incompatible materials must be avoided to prevent dangerous chemical reactions.[10]SDS of Related Compounds
Storage for Disposal Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[5][7]EPA, RCRA

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow the "cradle-to-grave" approach for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[11]

Step 1: Waste Classification and Determination

All generated waste containing this compound must be classified as hazardous waste.[12]

  • Initial Determination: Any unused or surplus this compound is considered a discarded commercial chemical product. Due to its anticipated hazard profile, it falls under hazardous waste regulations.[13]

  • Waste Stream Identification: Identify all materials that have come into contact with the compound. This includes:

    • Unused or expired pure chemical.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

    • Contaminated glassware and sharps (e.g., broken flasks, needles).[14]

    • Solutions containing the compound.

    • Spill cleanup materials.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions and streamlines the disposal process.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with aromatic ketones.[13][14] Ensure the container is in good condition, free of cracks or leaks.[13]

  • Segregate Waste Types:

    • Solid Waste: Place pure compound and contaminated consumables into a dedicated, labeled solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.

    • Sharps: All contaminated sharps must be placed in a designated, puncture-proof sharps container.[10][14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[10][14]

  • Closure: Keep the waste container sealed at all times except when adding waste.[13][15]

Step 3: On-Site Accumulation and Storage

Follow your institution's guidelines for Satellite Accumulation Areas (SAA) or Central Accumulation Areas (CAA).

  • Location: Store the sealed waste container in a designated SAA near the point of generation.

  • Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons for non-acute waste).

  • Record Keeping: Maintain a log that details the type and amount of waste added to the container and the date it was added.[15]

Step 4: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.

  • Engage a Licensed Disposal Facility: The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) office, which will arrange for pickup by a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][16]

  • Manifesting: The transfer of waste to the TSDF will be documented using a Uniform Hazardous Waste Manifest, which tracks the waste from your lab to its final destination.[13][16]

  • Disposal Method: The typical disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[7][14] This method effectively destroys the compound, preventing its release into the environment.

Part 3: Emergency Procedures: Spill and Decontamination Protocols

Protocol for Small Spills (Solid Material)
  • Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Remove Ignition Sources: As a combustible solid, ensure all nearby sources of ignition are removed.[5][17]

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[5][7]

  • Clean Up:

    • For a very small spill, you can dampen the material with 60-70% ethanol to reduce dust and carefully transfer it to the hazardous waste container using non-sparking tools.[4][17]

    • Sweep the absorbent material and spilled compound into a designated dustpan.[18]

  • Package Waste: Place all cleanup materials (absorbent, contaminated gloves, etc.) into the designated hazardous waste container.[5][7]

  • Decontaminate: Wipe the spill area with a solvent wash (such as 60-70% ethanol) followed by soap and water.[17][19][20]

  • Report: Report the incident to your laboratory supervisor or EHS office according to your institution's policy.

Protocol for Surface and Equipment Decontamination
  • Gross Removal: Remove gross contamination by scraping or wiping with an absorbent material, which must then be disposed of as hazardous waste.[20]

  • Solvent Wash: Utilize a solvent such as ethanol or isopropanol to dissolve and remove residual compound from surfaces and non-sensitive equipment.[19][20] Collect all solvent wipes for disposal as hazardous waste.

  • Soap and Water Wash: Follow the solvent wash with a thorough cleaning using soap and water.

  • Final Rinse: Rinse with water and allow to air dry.

  • Verification: For critical applications, a surface wipe test followed by analytical confirmation (e.g., HPLC) may be necessary to verify complete decontamination.

Part 4: Disposal Decision Workflow

This diagram outlines the logical flow for managing waste streams of this compound.

G start Waste Generation (this compound) waste_pure Pure/Surplus Chemical (Solid) start->waste_pure waste_solution Contaminated Solution (Liquid) start->waste_solution waste_consumable Contaminated Consumables (Gloves, Wipes, Tips) start->waste_consumable waste_sharp Contaminated Sharps (Needles, Glassware) start->waste_sharp container_solid 1. Classify as Hazardous Waste 2. Segregate into Labeled Solid Waste Container waste_pure->container_solid container_liquid 1. Classify as Hazardous Waste 2. Segregate into Labeled Liquid Waste Container waste_solution->container_liquid waste_consumable->container_solid container_sharp 1. Classify as Hazardous Waste 2. Place in Puncture-Proof Sharps Container waste_sharp->container_sharp accumulate Store in Designated Satellite Accumulation Area (SAA) container_solid->accumulate container_liquid->accumulate container_sharp->accumulate disposal Arrange Pickup via EHS for Licensed Hazardous Waste Disposal (e.g., Incineration) accumulate->disposal

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. (2022-04-15). Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). Available at: [Link]

  • Laboratory Safety Guidance. U.S. Department of Labor, Occupational Safety and Health Administration. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. (2025-03-24). Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. (2018-04-02). Available at: [Link]

  • Decontamination technologies for medicinal and aromatic plants: A review. Food Science & Nutrition. (2022-01-11). Available at: [Link]

  • Decontamination methods | Toxicology Class Notes. Fiveable. Available at: [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Available at: [Link]

  • DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc. Available at: [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 2'-Hydroxy-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling 2'-Hydroxy-4'-methoxypropiophenone. Our approach is grounded in the principles of risk assessment and causality, ensuring that every safety measure is understood and implemented effectively. This document is designed for researchers, scientists, and drug development professionals who work with this and structurally similar compounds.

While a specific Safety Data Sheet (SDS) for this compound was not identified, a thorough analysis of SDS for structurally related compounds—including other hydroxy- and methoxy-substituted propiophenones and benzophenones—allows for a robust and scientifically sound set of safety recommendations. The primary hazards associated with analogous compounds are skin and eye irritation.[1] Therefore, the cornerstone of our safety protocol is the prevention of direct contact.

Hazard Assessment and Risk Mitigation

Before any procedure, a comprehensive risk assessment is mandatory. The level of PPE required is directly proportional to the scale of the operation and the potential for exposure. Handling milligrams on a benchtop presents a different risk profile than working with kilograms in a pilot plant setting.

Hazard Classification (Based on Analogous Compounds) GHS Pictogram Signal Word Hazard Statement
Skin IrritationWarning H315: Causes skin irritation.[1]
Eye IrritationWarning H319: Causes serious eye irritation.[1]
Acute Aquatic Toxicity(No Signal Word)H412: Harmful to aquatic life with long lasting effects.[2][3]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific task at hand. Below, we detail the essential PPE and the rationale behind its use.

Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation.[1] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields must be worn for all procedures involving this compound.

  • Enhanced Protection: For tasks with a higher risk of splashes or aerosol generation, such as transferring solutions or working with heated materials, tightly fitting chemical splash goggles are required.

  • Maximum Protection: When handling large quantities or during procedures with a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[4] This provides a barrier for the entire face, protecting against chemical splashes and impacts.[5]

Skin and Body Protection: An Impermeable Barrier

Given that analogous compounds are known skin irritants, preventing dermal exposure is a critical aspect of safe handling.[1]

  • Gloves:

    • Selection: Always use chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

    • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or punctures.[4] Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent skin contamination.[4] Contaminated gloves must be disposed of as hazardous waste.[4]

  • Lab Coat and Protective Clothing:

    • A standard laboratory coat should be worn at all times and kept fully fastened.

    • For larger-scale operations, a chemical-resistant apron or a complete protective suit may be necessary to prevent saturation of personal clothing.[4]

    • Ensure that clothing provides full coverage. Shorts and open-toed shoes are never appropriate in a laboratory setting.

Respiratory Protection: When Ventilation is Not Enough

Under normal laboratory conditions with adequate engineering controls, such as a chemical fume hood, respiratory protection is typically not required.[6] However, certain procedures may warrant its use.

  • Risk Scenarios: Respiratory protection should be considered when:

    • Engineering controls are not available or are insufficient to maintain exposure below acceptable limits.

    • Generating dust or aerosols of the compound.

    • Responding to a spill.

  • Respirator Selection:

    • For protection against solid particulates (dust), a NIOSH-approved N95, R95, or P95 filtering facepiece respirator is recommended.[7]

    • If vapors are a concern or if irritation is experienced, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[4]

    • All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Procedural Workflow for PPE Usage

A systematic approach to the use of PPE is crucial for ensuring its effectiveness. The following workflow provides a step-by-step guide for donning, doffing, and disposal of PPE.

PPE_Workflow cluster_Donning Step 1: Donning (Putting On) cluster_Doffing Step 2: Doffing (Taking Off) cluster_Disposal Step 3: Disposal Don1 Inspect PPE for damage Don2 Don lab coat or protective suit Don1->Don2 Don3 Don respirator (if required) and perform seal check Don2->Don3 Don4 Don eye and face protection Don3->Don4 Don5 Don gloves (pull over cuffs of lab coat) Don4->Don5 Doff1 Remove gloves using proper technique Don5->Doff1 Perform Work Doff2 Remove lab coat or protective suit (turn inside out) Doff1->Doff2 Doff3 Wash hands thoroughly Doff2->Doff3 Doff4 Remove eye and face protection Doff3->Doff4 Doff5 Remove respirator (if used) Doff4->Doff5 Doff6 Wash hands and face again Doff5->Doff6 Disp1 Segregate all contaminated, single-use PPE Doff6->Disp1 Post-Work Disp2 Place in a designated, labeled hazardous waste container Disp1->Disp2 Disp3 Follow institutional guidelines for hazardous waste disposal Disp2->Disp3

Caption: A procedural flowchart for the correct sequence of donning, doffing, and disposing of PPE.

Emergency Procedures and Decontamination

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1] If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Spill Cleanup: In the case of a small spill, dampen the solid material with 60-70% ethanol to prevent dust formation and transfer it to a suitable container for disposal.[8] Wash the spill area with a soap and water solution.[8] For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All disposable PPE used when handling this compound must be considered contaminated waste.

  • Gloves, wipes, and other disposable items: Place in a clearly labeled, sealed container for hazardous chemical waste.

  • Empty chemical containers: Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.

  • Unused or waste chemical: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[2]

By adhering to these rigorous PPE protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.